molecular formula C9H21N B079882 2-Nonanamine CAS No. 13205-58-8

2-Nonanamine

Cat. No.: B079882
CAS No.: 13205-58-8
M. Wt: 143.27 g/mol
InChI Key: ALXIFCUEJWCQQL-UHFFFAOYSA-N
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Description

2-Nonanamine is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIFCUEJWCQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512165
Record name Nonan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-58-8
Record name 2-Nonanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13205-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nonanamine, also known as 2-aminononane, is a primary aliphatic amine with the chemical formula C9H21N.[1] It is a chiral compound existing as two stereoisomers, (R)-2-Nonanamine and (S)-2-Nonanamine. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource
Molecular Formula C9H21N[1]
Molecular Weight 143.27 g/mol [1][2]
CAS Number 13205-58-8 (racemic)[1][3]
74069-74-2 ((R)-isomer)[4][5]
Appearance Colorless liquid[6]
Density 0.782 g/cm³[4][7]0.791 g/cm³[3]
Boiling Point 191.018 °C at 760 mmHg[3]73 °C at 19 mmHg[4][7]
Melting Point < -20 °C[4][8]
Flash Point 69.839 °C[3]71 °C[4][7]
Refractive Index 1.4271[3][4][7]
Vapor Pressure 0.526 mmHg at 25°C[3]
Solubility Expected to have low solubility in water and be soluble in organic solvents.[9] Amines with six or fewer carbons are generally water-soluble; longer chains decrease solubility.[10]
Computed and Chemical Properties
PropertyValueSource
pKa (Predicted) 11.10 ± 0.35[3][7]
LogP (Octanol/Water Partition Coefficient) 3.3944[3]
XLogP3 3.2[2][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 1[2][3]
Rotatable Bond Count 6[2][3]
Topological Polar Surface Area 26 Ų[2]
Complexity 61.7[2][3]
Exact Mass 143.167399674 Da[2][3]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 2-nonanone (B1664094).[3] This two-step process involves the formation of an imine intermediate, followed by its reduction to the amine.

Materials:

  • 2-Nonanone

  • Ammonia (B1221849) (in methanol)

  • Hydrogen gas

  • Raney Nickel or Palladium on carbon (catalyst)

  • Methanol (solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

  • Diethyl ether (for extraction)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (B78521) (for neutralization)

Procedure:

  • Imine Formation: In a reaction vessel, dissolve 2-nonanone in methanol. Add a solution of ammonia in methanol. Stir the mixture at room temperature to form the corresponding imine.

  • Reduction: Transfer the reaction mixture to a high-pressure hydrogenation apparatus. Add a catalytic amount of Raney Nickel or Palladium on carbon.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Filter the mixture to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in diethyl ether and wash with brine (saturated NaCl solution).

  • Purification: To purify the amine, it can be converted to its hydrochloride salt by bubbling dry HCl gas through the ethereal solution or by adding a solution of HCl in ether. The precipitated salt can be collected by filtration and washed with cold ether.

  • Isolation: The free amine can be regenerated by treating the hydrochloride salt with a strong base like sodium hydroxide, followed by extraction with an organic solvent. The organic layer is then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield pure this compound.

Determination of Physicochemical Properties
  • Boiling Point: The boiling point can be determined using a distillation apparatus at atmospheric or reduced pressure. A thermometer is placed to measure the vapor temperature during distillation.

  • Density: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid amine at a specific temperature.

  • Refractive Index: An Abbe refractometer is commonly used to measure the refractive index of the liquid, which is a measure of how much light bends as it passes through the substance.

Visualizations

Logical Relationship of this compound Properties

G This compound This compound Physical Properties Physical Properties This compound->Physical Properties Chemical Properties Chemical Properties This compound->Chemical Properties Spectroscopic Data Spectroscopic Data This compound->Spectroscopic Data Safety Information Safety Information This compound->Safety Information Boiling Point Boiling Point Physical Properties->Boiling Point Melting Point Melting Point Physical Properties->Melting Point Density Density Physical Properties->Density Solubility Solubility Physical Properties->Solubility pKa pKa Chemical Properties->pKa Reactivity Reactivity Chemical Properties->Reactivity LogP LogP Chemical Properties->LogP NMR NMR Spectroscopic Data->NMR IR IR Spectroscopic Data->IR Mass Spec Mass Spec Spectroscopic Data->Mass Spec

Caption: Key property categories of this compound.

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis 2-Nonanone 2-Nonanone Imine Formation Imine Formation 2-Nonanone->Imine Formation Ammonia Ammonia Ammonia->Imine Formation Reduction (H2, Catalyst) Reduction (H2, Catalyst) Imine Formation->Reduction (H2, Catalyst) Crude this compound Crude this compound Reduction (H2, Catalyst)->Crude this compound

Caption: Reductive amination synthesis workflow.

Experimental Workflow: Purification and Analysis

G Crude Product Crude Product Extraction Extraction Crude Product->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Pure this compound Pure this compound Distillation->Pure this compound Analysis Analysis Pure this compound->Analysis NMR_Spec NMR Spectroscopy Analysis->NMR_Spec GC_MS GC-MS Analysis->GC_MS

Caption: Purification and analysis workflow.

Safety Information

This compound is a corrosive and hazardous chemical. It is important to handle it with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage.[2][3] It may also be toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[2]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[11] Do not breathe dust, fumes, gas, mist, vapors, or spray.[11] Wash skin thoroughly after handling.[11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, take off immediately all contaminated clothing and rinse skin with water.[11] If inhaled, remove the victim to fresh air.[11] If swallowed, rinse mouth and do NOT induce vomiting.[11] In all cases of exposure, seek immediate medical attention.[11]

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound. The tabulated data, experimental protocols, and workflow diagrams offer a valuable resource for researchers and professionals. Due to its hazardous nature, all handling and experimental procedures should be conducted with strict adherence to safety protocols.

References

An In-depth Technical Guide to 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 2-Nonanamine, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

This compound is a primary amine with a nine-carbon aliphatic chain. The amine group is located on the second carbon atom, making it a chiral molecule.

  • Molecular Formula: C₉H₂₁N[1]

  • IUPAC Name: Nonan-2-amine[1]

  • Synonyms: 2-Aminononane, 2-Nonylamine[1]

  • Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: (R)-2-Nonanamine and (S)-2-Nonanamine.

The chemical structure of this compound is depicted below:

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Properties

PropertyValueReference
Molecular Weight143.27 g/mol [1][2]
CAS Number13205-58-8 (racemate)[1][3]
74069-74-2 ((R)-enantiomer)[2][4][5]
Canonical SMILESCCCCCCC(C)N[1]
InChIInChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3[2]
InChIKeyALXIFCUEJWCQQL-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValueReference
Boiling Point191.02 °C at 760 mmHg[1]
73 °C at 19 mmHg[4]
Melting Point< -20 °C[4]
Density0.791 g/cm³[1]
0.782 g/cm³[4]
Refractive Index1.4271[1][4]
Vapor Pressure0.526 mmHg at 25°C[1]
Flash Point69.84 °C[1]
pKa11.10 ± 0.35 (Predicted)[1]
logP3.39[1]

Synthesis of this compound

A common and high-yield method for the synthesis of this compound is the reductive amination of 2-Nonanone.[1]

This protocol outlines a general procedure for the synthesis of this compound from 2-Nonanone.

Materials:

  • 2-Nonanone

  • Ammonia (B1221849) (in methanol)

  • Hydrogen gas

  • Raney Nickel or Palladium on Carbon (catalyst)

  • Methanol (B129727) (solvent)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 2-Nonanone in methanol.

  • Add a solution of ammonia in methanol to the reaction mixture.

  • Introduce the hydrogenation catalyst (e.g., Raney Nickel).

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

  • Dry the purified product over anhydrous sodium sulfate.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 2-Nonanone in Methanol add_ammonia Add Methanolic Ammonia start->add_ammonia add_catalyst Add Hydrogenation Catalyst add_ammonia->add_catalyst hydrogenation Hydrogenation add_catalyst->hydrogenation filtration Filter Catalyst hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation distillation Distillation evaporation->distillation drying Drying distillation->drying

Caption: Workflow for the synthesis of this compound via reductive amination.

The signaling pathway for the synthesis is a direct conversion and can be represented as follows:

G Synthesis of this compound 2-Nonanone 2-Nonanone This compound This compound 2-Nonanone->this compound NH₃, H₂, Catalyst (e.g., Raney Ni)

Caption: Reductive amination of 2-Nonanone to this compound.

Spectroscopic Data

Table 3: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂1.1 - 1.6Broad Singlet2H
-CH(NH₂)-2.6 - 2.8Sextet1H
-CH₂- (C3)1.2 - 1.5Multiplet2H
-CH₂- (C4-C8)1.2 - 1.4Multiplet10H
-CH₃ (C1)1.0 - 1.2Doublet3H
-CH₃ (C9)0.8 - 0.9Triplet3H

Note: The chemical shift of the -NH₂ protons is concentration and temperature-dependent and will disappear upon D₂O exchange.

Table 4: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
C249 - 51
C339 - 41
C123 - 25
C429 - 31
C731 - 33
C525 - 27
C622 - 24
C813 - 15
C913 - 15

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend (scissoring)1590 - 1650Medium
C-N Stretch1000 - 1250Medium

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of neat liquid this compound can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic fragmentation pattern.

  • Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule. A key fragment would be the loss of a heptyl radical to give a peak at m/z 44.

References

An In-depth Technical Guide to 2-Nonanamine (CAS 13205-58-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Nonanamine (CAS 13205-58-8). It is important to note that while physicochemical properties are reported from various chemical suppliers, detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in peer-reviewed literature. Therefore, this guide presents representative experimental methodologies and predicted spectral data based on established chemical principles and data from analogous compounds.

Chemical and Physical Properties

This compound is a primary aliphatic amine. The following table summarizes its key chemical and physical properties as compiled from various chemical suppliers.[1]

PropertyValue
CAS Number 13205-58-8
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol
Appearance Liquid
Boiling Point 191.02 °C at 760 mmHg
Density 0.791 g/cm³
Flash Point 69.84 °C
Refractive Index 1.4271
Vapor Pressure 0.526 mmHg at 25°C
pKa (Predicted) 11.10 ± 0.35
LogP (Predicted) 3.39
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 6

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive amination of 2-nonanone (B1664094). This common and versatile method involves the reaction of a ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced to the corresponding amine.[2][3] Another classical method for this transformation is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.[4][5][6][7]

Experimental Protocol: Reductive Amination of 2-Nonanone

The following is a representative protocol for the synthesis of this compound via reductive amination. This protocol is based on general procedures for the synthesis of primary amines from ketones and has not been specifically validated for this compound.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-nonanone (1 equivalent) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 equivalents). Stir the mixture at room temperature. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reduction: Once imine formation is deemed sufficient, add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise to the reaction mixture. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reduction of the imine while minimizing the reduction of the starting ketone.

  • Reaction Monitoring: Monitor the disappearance of the imine intermediate by TLC or GC. The reaction is typically stirred at room temperature until completion.

  • Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the methanol under reduced pressure. Basify the aqueous residue with a sodium hydroxide solution to a pH > 12.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure.

G cluster_synthesis Synthesis Workflow ketone 2-Nonanone imine Imine Intermediate ketone->imine Imine Formation (Methanol, RT) ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine amine This compound imine->amine Reduction (pH 5-6) reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->amine purification Purification (Distillation) amine->purification

Caption: A general workflow for the synthesis of this compound via reductive amination.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8 - 3.0Multiplet1HCH-NH₂
~1.4 - 1.6Broad Singlet2H-NH₂
~1.2 - 1.4Multiplet12H-(CH₂)₆-
~1.1 - 1.2Doublet3HCH(CH ₃)NH₂
~0.8 - 0.9Triplet3H-CH₂CH
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~45 - 50C H-NH₂
~38 - 42C H₂-CH(NH₂)CH₃
~31 - 33-(C H₂)ₓ-
~29 - 30-(C H₂)ₓ-
~25 - 27-(C H₂)ₓ-
~22 - 24C H₂-CH₃
~22 - 24CH(C H₃)NH₂
~13 - 15-CH₂C H₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound, a primary amine, is expected to exhibit the following characteristic absorption bands.[11][12][13]

Wavenumber (cm⁻¹)Vibration
3300 - 3500N-H stretch (two bands for a primary amine)
2850 - 2960C-H stretch (aliphatic)
1590 - 1650N-H bend (scissoring)
1450 - 1470C-H bend
1000 - 1250C-N stretch
Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 143. A key fragmentation pattern for aliphatic amines is the alpha-cleavage, which would result in a prominent base peak.[14]

m/zProposed Fragment
143[C₉H₂₁N]⁺ (Molecular Ion)
44[CH(CH₃)=NH₂]⁺ (Base Peak from α-cleavage)
128[M - CH₃]⁺

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or associated signaling pathways for this compound (CAS 13205-58-8).

In general, aliphatic amines can exhibit a range of biological effects, and their activity is highly dependent on their specific structure.[15] Many biologically active molecules, including pharmaceuticals and neurotransmitters, contain amine functional groups.[16] The lipophilic nature of this compound suggests it may interact with cell membranes and potentially modulate the function of membrane-bound proteins such as G-protein coupled receptors (GPCRs) or ion channels.

Given the lack of specific data, the pharmacological and toxicological profile of this compound remains an area for future investigation. Researchers in drug development may consider this molecule as a scaffold or starting point for the synthesis of novel compounds with potential therapeutic applications. Any investigation into its biological effects would need to begin with initial screening assays to identify potential targets and biological responses.

G cluster_research Proposed Research Workflow compound This compound screening In vitro Screening Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->screening hit_id Hit Identification screening->hit_id Identifies Potential Biological Activity moa Mechanism of Action Studies hit_id->moa signaling Signaling Pathway Elucidation moa->signaling in_vivo In vivo Studies (Animal Models) signaling->in_vivo

Caption: A logical workflow for investigating the unknown biological activity of this compound.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a combustible liquid. Standard safety precautions for handling corrosive and flammable materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS 13205-58-8) is a primary aliphatic amine with defined chemical and physical properties. While specific, validated experimental protocols for its synthesis and detailed characterizations of its biological activity are not widely published, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. The provided representative synthesis protocol and predicted spectral data offer a starting point for researchers. The lack of biological data highlights an opportunity for further investigation into the potential pharmacological or other biological effects of this compound. As with any chemical, appropriate safety measures must be observed during its handling and use.

References

An In-depth Technical Guide to (R)-2-Nonanamine (CAS: 74069-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

(R)-2-Nonanamine is a chiral primary amine with a nine-carbon aliphatic chain. Its fundamental properties are summarized below, providing a foundational understanding for its handling, application, and analysis.

PropertyValue
CAS Number 74069-74-2
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol
Appearance Liquid
Density 0.79 g/cm³
Boiling Point 191 °C
Melting Point < -20 °C
Flash Point 70 °C
Refractive Index 1.4271
Optical Purity (ee) ≥98.0%
Assay ≥98.5%

Synthesis and Purification Methodologies

The enantioselective synthesis of (R)-2-Nonanamine is crucial for applications where stereochemistry is critical, such as in drug development. Common strategies involve asymmetric reductive amination or enzymatic resolution of a racemic mixture.

Asymmetric Reductive Amination of 2-Nonanone (B1664094)

This method facilitates the direct conversion of a prochiral ketone, 2-nonanone, into the chiral amine using a chiral catalyst.

Experimental Protocol:

  • Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nonanone (1 equivalent) in a suitable anhydrous solvent such as methanol (B129727) or toluene.

  • Add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate (B1210297), 1.5 equivalents) to the solution.

  • Introduce a chiral catalyst system. A common choice is a transition metal catalyst (e.g., Iridium or Rhodium-based) with a chiral phosphine (B1218219) ligand.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Introduce a reducing agent, such as H₂ gas (at a specified pressure) or a hydride source like sodium borohydride.

  • Maintain the reaction at a controlled temperature and pressure for a period determined by reaction monitoring (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, quench the reaction carefully. The crude product is then subjected to extraction and purification by column chromatography on silica (B1680970) gel to isolate the enantiomerically enriched (R)-2-Nonanamine.

ketone 2-Nonanone imine Imine Intermediate ketone->imine Condensation ammonia Ammonia Source ammonia->imine catalyst Chiral Catalyst catalyst->imine product (R)-2-Nonanamine imine->product Reduction reducing_agent Reducing Agent reducing_agent->product

Asymmetric Reductive Amination Workflow
Lipase-Catalyzed Kinetic Resolution of Racemic 2-Nonanamine

This biocatalytic approach utilizes the stereoselectivity of lipases to resolve a racemic mixture of this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable organic solvent (e.g., hexane (B92381) or toluene), dissolve racemic this compound (1 equivalent) and an acyl donor, such as vinyl acetate (0.5-0.6 equivalents).

  • Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B, Novozym 435). The amount of lipase will depend on its activity and should be optimized.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted amine using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity of both the remaining amine and the acylated product.

  • Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting mixture contains the unreacted (R)-2-nonanamine and the acylated (S)-2-nonanamine.

  • Purification: Separate the unreacted amine from the acylated product by column chromatography or by an acid-base extraction procedure.

racemate Racemic this compound lipase Lipase + Acyl Donor racemate->lipase Enzymatic Acylation separation Separation lipase->separation r_amine (R)-2-Nonanamine (Unreacted) s_amide (S)-N-acetyl-2-nonanamine separation->r_amine separation->s_amide

Lipase-Catalyzed Kinetic Resolution

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (R)-2-Nonanamine.

¹H NMR (Proton NMR):

  • Amine Protons (-NH₂): A broad singlet, typically in the range of 1.0-2.5 ppm. The chemical shift and peak shape are highly dependent on solvent and concentration.

  • Methine Proton (-CH-): A multiplet around 2.7-3.0 ppm, coupled to the adjacent methyl and methylene (B1212753) protons.

  • Methylene Protons (-CH₂-): A series of multiplets in the range of 1.2-1.5 ppm.

  • Terminal Methyl Proton (-CH₃): A triplet around 0.8-0.9 ppm.

  • Methyl Protons adjacent to the amine (-CH(NH₂)CH₃): A doublet around 1.0-1.2 ppm.

¹³C NMR (Carbon-13 NMR):

  • C2 (Carbon bearing the amine): ~45-50 ppm.

  • C1 (Methyl adjacent to the amine): ~23-25 ppm.

  • Aliphatic Carbons (C3-C8): A series of peaks between ~22-40 ppm.

  • C9 (Terminal methyl): ~14 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 143. The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.

Expected Fragmentation:

  • Alpha-Cleavage: The most prominent fragmentation involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a heptyl radical (C₇H₁₅•) to form a stable iminium cation at m/z 44 ([CH₃CH=NH₂]⁺). This is often the base peak in the spectrum.

molecular_ion [C₉H₂₁N]⁺˙ m/z = 143 fragment [C₂H₆N]⁺ m/z = 44 molecular_ion->fragment α-cleavage radical C₇H₁₅•

Primary Mass Spectrometry Fragmentation
Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-Nonanamine, being a primary amine, will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationIntensity
3300-3500N-H stretch (asymmetric and symmetric)Medium
2850-2960C-H stretch (aliphatic)Strong
1590-1650N-H bend (scissoring)Medium
1020-1250C-N stretchMedium
Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess (ee) is critical and is typically performed using chiral HPLC.

Experimental Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel) is often effective for the separation of chiral amines.

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the (R)-2-Nonanamine sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Biological Activity and Potential Applications

While specific biological activity data for (R)-2-Nonanamine is not extensively reported in publicly available literature, chiral amines as a class are of significant interest in drug development. They are common structural motifs in a wide range of biologically active molecules.

Potential areas of investigation for (R)-2-Nonanamine and its derivatives could include:

  • Antimicrobial Activity: Long-chain aliphatic amines have been investigated for their antimicrobial properties. The lipophilic nonyl chain of (R)-2-Nonanamine could facilitate interaction with and disruption of microbial cell membranes.

  • Neurological Activity: The structural similarity of simple amines to endogenous neurotransmitters suggests potential interactions with receptors and transporters in the central nervous system.

  • Cytotoxicity: As with many small molecules, evaluating the cytotoxic effects on various cell lines is a primary step in assessing potential therapeutic or toxicological profiles.

Further research is required to elucidate the specific biological activities and mechanisms of action of (R)-2-Nonanamine.

Safety and Handling

(R)-2-Nonanamine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral
alt text
H301: Toxic if swallowed
Acute Toxicity, Dermal
alt text
H310: Fatal in contact with skin
Acute Toxicity, Inhalation
alt text
H330: Fatal if inhaled
Skin Corrosion/Irritation
alt text
H314: Causes severe skin burns and eye damage

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

An In-depth Technical Guide to (S)-(+)-2-Aminononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Aminononane, a chiral primary amine, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nine-carbon chain with an amino group at the second position, imparts specific physicochemical and biological properties. This guide provides a comprehensive overview of the available technical information on (S)-(+)-2-Aminononane, including its properties, synthesis, analytical characterization, and biological activities, with a focus on data relevant to research and development.

Physicochemical Properties

The fundamental physicochemical properties of (S)-(+)-2-Aminononane are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₂₁N[1]
Molecular Weight 143.27 g/mol [1]
Appearance Liquid
Density 0.782 g/cm³[1]
Boiling Point 73 °C at 19 mmHg[1]
Melting Point Not explicitly available for (S)-(+)-2-Aminononane. For the related compound 1-Aminononane, the melting point is -1 °C, which can be used as an estimate.[2]
Solubility Qualitative data suggests it is likely soluble in organic solvents and slightly soluble in water.[3][4][5]
Flash Point 71 °C[1]
CAS Number 13205-58-8[1]

Synthesis and Experimental Protocols

General Synthetic Approach: Reductive Amination and Chiral Resolution

A plausible synthetic route for (S)-(+)-2-Aminononane is the reductive amination of 2-nonanone (B1664094) to form racemic 2-aminononane, followed by resolution of the enantiomers.

Synthesis_of_S_2_Aminononane 2-Nonanone 2-Nonanone Racemic_2-Aminononane Racemic_2-Aminononane 2-Nonanone->Racemic_2-Aminononane Reductive Amination (e.g., NH3, H2/Catalyst) S_2-Aminononane S_2-Aminononane Racemic_2-Aminononane->S_2-Aminononane Chiral Resolution (e.g., with a chiral acid) R_2-Aminononane R_2-Aminononane Racemic_2-Aminononane->R_2-Aminononane Chiral Resolution

Caption: General synthetic pathway for (S)-(+)-2-Aminononane.

Experimental Workflow for Chiral Resolution

The resolution of a racemic amine mixture is a critical step to obtain the desired enantiomer. This typically involves the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Free Amine Racemic_Amine Racemic 2-Aminononane Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Salt_S Diastereomeric Salt of (S)-Amine Fractional_Crystallization->Salt_S Salt_R Diastereomeric Salt of (R)-Amine Fractional_Crystallization->Salt_R Base_Treatment_S Basification (e.g., NaOH) Salt_S->Base_Treatment_S Base_Treatment_R Basification (e.g., NaOH) Salt_R->Base_Treatment_R S_Amine (S)-(+)-2-Aminononane Base_Treatment_S->S_Amine R_Amine (R)-(-)-2-Aminononane Base_Treatment_R->R_Amine

Caption: Workflow for the chiral resolution of 2-aminononane.

Analytical Characterization

Detailed spectroscopic data for (S)-(+)-2-Aminononane is not available in the searched literature. However, the expected spectral characteristics for a primary amine of this structure can be inferred from general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The protons on the carbon adjacent to the amino group (C2) would be deshielded and appear at a lower field. The N-H protons of the primary amine would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the nonane (B91170) chain. The carbon atom bonded to the nitrogen (C2) would be shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing effect of the amino group.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by specific stretching and bending vibrations of the N-H bonds. For (S)-(+)-2-Aminononane, one would expect:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine group.

  • N-H Bending: A scissoring vibration around 1590-1650 cm⁻¹.

  • C-N Stretching: A band in the range of 1000-1250 cm⁻¹.

  • C-H Stretching and Bending: Absorptions characteristic of the aliphatic nonane chain.

Mass Spectrometry (MS)

The mass spectrum of 2-aminononane would show a molecular ion peak (M+) at m/z 143. The fragmentation pattern would likely involve the loss of alkyl fragments from the carbon chain. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which would result in the formation of a stable iminium ion.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of (S)-(+)-2-Aminononane are limited, the broader class of long-chain alkylamines is known to possess antimicrobial properties.

Antimicrobial Activity

Long-chain primary amines are known to be effective against a range of microorganisms. Their activity is attributed to their amphipathic nature, which allows them to interact with and disrupt microbial cell membranes.[6]

Mechanism of Action: Membrane Disruption

The primary mechanism of antimicrobial action for long-chain amines is the disruption of the bacterial cell membrane.[6][7] This process can be visualized as a multi-step interaction:

Membrane_Disruption_Mechanism Amine (S)-(+)-2-Aminononane Binding Electrostatic Binding Amine->Binding Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Binding Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation, Leakage) Insertion->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of bacterial membrane disruption.

This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7] The positively charged amino group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic nonane tail inserts into the lipid bilayer, causing disorganization.[7]

Conclusion

(S)-(+)-2-Aminononane is a chiral amine with potential applications stemming from the known antimicrobial properties of long-chain alkylamines. While detailed experimental data for this specific enantiomer is sparse in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate its synthesis, spectroscopic profile, and specific biological activities and mechanisms of action. This information will be critical for its potential development in pharmaceutical and other scientific applications.

References

An In-depth Technical Guide to the Molecular Weight and Mass of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the molecular weight and exact mass of 2-Nonanamine (CAS No: 13205-58-8), a key chemical compound with applications in various research and development sectors. The precise determination of these fundamental properties is critical for accurate stoichiometric calculations in chemical synthesis, quantitative analysis, and for high-resolution mass spectrometry in metabolic and drug discovery studies.

Quantitative Data Summary

The molecular properties of this compound are summarized in the table below. These values are derived from computational and analytical sources, providing both the average molecular weight and the precise monoisotopic mass for high-resolution applications.

PropertyValueData Source
Molecular Formula C9H21N[1][2][3]
Molecular Weight 143.27 g/mol [2][3][4]
143.272 g/mol [1]
Exact Mass 143.167399674 Da[1][5]
143.167 Da[2]

Conceptual Framework: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is fundamental in chemical analysis. The following diagram illustrates the relationship between the molecular formula and these two key mass values.

G A Molecular Formula C9H21N B Molecular Weight (Average Mass) 143.27 g/mol A->B Calculated using C Exact Mass (Monoisotopic Mass) 143.167399674 Da A->C Calculated using D Based on weighted average of all natural isotopes of each element. B->D E Based on the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N). C->E

Caption: Relationship between Molecular Formula, Molecular Weight, and Exact Mass.

Experimental Protocols: Determination of Molecular Mass

While the molecular weight of this compound is a calculated value based on its formula, its experimental verification and the precise measurement of its mass are typically achieved through mass spectrometry. Below is a generalized workflow for the analysis of a liquid amine sample like this compound using High-Resolution Mass Spectrometry (HRMS).

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A 1. Sample Dilution (e.g., in Methanol/Water) B 2. Addition of Ionization Agent (e.g., Formic Acid for ESI+) A->B C 3. Infusion/Injection into Mass Spectrometer B->C D 4. Ionization (e.g., Electrospray Ionization - ESI) C->D E 5. Mass Analysis (e.g., TOF or Orbitrap) D->E F 6. Mass Spectrum Generation E->F G 7. m/z Measurement of Protonated Molecule [M+H]+ F->G H 8. Comparison with Theoretical Exact Mass G->H

Caption: Generalized workflow for High-Resolution Mass Spectrometry analysis.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol. This is further diluted to a final concentration appropriate for mass spectrometry, typically in the low µg/mL to ng/mL range. To promote ionization in positive ion mode, an acidifier like formic acid is often added to the final solution to a concentration of ~0.1%.

  • Instrumentation and Ionization: The prepared sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, via direct infusion or liquid chromatography. Electrospray Ionization (ESI) is a common technique for volatile amines, which generates a protonated molecular ion [M+H]⁺ in the gas phase.

  • Mass Analysis and Data Interpretation: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule would be C9H22N⁺. The instrument measures the m/z of this ion with high precision (typically to within 5 ppm). The resulting experimental mass is then compared to the theoretical exact mass of the [M+H]⁺ ion to confirm the identity and purity of the compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2-Nonanamine, a primary aliphatic amine. The document outlines its key physical properties, presents standardized experimental protocols for their determination, and includes a logical workflow for methodological selection. This information is critical for professionals in research and development, particularly in fields where the physicochemical characteristics of amines are paramount for process design, safety, and formulation.

Physicochemical Data of this compound

This compound (C₉H₂₁N) is a primary amine with the amino group located on the second carbon of a nine-carbon chain. Its physical properties are influenced by its molecular weight and the capacity for hydrogen bonding, a characteristic of primary amines.[1] The boiling and melting points are fundamental parameters for handling, purification, and storage.

The experimentally determined and predicted values for the boiling and melting points of this compound are summarized below.

Physical PropertyValueConditions
Boiling Point 191.018 °Cat 760 mmHg[2]
73 °Cat 19 mmHg[3][4]
Melting Point < -20 °CNot specified

Note: The significant difference in boiling points is due to the pressure at which the measurement was taken. The lower pressure (19 mmHg) results in a substantially lower boiling point compared to standard atmospheric pressure (760 mmHg).

Experimental Protocols for Determination

Accurate determination of boiling and melting points is crucial for the characterization of chemical substances. Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensure reproducibility and comparability of data.[5][6][7]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5][8][9] For a substance like this compound, several methods are applicable, with the choice often depending on the required accuracy and available sample volume.

Recommended Protocol: Distillation Method (based on OECD Guideline 103 & ASTM D1120) [9][10][11]

This method is suitable for determining the equilibrium boiling point of liquid substances.[10][12][13][14]

  • Apparatus: A round-bottom flask, a condenser, a suitable heat source (e.g., heating mantle), a calibrated thermometer, and boiling chips.[10]

  • Procedure:

    • Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

    • Gradually heat the flask.

    • Record the temperature when the liquid begins to boil and a stable ring of condensing vapor is observed on the thermometer. This stable temperature is the boiling point.[15]

    • Record the ambient barometric pressure, as boiling point is pressure-dependent. Corrections may be necessary if the pressure deviates from standard atmospheric pressure (101.325 kPa).[8][9]

For micro-scale determinations (less than 1 mL of sample), the Thiele Tube Method or a Micro-Reflux setup are effective alternatives.[15][16] The Thiele tube method involves heating a small sample in a vial attached to a thermometer, with an inverted capillary tube inside. The boiling point is the temperature at which liquid is drawn into the capillary tube upon cooling after a steady stream of bubbles has been observed.[16]

Since this compound is a liquid at room temperature with a melting point below -20°C, determining its freezing point is more appropriate.[3] The freezing point is the temperature at which a liquid transitions to a solid at atmospheric pressure.[17]

Recommended Protocol: Pour Point Method (based on OECD Guideline 102) [18][19]

The pour point method is suitable for low-melting substances and oils.

  • Apparatus: A test jar, a thermometer, and a cooling bath.

  • Procedure:

    • Place the sample of this compound into the test jar.

    • Cool the sample in the cooling bath at a controlled rate.

    • Periodically remove the jar and tilt it to observe any movement of the liquid.

    • The pour point is the lowest temperature at which the substance will still flow. The melting point is determined by reversing the process: slowly warming the solidified sample and recording the temperature at which it begins to flow.

For higher precision, Differential Scanning Calorimetry (DSC) can be used. This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[19] The melting point is observed as an endothermic peak on the DSC curve.[20]

Visualization of Method Selection Workflow

The selection of an appropriate method for determining the boiling point depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Determine Boiling Point of this compound sample_vol Sample Volume > 5 mL? start->sample_vol purity_known High Purity Known? sample_vol->purity_known Yes micro_reflux Use Micro-Reflux Method sample_vol->micro_reflux No high_accuracy High Accuracy Required? purity_known->high_accuracy No distillation Use Standard Distillation Method (e.g., ASTM D1120) purity_known->distillation Yes high_accuracy->distillation No dsc Use Differential Scanning Calorimetry (DSC) high_accuracy->dsc Yes end End distillation->end high_accuracy_micro high_accuracy_micro micro_reflux->high_accuracy_micro High Accuracy Required? thiele_tube Use Thiele Tube Method thiele_tube->end dsc->end high_accuracy_micro->thiele_tube No high_accuracy_micro->dsc Yes

Caption: Workflow for selecting a boiling point determination method.

References

A Technical Guide to the Physical Properties of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density and refractive index of 2-Nonanamine, a compound of interest in various scientific and pharmaceutical applications. This document outlines key physical constants, detailed experimental protocols for their measurement, and a logical framework for understanding the interplay of these properties.

Core Physical Properties of this compound

Quantitative data for the density and refractive index of this compound are summarized below. These values are critical for a range of applications, including reaction engineering, formulation development, and quality control.

Physical PropertyValueUnits
Density 0.782 - 0.791g/cm³
Refractive Index 1.4271

Note: The slight variation in density values may be attributed to differences in experimental conditions such as temperature and pressure.

Experimental Protocols for Property Determination

Accurate measurement of density and refractive index is fundamental to the characterization of this compound. The following sections detail standardized methodologies for these determinations.

Density Measurement

The density of a liquid amine like this compound can be precisely determined using a vibrating tube densimeter.[1][2]

Principle: This method is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

Apparatus:

  • Vibrating tube densimeter (e.g., Anton Paar DMA series)[1][3]

  • Syringe for sample injection

  • Thermostatic bath for temperature control

  • Calibration standards (e.g., dry air and ultrapure water)

Procedure:

  • Calibration: Calibrate the densimeter using two standards of known density, typically dry air and ultrapure water.

  • Temperature Equilibration: Set the desired temperature for the measurement using the thermostatic bath and allow the instrument to stabilize.

  • Sample Injection: Carefully inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are present.

  • Measurement: The instrument will measure the oscillation period of the tube filled with the sample. This period is then used to calculate the density.

  • Data Recording: Record the density reading provided by the instrument.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before the next measurement.

Refractive Index Measurement

The refractive index of this compound can be accurately measured using an Abbe refractometer.[4][5]

Principle: An Abbe refractometer measures the critical angle of a liquid sample, which is the angle of incidence beyond which total internal reflection occurs. This critical angle is directly related to the refractive index of the liquid.

Apparatus:

  • Abbe refractometer[4]

  • Monochromatic light source (e.g., sodium lamp)

  • Constant temperature water bath

  • Dropper or pipette

  • Lens cleaning tissue

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

  • Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water.

  • Temperature Control: Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a stable measurement temperature (typically 20°C or 25°C).

  • Sample Application: Place a few drops of this compound onto the surface of the measuring prism.[4]

  • Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.[4][5]

  • Reading: Read the refractive index value directly from the instrument's scale.

  • Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and lens tissue after the measurement.

Logical Framework for Property Analysis

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methodologies used for their determination. This workflow is crucial for ensuring accurate and reproducible characterization of the compound.

G Workflow for Physical Property Determination of this compound cluster_properties Physical Properties cluster_methods Experimental Methodologies cluster_data Data Output cluster_application Application in Research & Development Density Density DensityMethod Vibrating Tube Densitometry Density->DensityMethod is measured by RefractiveIndex Refractive Index RefractiveIndexMethod Abbe Refractometry RefractiveIndex->RefractiveIndexMethod is measured by DensityValue Quantitative Value (g/cm³) DensityMethod->DensityValue yields RefractiveIndexValue Quantitative Value (nD) RefractiveIndexMethod->RefractiveIndexValue yields QC Quality Control DensityValue->QC Formulation Formulation Development DensityValue->Formulation Synthesis Chemical Synthesis DensityValue->Synthesis RefractiveIndexValue->QC RefractiveIndexValue->Formulation

Caption: Logical workflow for determining and applying the physical properties of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-nonanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, qualitative information for structurally similar amines, and a detailed experimental protocol for precise solubility determination.

Core Principles of this compound Solubility

This compound (C₉H₂₁N) is a primary aliphatic amine with a nine-carbon chain. Its solubility is dictated by the interplay between its nonpolar alkyl tail and its polar amine head.

  • Polar Amine Group (-NH₂): The amine group is capable of forming hydrogen bonds with protic solvents (e.g., water, alcohols) and can act as a hydrogen bond acceptor with other polar solvents. This contributes to its solubility in polar media.

  • Nonpolar Alkyl Chain (C₉H₁₇): The long, nine-carbon chain is hydrophobic and dominates the molecule's overall character, leading to significant solubility in nonpolar and weakly polar organic solvents through van der Waals interactions.

Generally, as the carbon chain length of aliphatic amines increases beyond six carbons, their aqueous solubility decreases significantly.[1][2] Therefore, this compound is expected to have very low solubility in water but high solubility in a range of organic solvents.

Solubility Profile

Solvent ClassSolvent ExamplePredicted Solubility of this compoundRationale
Polar Protic WaterVery Low / Slightly SolubleThe large hydrophobic carbon chain outweighs the hydrogen bonding capability of the amine group.[3][4][5]
Methanol, EthanolHigh / MiscibleThe alcohol can act as both a hydrogen bond donor and acceptor, and the alkyl chain has good compatibility with the alcohol's alkyl part.
Polar Aprotic Acetone, THFHigh / MiscibleThe polar nature of the solvent can interact with the amine group, and the organic character is compatible with the alkyl chain.
Acetonitrile (B52724)SolubleWhile polar, the strong dipole of acetonitrile may be less compatible with the nonpolar chain compared to other polar aprotic solvents.
Nonpolar Hexane, TolueneHigh / Miscible"Like dissolves like"; the long nonpolar alkyl chain of this compound has strong affinity for nonpolar solvents.
Halogenated DichloromethaneHigh / MiscibleGenerally a good solvent for amines.
ChloroformUse with CautionPrimary amines can react with chloroform, especially in the presence of a base.[3]

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable "gold standard" technique for determining the thermodynamic solubility of a liquid in a solvent.[6][7]

1. Materials and Equipment:

  • This compound (solute)

  • Selected solvents of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Pipettes and syringes

  • Gas chromatograph with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a flask. The presence of a distinct separate phase of the amine after equilibration is necessary to ensure saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. For amines, 24 to 48 hours is typically recommended.[8][9]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow for complete phase separation.

    • Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microdroplets of the amine.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the solvent of interest.

    • Analyze the filtered sample and the calibration standards using a pre-calibrated analytical method (e.g., gas chromatography).

    • Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

4. Calculation of Solubility:

  • Solubility can be expressed in various units, such as g/100 mL, molarity (mol/L), or mole fraction.[10]

    Solubility ( g/100 mL) = (Concentration from analysis in g/mL) x 100

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

G cluster_0 Preliminary Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting start Define Solvent Scope (Polar, Nonpolar, etc.) lit_review Literature Review (this compound & Analogs) start->lit_review prediction Predict Solubility ('Like Dissolves Like') lit_review->prediction prep Prepare Materials (Pure Amine & Solvents) prediction->prep shake_flask Isothermal Shake-Flask Method prep->shake_flask equilibration Equilibration (24-48h at constant T) shake_flask->equilibration phase_sep Phase Separation & Filtration equilibration->phase_sep analysis Quantitative Analysis (e.g., GC-FID) phase_sep->analysis quantify Calculate Solubility (g/100mL, Molarity, etc.) analysis->quantify table Tabulate Quantitative Data quantify->table report Generate Technical Report table->report

Workflow for this compound Solubility Determination.

References

An In-depth Technical Guide to the pKa and Basicity of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonanamine, a primary aliphatic amine, is a molecule of interest in various chemical and pharmaceutical contexts. Its utility in synthesis and potential biological activity is intrinsically linked to its basicity, a property quantified by its pKa value. This guide provides a comprehensive overview of the pKa and basicity of this compound, presenting quantitative data, detailed experimental protocols for pKa determination, and a discussion of the structural and environmental factors governing its basic character.

Quantitative Data: Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding its behavior in various chemical systems.

PropertyValueSource
Molecular Formula C₉H₂₁N[1][2]
Molecular Weight 143.27 g/mol [2]
Predicted pKa 11.10 ± 0.35[3]
Boiling Point 191.018 °C at 760 mmHg[3]
Density 0.791 g/cm³[3]
LogP 3.39[3]

Basicity of this compound

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[4] this compound, as a primary aliphatic amine, is a moderately strong base. The pKa value of its conjugate acid (R-NH₃⁺) is a direct measure of its basicity; a higher pKa corresponds to a stronger base.[5] The predicted pKa of 11.10 for this compound indicates that it is a stronger base than ammonia (B1221849) (pKa of conjugate acid ≈ 9.25).[3]

Several factors contribute to the basicity of this compound:

  • Inductive Effect: The nonyl alkyl chain is an electron-donating group.[6] Through the positive inductive effect (+I), the alkyl group increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.[7][8]

  • Solvation Effects: In a protic solvent like water, the conjugate acid of this compound (2-nonanylammonium) is stabilized by hydrogen bonding between the N-H protons and solvent molecules.[7][8] This stabilization of the conjugate acid shifts the equilibrium towards the protonated form, enhancing the basicity of the amine.[8]

  • Steric Factors: While the long alkyl chain might suggest some steric hindrance, the primary nature of the amine group in this compound means there is relatively open access to the nitrogen's lone pair for protonation, as compared to secondary or tertiary amines with bulky substituents.[7]

Experimental Protocols for pKa Determination

Accurate determination of the pKa value is critical for understanding and predicting the behavior of this compound in various applications. The following are standard experimental methodologies for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[9][10][11]

Methodology:

  • Sample Preparation: A precise concentration of this compound is dissolved in deionized water or a suitable solvent with a known ionic strength.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the this compound solution using a calibrated burette.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be employed to determine pKa values by observing changes in the chemical shifts of specific nuclei as a function of pH.[10]

Methodology:

  • Sample Preparation: A series of solutions containing a constant concentration of this compound are prepared across a range of pH values.

  • NMR Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample. The chemical shifts of the protons or carbons adjacent to the amine group are monitored.

  • Data Analysis: The chemical shift of the chosen nucleus is plotted against the pH of the solution. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa value.[10][11]

Logical Relationships in Basicity

The interplay of various factors determines the overall basicity of an aliphatic amine like this compound. The following diagram illustrates these relationships.

BasicityFactors cluster_factors Factors Influencing Basicity cluster_properties Chemical Properties cluster_outcome Outcome Inductive Inductive Effect (+I of alkyl group) ElectronDensity Electron Density on Nitrogen Inductive->ElectronDensity increases Solvation Solvation of Conjugate Acid ConjAcidStability Conjugate Acid Stability Solvation->ConjAcidStability increases Steric Steric Hindrance Basicity Basicity of This compound Steric->Basicity decreases ElectronDensity->Basicity increases ConjAcidStability->Basicity increases

Caption: Factors affecting the basicity of this compound.

Conclusion

The basicity of this compound, characterized by a predicted pKa of 11.10, is a result of the interplay between the electron-donating nature of its alkyl chain and the stabilizing effects of solvation on its conjugate acid.[3] A thorough understanding of these principles, coupled with precise experimental determination of its pKa, is essential for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for such characterizations.

References

In-Depth Technical Guide on the Biological Activity of 2-Nonanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of 2-Nonanamine. This guide synthesizes information on the broader class of long-chain aliphatic amines and related derivatives to provide a comprehensive overview of their potential biological activities and the methodologies used for their evaluation. The quantitative data and experimental protocols presented herein are representative examples drawn from studies on structurally related compounds and should be considered illustrative for this compound and its direct derivatives.

Introduction

This compound, a nine-carbon aliphatic primary amine, and its derivatives represent a class of compounds with potential for diverse biological activities. The lipophilic nature of the nonyl chain combined with the reactive primary amine group suggests possible interactions with cellular membranes and various biological macromolecules. This technical guide provides an in-depth overview of the known and potential biological activities of this class of compounds, with a focus on their antimicrobial, antifungal, antiviral, and anticancer properties. Detailed experimental methodologies and potential mechanisms of action are also discussed.

Quantitative Biological Activity Data

The following tables summarize representative quantitative data for various amine derivatives, illustrating the types of biological activities and the potency that might be expected from this compound derivatives.

Table 1: Antimicrobial Activity of Amine Derivatives

Compound/Derivative ClassTarget OrganismAssay TypeActivity MetricValueReference
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineSalmonella entericaLethal ConcentrationLC508.79 µM[1][2]
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineSalmonella entericaLethal ConcentrationLC5011.6 µM[1][2]
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediaminePseudomonas aeruginosaLethal ConcentrationLC50138 µM[1][2]
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediaminePseudomonas aeruginosaLethal ConcentrationLC5086 µM[1][2]
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineStaphylococcus aureusLethal ConcentrationLC50287 µM[1][2]
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineStaphylococcus aureusLethal ConcentrationLC50140 µM[1][2]
2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinoneVarious agricultural fungiFungicidal Effect-High[3]

Table 2: Antifungal Activity of Amine Derivatives

Compound/Derivative ClassTarget OrganismAssay TypeActivity MetricValueReference
6-substituted 2-aminobenzothiazole (B30445) derivative (1n)Candida albicansMinimum Inhibitory ConcentrationMIC4-8 µg/mL[4]
6-substituted 2-aminobenzothiazole derivative (1o)Candida parapsilosisMinimum Inhibitory ConcentrationMIC4-8 µg/mL[4]
2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5)Candida albicansMinimum Inhibitory ConcentrationMIC15.62 µg/mL[5]
2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2)Candida albicansMinimum Inhibitory ConcentrationMIC15.62 µg/mL[5]
Trisubstituted 2-amino-4, 5-diarylthiazole derivative (5a8)Candida albicansMinimum Inhibitory ConcentrationMIC809 µM[6]

Table 3: Antiviral Activity of Amine Derivatives

Compound/Derivative ClassTarget VirusAssay TypeActivity MetricValueReference
Aminoadamantane derivative (5a)Influenza A H3N2Viral Replication Inhibition-Marked Activity[7][8]
Aminoadamantane derivative (6a)Influenza A H3N2Viral Replication Inhibition-Marked Activity[7][8]
Aminoadamantane derivative (7a)Influenza A H3N2Viral Replication Inhibition-Marked Activity[7][8]
Aminoadamantane derivative (4b)Influenza A H1N1Viral Replication Inhibition-Marked Activity[7][8]
Carbocyclic analogue of xylofuranosylguanine (9)Herpes Simplex Virus (Type 1 and 2)Viral Replication Inhibition-Potent Activity[9]
Carbocyclic analogue of xylofuranosylguanine (9)Human CytomegalovirusViral Replication Inhibition-Potent Activity[9]
Carbocyclic analogue of xylofuranosylguanine (9)Varicella-zoster VirusViral Replication Inhibition-Potent Activity[9]

Table 4: Anticancer Activity of Amine Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeActivity MetricValueReference
2,4-disubstituted thiazole (B1198619) amide derivative (28)HT29 (Colon)AntiproliferativeIC500.63 µM[10]
2,4-disubstituted thiazole amide derivative (27)HeLa (Cervical)AntiproliferativeIC501.6 µM[10]
6-substituted BZT-N derivativeL1210 (Leukemia)Cytotoxicity-High Potency[11]
2-substituted BZT-N derivative (36)SNU-1 (Gastric)CytotoxicityED50Better than Adriamycin[11]
Bispidine derivative (4e)HepG2 (Liver)Apoptosis Induction-Potent Activity[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are representative protocols for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Preparation: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antifungal Susceptibility Testing: Microdilution Method

This protocol is adapted for determining the MIC of a compound against fungal strains, such as Candida albicans.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable medium (e.g., RPMI-1640).

  • Compound Preparation and Serial Dilution: Similar to the antibacterial assay, serial dilutions of the test compound are prepared in a 96-well plate.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated (e.g., at 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% reduction) compared to the growth control.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in a multi-well plate.

  • Compound Treatment and Virus Infection: The cell monolayers are pre-treated with various concentrations of the test compound for a specific period. The cells are then infected with a known amount of the virus.

  • Overlay and Incubation: After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of the virus. The plates are then incubated for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques (zones of cell death) are counted.

  • Calculation of Inhibition: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound).

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway.

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Membrane_Permeability Membrane Permeability Assay MIC_Determination->Membrane_Permeability Biofilm_Inhibition Biofilm Inhibition Assay MIC_Determination->Biofilm_Inhibition Target_Identification Target Identification Studies MIC_Determination->Target_Identification

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

Hypothetical_Anticancer_Mechanism cluster_interaction Cellular Interaction cluster_signaling Intracellular Signaling Compound This compound Derivative Membrane_Interaction Membrane Interaction/ Disruption Compound->Membrane_Interaction Membrane Cancer Cell Membrane Apoptosis_Pathway Induction of Apoptosis Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death ROS_Generation Reactive Oxygen Species (ROS) Generation Membrane_Interaction->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis_Pathway

Caption: A hypothetical mechanism of anticancer activity for a this compound derivative.

Conclusion

While direct experimental data on the biological activities of this compound and its simple derivatives are limited in the current scientific literature, the broader class of long-chain aliphatic amines and their more complex derivatives have demonstrated significant potential as antimicrobial, antifungal, antiviral, and anticancer agents. The lipophilic nonyl chain of this compound is a key structural feature that likely facilitates interaction with and disruption of microbial and cancer cell membranes. Further synthesis and rigorous biological evaluation of a focused library of this compound derivatives are warranted to fully explore their therapeutic potential. The experimental protocols and illustrative data presented in this guide provide a solid framework for initiating such investigations.

References

Synonyms for 2-Nonanamine (e.g., 2-aminononane)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nonanamine and Its Synonyms

This guide provides a comprehensive overview of this compound, including its various synonyms, chemical identifiers, and physicochemical properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical data and representative experimental protocols for its synthesis, purification, and analysis.

Chemical Identity and Synonyms

This compound, a primary aliphatic amine, is also known by several other names in scientific literature and chemical databases. The compound exists as a racemate and as two distinct enantiomers, (R)-2-Aminononane and (S)-(+)-2-Aminononane. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound and its Enantiomers

Identifier Type This compound (Racemic) (R)-2-Aminononane (S)-(+)-2-Aminononane
Preferred IUPAC Name nonan-2-amine(2R)-nonan-2-amine[1](2S)-nonan-2-amine
Common Synonyms 2-Aminononane[2][3](R)-(-)-2-Aminononane[1](S)-1-Methyloctylamine[3]
2-Nonylamine[2][3](R)-1-Methyloctylamine[1](2S)-Nonylamine[3]
1-Methyloctylamine[3](r)-(-)-2-aminononane[1]
CAS Number 13205-58-8[2][3][4]74069-74-2[1][5]34494-01-2
Molecular Formula C₉H₂₁N[2][3][4]C₉H₂₁N[1]C₉H₂₁N
InChIKey ALXIFCUEJWCQQL-UHFFFAOYSA-N[2]ALXIFCUEJWCQQL-SECBINFHSA-N[1]ALXIFCUEJWCQQL-HLLVXLHESA-N
European Community (EC) Number 679-096-7[2]663-738-8[1]
DSSTox Substance ID DTXSID70512165[2]DTXSID60628461[1]
PubChem CID 8553622831496[1]22831495
Wikidata Q5651239[2]Q72496559[1]Q27271927

The following diagram illustrates the classification of these identifiers.

G cluster_racemate This compound (Racemic) cluster_enantiomers Enantiomers This compound This compound (Racemic) Synonyms_Racemic Synonyms: 2-Aminononane 2-Nonylamine 1-Methyloctylamine This compound->Synonyms_Racemic Identifiers_Racemic Identifiers: CAS: 13205-58-8 EC: 679-096-7 PubChem CID: 85536 This compound->Identifiers_Racemic (R)-2-Aminononane (R)-2-Aminononane This compound->(R)-2-Aminononane is a component of (S)-2-Aminononane (S)-(+)-2-Aminononane This compound->(S)-2-Aminononane is a component of Synonyms_R Synonyms: (R)-(-)-2-Aminononane (R)-1-Methyloctylamine (R)-2-Aminononane->Synonyms_R Identifiers_R Identifiers: CAS: 74069-74-2 EC: 663-738-8 PubChem CID: 22831496 (R)-2-Aminononane->Identifiers_R Synonyms_S Synonyms: (S)-1-Methyloctylamine (2S)-Nonylamine (S)-2-Aminononane->Synonyms_S Identifiers_S Identifiers: CAS: 34494-01-2 PubChem CID: 22831495 (S)-2-Aminononane->Identifiers_S

Classification of this compound Synonyms and Identifiers.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for designing experimental procedures such as purification and analysis.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 143.27 g/mol [2][3]
Density 0.791 g/cm³[2]
Boiling Point 191.02 °C at 760 mmHg[2]
Flash Point 69.84 °C[2]
Refractive Index 1.4271[2]
pKa 11.10 ± 0.35 (Predicted)[2][3]
LogP 3.39[2]
Vapor Pressure 0.526 mmHg at 25°C[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 6[2]
Canonical SMILES CCCCCCCC(C)N[2]

Experimental Protocols

This section details representative protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Two common methods for the synthesis of primary amines like this compound are reductive amination of a ketone and the Hofmann rearrangement of an amide.

Reductive amination is a versatile method to produce amines from ketones or aldehydes.[1][6] In this case, 2-nonanone (B1664094) is reacted with ammonia (B1221849) in the presence of a reducing agent.

Protocol:

  • Reaction Setup: In a high-pressure reactor, combine 2-nonanone (1 equivalent), a suitable solvent such as methanol (B129727) or ethanol, and a source of ammonia (e.g., a solution of ammonia in methanol or ammonium (B1175870) acetate).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to a pressure of 500-2000 psig.

  • Reaction: Heat the mixture to a temperature between 80-150 °C and stir for 4-24 hours, monitoring the reaction progress by GC-MS.

  • Workup: After the reaction is complete, cool the reactor, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by distillation.

The following diagram illustrates the workflow for reductive amination.

G cluster_synthesis Reductive Amination Workflow start Start: 2-Nonanone, Ammonia, Solvent catalyst Add Catalyst (e.g., Raney Ni, Pd/C) start->catalyst hydrogenation Pressurize with H₂ (500-2000 psig) Heat (80-150 °C) catalyst->hydrogenation monitor Monitor Reaction by GC-MS hydrogenation->monitor workup Cool, Vent, Filter to Remove Catalyst monitor->workup isolation Evaporate Solvent workup->isolation end Crude this compound isolation->end

Workflow for the Synthesis of this compound via Reductive Amination.

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[2] To synthesize this compound via this route, the starting material would be a branched decanamide (B1670024).

Protocol:

  • Reagent Preparation: Prepare a solution of sodium hypobromite (B1234621) (NaOBr) in situ by adding bromine (1 equivalent) to a cold (0 °C) aqueous solution of sodium hydroxide (B78521) (NaOH) (excess).

  • Reaction: Slowly add decanamide (1 equivalent) to the cold NaOBr solution with stirring, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, gradually heat the reaction mixture to 50-80 °C for 1-2 hours.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

Purification by Distillation

Due to its relatively high boiling point, this compound can be effectively purified by vacuum distillation.[4][7]

Protocol:

  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask containing the crude this compound, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to a suitable level (e.g., 10-20 mmHg) to lower the boiling point of the amine.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. Discard any initial lower-boiling fractions (forerun) and the higher-boiling residue.

Analytical Methods

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol). For amine salts, a basification and liquid-liquid extraction step is required to convert the salt to the volatile free base before analysis.[8]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum, and determine the purity by integrating the peak area relative to other components.

Chiral HPLC is used to separate and quantify the enantiomers of this compound.[3][5][9]

Protocol:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).[5]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) in a ratio of 90:10 or similar.[5] For basic compounds like amines, a small amount of an additive like diethylamine (B46881) (0.1% v/v) is often added to the mobile phase to improve peak shape.[5][10]

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

The following diagram outlines the general workflow for the analysis of this compound.

G cluster_analysis Analytical Workflow for this compound start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve purity_check Purity and Identity (GC-MS) dissolve->purity_check chiral_check Enantiomeric Purity (Chiral HPLC) dissolve->chiral_check gc_ms_details GC-MS Analysis: - Derivatize if needed - Inject into GC - Separate by volatility - Detect by MS purity_check->gc_ms_details report Generate Report: - Purity (%) - Enantiomeric Excess (%) purity_check->report hplc_details Chiral HPLC Analysis: - Inject into HPLC - Separate on Chiral Column - Detect by UV chiral_check->hplc_details chiral_check->report

General Analytical Workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, and key experimental protocols. The information presented is intended to be a valuable resource for professionals in the fields of chemical research and drug development, facilitating a deeper understanding and practical application of this compound.

References

The Cornerstone of Modern Pharmaceutical Synthesis: A Technical Guide to Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the synthesis of fine chemicals, with a particularly profound impact on the pharmaceutical industry. An estimated 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety, highlighting their importance in creating therapeutically effective and safe drugs.[1][2][3] The specific stereochemistry of these amines is often crucial for their biological activity, making their enantioselective synthesis a critical aspect of drug development.[2][4] This technical guide provides an in-depth overview of the role of chiral amines in fine chemical synthesis, focusing on their synthesis, applications, and the methodologies employed to achieve high levels of stereocontrol.

Methods for the Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is a key challenge in organic chemistry. Several powerful strategies have been developed to address this, each with its own advantages and applications. These methods can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution, and the resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral amine from a prochiral starting material. This is often the most efficient and atom-economical approach. Key asymmetric methods include:

  • Asymmetric Hydrogenation: This is one of the most direct and efficient methods for preparing α-chiral amines through the hydrogenation of prochiral imines.[1] This technique has been successfully applied on an industrial scale, for example, in the production of the herbicide (S)-metolachlor.[1] The success of this method relies heavily on the development of chiral metal catalysts, often based on iridium, rhodium, or ruthenium, in combination with chiral ligands.[1][5]

  • Organocatalysis: Chiral amines themselves can act as powerful organocatalysts in asymmetric synthesis.[6][7] They activate substrates through the formation of transient chiral enamine or iminium ion intermediates.[6][7] This metal-free approach has gained significant traction due to the often mild reaction conditions and the ready availability of chiral amine catalysts derived from natural sources like amino acids and cinchona alkaloids.[8] Common applications include Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.[9]

  • Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral amines.[10][11]

    • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor with high stereoselectivity.[10][12] The development of both (S)- and (R)-selective ω-transaminases has greatly expanded the scope of this method.[10] A prominent industrial example is the use of an engineered transaminase in the synthesis of the anti-diabetic drug sitagliptin.[10][12]

    • Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source, producing chiral amines with water as the only byproduct.[13][14]

Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent. This results in the separation of the unreacted, enantioenriched starting material from the enantioenriched product.[15] A common method for the kinetic resolution of amines is enantioselective acylation, often catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB).[15][16] While effective, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[3][14]

Resolution of Racemic Mixtures

Traditional methods for separating racemic mixtures of amines remain relevant, particularly on an industrial scale.[16][17]

  • Diastereomeric Crystallization: This classical technique involves reacting a racemic amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.[16][18] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[16] The desired enantiomer of the amine can then be recovered by treatment with a base.[18]

Quantitative Data on Chiral Amine Synthesis

The efficiency and selectivity of different synthetic methods are crucial for their practical application. The following tables summarize key performance data for various reactions used in the synthesis of chiral amines.

Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene.[6]

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Table 2: Enzymatic Kinetic Resolution of 1-Phenylethylamine.[15]

EnzymeAcylating AgentSolventTemperature (°C)Conversion (%)ee (%) of remaining amine
Immobilized Candida antarctica lipase BDiisopropyl malonateMTBE40~50>99

Table 3: Asymmetric Hydrogenation of N-Aryl Imines Catalyzed by Ir/L6.[5]

SubstrateProduct ee (%)
N-(p-tolyl)benzophenone imine99
N-(p-methoxyphenyl)benzophenone imine99
N-(p-chlorophenyl)benzophenone imine99

Key Experimental Protocols

This section provides detailed methodologies for representative reactions in chiral amine synthesis.

Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine using Immobilized Candida antarctica lipase B[6]

Materials:

  • (±)-1-Phenylethylamine

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Diisopropyl malonate (acyl donor)

  • 4 mL screw-cap vials

  • Shaker incubator

  • Chiral GC or HPLC for analysis

Procedure:

  • To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.[6]

  • Add 200 µL of MTBE to the vial.[6]

  • Add 0.5 mmol of (±)-1-phenylethylamine.[6]

  • Add 0.5 mmol of diisopropyl malonate.[6]

  • Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.[6]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess.[6]

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.[6]

  • The remaining (S)-amine and the formed (R)-amide can be separated by standard chromatographic techniques or acid-base extraction.[6]

Protocol 2: Chiral Amine-Catalyzed Asymmetric Michael Addition[6]

Materials:

  • Propanal

  • Nitrostyrene

  • (S)-Diphenylprolinol TMS Ether (catalyst)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

  • Magnetic stirrer

  • Reaction monitoring equipment (e.g., TLC, GC-MS)

  • Purification equipment (e.g., column chromatography)

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (typically 1-20 mol%).

  • Add the anhydrous solvent.

  • Add the Michael acceptor (e.g., nitrostyrene, 1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the Michael donor (e.g., propanal, 1.2-2.0 equiv).

  • Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex mechanisms and workflows involved in chiral amine synthesis is essential for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key processes.

enamine_catalysis cluster_cycle Enamine Catalysis Cycle Carbonyl Carbonyl (Aldehyde/Ketone) ChiralAmine Chiral Secondary Amine Catalyst Iminium Iminium Ion Carbonyl->Iminium - H2O ChiralAmine->Iminium + H+ Enamine Nucleophilic Enamine Iminium->Enamine - H+ AdductIminium Adduct Iminium Ion Enamine->AdductIminium + Electrophile Electrophile Electrophile (E+) AdductIminium->ChiralAmine Regeneration Product α-Functionalized Carbonyl AdductIminium->Product + H2O iminium_catalysis cluster_cycle Iminium Ion Catalysis Cycle UnsatCarbonyl α,β-Unsaturated Carbonyl ChiralAmine Chiral Secondary Amine Catalyst IminiumIon Electrophilic Iminium Ion UnsatCarbonyl->IminiumIon - H2O ChiralAmine->IminiumIon + H+ EnamineAdduct Enamine Adduct IminiumIon->EnamineAdduct + Nucleophile Nucleophile Nucleophile (Nu-) EnamineAdduct->ChiralAmine Regeneration Product β-Functionalized Carbonyl EnamineAdduct->Product + H2O experimental_workflow cluster_workflow Asymmetric Synthesis Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Controlled Reaction (Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Continue Quenching Work-up/ Quenching Monitoring->Quenching Complete Extraction Extraction & Drying Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis ChiralAnalysis Stereochemical Analysis (Chiral HPLC/GC) Analysis->ChiralAnalysis FinalProduct Enantioenriched Product ChiralAnalysis->FinalProduct

References

Preliminary Research Studies on Alkylamines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkylamines are a class of organic compounds characterized by the presence of one or more alkyl groups bonded to a nitrogen atom. Their structural diversity and ability to modulate various biological targets have established them as privileged scaffolds in medicinal chemistry. Alkylamines are integral components of a wide array of pharmaceuticals, agrochemicals, and biologically active natural products. Their significance is underscored by their prevalence in numerous drug classes, including antihistamines, antidepressants, antipsychotics, and antimicrobial agents. This technical guide provides a comprehensive overview of preliminary research on alkylamines, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their relevance to drug discovery and development.

I. Synthesis of Alkylamines

The synthesis of alkylamines is a cornerstone of medicinal chemistry, with several robust methods available for their preparation. The choice of synthetic route often depends on the desired substitution pattern (primary, secondary, or tertiary amine) and the complexity of the target molecule.

A. Reductive Amination

Reductive amination is a widely employed and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine from a primary or secondary amine and a carbonyl compound (aldehyde or ketone), followed by in situ reduction of the intermediate to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination [1]

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or methanol (B129727) (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or molecular sieves can be added to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the stirred solution.

  • Reaction Completion and Work-up: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.

Experimental Workflow for Reductive Amination

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Primary Amine (1.0 eq) D Mix and Stir (1-2h, RT) A->D B Aldehyde/Ketone (1.0-1.2 eq) B->D C Solvent (DCM, DCE, or MeOH) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E Imine Formation F Stir to Completion (2-24h, RT) E->F G Quench with NaHCO₃ F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (Flash Chromatography) I->J K K J->K Isolated Secondary Amine G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron PEA Phenethylamine (PEA) VMAT2 VMAT2 PEA->VMAT2 Inhibits DAT Dopamine Transporter (DAT) PEA->DAT Enters via DAT TAAR1 TAAR1 PEA->TAAR1 Activates DA Dopamine (DA) DA->VMAT2 Sequestered into vesicles DA_synapse Dopamine VMAT2->DA_synapse Vesicular Release DAT->DA Reuptake TAAR1->DAT Modulates (e.g., phosphorylation, reverse transport) DA_synapse->DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Signal Signal Transduction DA_receptor->Signal

References

A Comprehensive Guide to Secondary Amines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secondary amines, organic compounds featuring a nitrogen atom bonded to two organic substituents and one hydrogen (R₂NH), are fundamental scaffolds in modern pharmacology.[1][2] Their unique physicochemical properties, particularly their basicity and nucleophilicity, make them integral components in a vast array of therapeutic agents, influencing everything from receptor binding and membrane permeability to metabolic stability.[3][4] More than half of the top 200 small molecule pharmaceuticals sold in 2020 contained an amine functional group.[4] This guide provides an in-depth review of the synthesis, reactivity, and critical role of secondary amines in drug development, tailored for researchers and scientists in the field.

Core Principles of Reactivity

The chemical behavior of secondary amines is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.[3][5]

  • Nucleophilicity and Basicity: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen.[3] However, this is counteracted by steric hindrance from these same groups. Their basicity, typically with pKa values of their conjugate acids between 10 and 11, is also enhanced by this inductive effect, making them stronger bases than primary amines.[3]

  • Reactivity with Electrophiles: The nucleophilic nature of secondary amines allows them to react with a wide range of electrophiles. Key reactions include alkylation, acylation, and reactions with carbonyl compounds.[5]

Synthesis of Secondary Amines

The efficient synthesis of secondary amines is a cornerstone of medicinal chemistry. While traditional methods like N-alkylation of primary amines and reductive amination are widely used, they often suffer from poor chemoselectivity, leading to overalkylation.[1][6] Consequently, numerous modern synthetic strategies have been developed to overcome these limitations.

Key Synthetic Methodologies:

  • Reductive Amination: This is a versatile and widely used method for forming secondary amines. It involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the target secondary amine.

  • N-Alkylation of Primary Amines: While prone to overalkylation, this method can be controlled under specific conditions. For instance, using cesium hydroxide (B78521) can promote selective mono-N-alkylation.[6][7]

  • Deoxygenative Photochemical Alkylation of Secondary Amides: This newer method provides a streamlined synthesis of α-branched secondary amines from readily available secondary amides. It leverages a triflic anhydride-mediated semi-reduction to an imine, followed by a photochemical radical alkylation step.[1][8]

  • Self-Limiting Alkylation of N-Aminopyridinium Salts: This approach uses N-aminopyridinium salts as ammonia (B1221849) surrogates. Deprotonation forms highly nucleophilic ylides that react with alkyl halides. The resulting product is less nucleophilic, thus preventing overalkylation.[9][10]

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_alkylation Controlled N-Alkylation cluster_photochemical Deoxygenative Alkylation RA_Start Primary Amine + Aldehyde/Ketone RA_Intermediate Imine Intermediate RA_Start->RA_Intermediate Condensation RA_Product Secondary Amine RA_Intermediate->RA_Product Reduction A_Start Primary Amine + Alkyl Halide A_Product Secondary Amine A_Start->A_Product A_Catalyst e.g., CsOH A_Catalyst->A_Product P_Start Secondary Amide P_Intermediate Imine P_Start->P_Intermediate Semi-reduction P_Product α-Branched Secondary Amine P_Intermediate->P_Product Photochemical Alkylation

Common Reactions of Secondary Amines

Secondary amines participate in a variety of chemical transformations that are crucial for building molecular complexity in drug candidates.

  • Acylation: They react with acyl chlorides or acid anhydrides in nucleophilic acyl substitution reactions to form N,N-disubstituted amides.[11][12]

  • Alkylation: Secondary amines can be alkylated by alkyl halides, typically through an SN2 mechanism, to form tertiary amines, and further to quaternary ammonium (B1175870) salts.[11][12]

  • Hofmann Elimination: This reaction converts amines into alkenes. The amine is first exhaustively methylated with iodomethane (B122720) to form a quaternary ammonium salt, which then undergoes E2 elimination upon heating with a base like silver oxide.[12]

Reactivity_Pathways cluster_acylation Acylation cluster_alkylation Alkylation SecondaryAmine Secondary Amine (R₂NH) Amide N,N-Disubstituted Amide SecondaryAmine->Amide Nucleophilic Acyl Substitution TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine SN2 Reaction AcylatingAgent Acyl Chloride/ Anhydride AcylatingAgent->Amide AlkylHalide Alkyl Halide AlkylHalide->TertiaryAmine QuaternarySalt Quaternary Ammonium Salt TertiaryAmine->QuaternarySalt Further Alkylation

Quantitative Data Summary

The basicity of secondary amines is a critical parameter in drug design, as it influences the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor interaction.

AmineStructurepKa of Conjugate Acid (R₂NH₂⁺)
Diethylamine(CH₃CH₂)₂NH10.9
PyrrolidineC₄H₈NH11.3
PiperidineC₅H₁₀NH11.1
MorpholineC₄H₈ONH8.4
N-MethylanilineC₆H₅NH(CH₃)4.9

Note: pKa values are approximate and can vary with conditions. Data compiled from general organic chemistry resources.

Role in Drug Development

The secondary amine motif is prevalent in a wide range of pharmaceuticals, where it often plays a crucial role in the drug's mechanism of action.[1][2]

  • Pharmacophore Element: The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a hydrogen bond donor. In its protonated, cationic form, it can engage in crucial ionic interactions with biological targets.[4]

  • Modulation of Physicochemical Properties: The basicity of the secondary amine can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing fluorine atoms near the amine can significantly lower its pKa.[13][14]

  • Examples in Medicine: Secondary amines are key functional groups in many classes of drugs, including analgesics (e.g., Morphine), anesthetics (e.g., Novocaine), and decongestants (e.g., Ephedra).[15][16] Mecamylamine, a secondary amine, was introduced for the treatment of hypertension.[17] Antipsychotics like Abilify and antihistamines such as flunarizine (B1672889) also feature this moiety.[18]

Bioisosteric Replacement Strategies

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing lead compounds.[19] Replacing a secondary amine with a suitable bioisostere can help to address issues with metabolic stability, toxicity, or physicochemical properties while retaining biological activity.

  • Common Bioisosteres: While finding a perfect monoatomic bioisostere that retains basicity is challenging, certain groups can mimic some of its properties.[20] For instance, in some contexts, phosphonium (B103445) or sulfonium (B1226848) ions can replicate the positive charge of a protonated amine.[20] Oxetane rings have been used to lower the basicity of adjacent amines by about 3 pKa units.[19]

  • Goal of Replacement: The primary goal is to enhance properties like metabolic stability. For example, the N-demethylation of the secondary amine N-methylamphetamine exhibits significant stereoselectivity, an important consideration in metabolism.[17] Introducing bioisosteres can alter such metabolic pathways.[19]

Bioisostere_Logic Lead Lead Compound (with Secondary Amine) Problem Identified Issue (e.g., Metabolism, pKa) Lead->Problem Strategy Bioisosteric Replacement Lead->Strategy Problem->Strategy Optimized Optimized Compound (Improved Properties) Strategy->Optimized

Experimental Protocols

Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve the primary amine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). If the carbonyl is an aldehyde, the reaction is often spontaneous. For ketones, mild acid catalysis (e.g., acetic acid) and removal of water may be necessary. Stir at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise (1.2-1.5 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield the pure secondary amine.

Secondary amines are a vital functional group in the arsenal (B13267) of medicinal chemists. Their synthesis has evolved to allow for greater control and diversity, and their reactivity provides a platform for extensive molecular elaboration. A deep understanding of their properties, synthetic routes, and potential for bioisosteric modification is essential for the successful design and development of novel therapeutics. The strategic incorporation and optimization of secondary amines will undoubtedly continue to be a cornerstone of drug discovery.

References

Theoretical and Computational Insights into 2-Nonanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Nonanamine (CAS No: 13205-58-8). While dedicated in-depth computational studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes available physicochemical data and outlines established theoretical frameworks and experimental protocols used for analogous aliphatic amines. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, particularly in the fields of medicinal chemistry, materials science, and drug development. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams.

Physicochemical and Computed Properties of this compound

This compound, a primary aliphatic amine, possesses a nine-carbon chain with an amino group at the second position. Its physicochemical properties are crucial for understanding its reactivity, bioavailability, and potential applications. The following tables summarize key experimental and computationally predicted data for this compound and its enantiomers.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H21N--INVALID-LINK--[1]
Molecular Weight 143.27 g/mol --INVALID-LINK--[2]
CAS Number 13205-58-8--INVALID-LINK--[1]
Density 0.782 - 0.791 g/cm³--INVALID-LINK--[3], --INVALID-LINK--[1]
Boiling Point 191.018 °C at 760 mmHg--INVALID-LINK--[1]
73 °C at 19 mmHg ((R)-isomer)--INVALID-LINK--[3]
Melting Point < -20 °C ((R)-isomer)--INVALID-LINK--[3]
Flash Point 69.839 - 71 °C--INVALID-LINK--[1], --INVALID-LINK--[3]
Refractive Index 1.4271--INVALID-LINK--[1]
Vapor Pressure 0.526 mmHg at 25°C--INVALID-LINK--[1]
pKa (Predicted) 11.10 ± 0.35--INVALID-LINK--[1]
Sensitivity Air Sensitive--INVALID-LINK--[1]

Table 2: Computationally Derived Molecular Properties of this compound

PropertyValueComputational MethodSource
XLogP3 3.2XLogP3 3.0--INVALID-LINK--[2]
LogP 3.39440N/A--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1Cactvs 3.4.8.18--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count 1Cactvs 3.4.8.18--INVALID-LINK--[2]
Rotatable Bond Count 6Cactvs 3.4.8.18--INVALID-LINK--[2]
Exact Mass 143.167399674 DaPubChem 2.2--INVALID-LINK--[2]
Topological Polar Surface Area 26 ŲCactvs 3.4.8.18--INVALID-LINK--[2]
Heavy Atom Count 10PubChem--INVALID-LINK--[2]
Complexity 61.7Cactvs 3.4.8.18--INVALID-LINK--[2]

Proposed Theoretical and Computational Workflow

A thorough computational investigation of this compound can elucidate its electronic structure, reactivity, and potential biological interactions. The following workflow outlines a standard approach for such a study, leveraging quantum chemical calculations and molecular dynamics simulations.

G cluster_0 Quantum Chemical Calculations (DFT) cluster_1 Molecular Dynamics (MD) Simulations cluster_2 QSAR and Docking Studies A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Vibrational Frequency Analysis A->B C Calculation of Molecular Properties (HOMO, LUMO, Dipole Moment, etc.) A->C D pKa Prediction (with Continuum Solvent Model, e.g., PCM/SMD) A->D L Molecular Docking (Interaction with biological targets) A->L J Descriptor Calculation C->J E System Setup (Solvation in Water Box) F Energy Minimization E->F G Equilibration (NVT, NPT) F->G H Production Run G->H I Analysis of Trajectories (RDF, RMSD, Hydrogen Bonds) H->I K QSAR Model Development (Relating structure to activity/toxicity) J->K Start Define Research Question Start->A Start->E

Proposed computational workflow for this compound.

Experimental Protocols

The following sections detail standard experimental procedures for the characterization of this compound.

Determination of pKa by Potentiometric Titration

This method is widely used for its accuracy in determining the dissociation constant of amines.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water or a suitable buffer with a defined ionic strength.

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added to the amine solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The data can also be analyzed using Gran plots or by fitting to the Henderson-Hasselbalch equation to obtain a more precise pKa value.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules.

Methodology:

  • Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.

  • ¹H NMR Spectroscopy:

    • A ¹H NMR spectrum is acquired.

    • Expected Signals:

      • The N-H protons of the primary amine will typically appear as a broad singlet between δ 0.5-5.0 ppm. The chemical shift is concentration-dependent and influenced by hydrogen bonding.

      • The proton on the carbon bearing the amino group (C2-H) is expected to be a multiplet around δ 2.5-3.0 ppm.

      • The protons of the methyl group at C1 will appear as a doublet.

      • The methylene (B1212753) protons of the alkyl chain will appear as multiplets in the upfield region (δ 0.8-1.6 ppm).

      • The terminal methyl group (C9) will appear as a triplet around δ 0.9 ppm.

    • Confirmation: Addition of a few drops of D₂O will lead to the disappearance of the N-H signal due to proton-deuterium exchange, confirming the presence of the amine group.

  • ¹³C NMR Spectroscopy:

    • A ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.

    • Expected Signals: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitrogen (C2) will be shifted downfield compared to the other aliphatic carbons.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, confirming the complete structure of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the polarity of amines, derivatization is often employed to improve chromatographic performance and reduce peak tailing.

Methodology:

  • Sample Preparation and Derivatization:

    • An aliquot of the sample containing this compound is taken.

    • A derivatizing agent, such as isobutyl chloroformate or benzenesulfonyl chloride, is added under appropriate pH and temperature conditions. This converts the polar amine into a less polar, more volatile derivative.

    • The derivative is then extracted into an organic solvent (e.g., toluene (B28343) or hexane).

  • GC-MS Analysis:

    • Injection: 1 µL of the extracted derivative is injected into the GC-MS system in splitless mode.

    • Gas Chromatograph Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of 250-290°C.

    • Mass Spectrometer Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: A scan range of m/z 50-450 is monitored.

  • Data Analysis:

    • The retention time of the derivatized this compound peak is used for identification by comparison with a standard.

    • The mass spectrum of the peak is compared with a library of spectra (e.g., NIST) or the spectrum of a known standard to confirm the identity. The fragmentation pattern will be characteristic of the derivatized this compound.

    • Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific information in the public domain literature detailing the involvement of this compound in specific biological signaling pathways. However, as a primary aliphatic amine, it has the potential to interact with various biological targets.

Potential Interactions (Hypothetical):

  • Receptor Binding: The amine group can act as a hydrogen bond donor and acceptor, and the alkyl chain can participate in hydrophobic interactions. These features could allow it to bind to receptors that recognize endogenous amines or have hydrophobic binding pockets.

  • Enzyme Inhibition: It could potentially act as a substrate or inhibitor for enzymes that metabolize amines, such as monoamine oxidases (MAOs), although this would require experimental verification.

  • Ion Channel Modulation: The protonated form of this compound could interact with ion channels in a manner similar to other charged amine-containing molecules.

The diagram below illustrates a logical workflow for screening this compound for potential biological activity.

G A This compound B In Vitro Screening A->B C Receptor Binding Assays B->C D Enzyme Inhibition Assays (e.g., MAO-A, MAO-B) B->D E Ion Channel Patch Clamp B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H In Vivo Studies G->H

Workflow for biological screening of this compound.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides a framework for its further investigation using theoretical, computational, and experimental methodologies. The outlined protocols for pKa determination, NMR-based structural elucidation, and GC-MS analysis are standard, robust methods for characterizing this and similar aliphatic amines. The proposed computational workflow offers a systematic approach to understanding its molecular properties and potential interactions. While specific biological roles for this compound are yet to be defined, the provided screening workflow presents a logical path for exploring its potential in drug discovery and development. This guide serves as a valuable starting point for researchers and scientists, enabling a more directed and efficient investigation of this compound.

References

Methodological & Application

Synthesis of 2-Nonanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-nonanamine, a key intermediate in various chemical and pharmaceutical applications. The following sections outline several common and effective synthesis methods, complete with comparative data, detailed experimental procedures, and visual representations of the reaction pathways and workflows.

Comparative Summary of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, available starting materials, reaction conditions, and scalability. The following table summarizes quantitative data for the primary synthesis methods discussed in this document.

Synthesis MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference(s)
Catalytic Reductive Amination2-Nonanone (B1664094)Ammonia (B1221849), H₂, Co-catalyst50-80°C, 10 bar H₂~90-99%[1][2]
2-NonanoneAmmonia, H₂, Fe-catalyst140-150°C, 6.5 MPa H₂High[3]
2-NonanoneAmmonia, H₂, Pt-catalyst on MoOₓ/TiO₂VariesHigh[4]
Reduction of 2-Nonanone Oxime2-Nonanone OximeNaBH₄, ZrCl₄/Al₂O₃Room Temperature, Solvent-free, ~2 min~95%[5]
Leuckart-Wallach Reaction2-NonanoneAmmonium (B1175870) formate (B1220265)120-130°CModerate[6][7][8]
Catalytic Leuckart-Type Reaction2-NonanoneAmmonium formate, [RhCp*Cl₂]₂ catalyst50-70°C>90%[9]
Hofmann RearrangementDecanamide (B1670024)Bromine, Sodium Hydroxide (B78521)VariesModerate[10][11]

Experimental Protocols

Method 1: Catalytic Reductive Amination of 2-Nonanone

This protocol describes a highly efficient and selective method for the synthesis of this compound from 2-nonanone using a cobalt-catalyzed reaction with ammonia and hydrogen gas.[1][2]

Materials:

  • 2-Nonanone

  • Aqueous ammonia (e.g., 25-32%)

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (B1222165) (NaBH₄) or Sodium triethylborohydride (NaHBEt₃)

  • Hydrogen gas (H₂)

  • Suitable solvent (e.g., water, methanol)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation (in situ): In the high-pressure reactor, under an inert atmosphere, dissolve cobalt(II) chloride in the chosen solvent.

  • Add the reducing agent (NaBH₄ or NaHBEt₃) to the cobalt solution to form the active amorphous cobalt catalyst particles.[1]

  • Reaction Setup: To the catalyst suspension, add 2-nonanone and aqueous ammonia.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).[2]

  • Reaction: Heat the mixture to the specified temperature (e.g., 50-80°C) with vigorous stirring.[1][2]

  • Monitor the reaction progress by techniques such as GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Separate the catalyst by filtration or magnetic decantation.[1]

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Method 2: Two-Step Synthesis via 2-Nonanone Oxime

This method involves the initial conversion of 2-nonanone to its oxime, followed by a rapid, solvent-free reduction to this compound.[5][12]

Part A: Synthesis of 2-Nonanone Oxime [12]

Materials:

Procedure:

  • In a mortar, combine 2-nonanone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).

  • Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC, typically a few minutes).[12]

  • Upon completion, add ethyl acetate to the mixture and filter to remove the Bi₂O₃.

  • Concentrate the filtrate and add water to precipitate the 2-nonanone oxime.

  • Filter the precipitate and dry under vacuum to obtain the pure oxime.

Part B: Reduction of 2-Nonanone Oxime to this compound [5]

Materials:

  • 2-Nonanone oxime (from Part A)

  • Zirconium(IV) chloride (ZrCl₄)

  • Alumina (Al₂O₃)

  • Sodium borohydride (NaBH₄)

  • Mortar and pestle

  • Dichloromethane (B109758) or Ethyl acetate

Procedure:

  • In a mortar, grind ZrCl₄ (1 mmol) and Al₂O₃ (1 mmol) together.

  • Add 2-nonanone oxime (1 mmol) to the mixture and continue grinding briefly.

  • Add NaBH₄ (5 mmol) portion-wise while continuously grinding. The reaction is typically complete within 2 minutes.[5]

  • After the reaction is complete, wash the mixture with dichloromethane or ethyl acetate and filter.

  • Evaporate the solvent from the filtrate to yield the pure this compound.[5]

Method 3: Leuckart-Wallach Reaction

This classical method utilizes ammonium formate to reductively aminate 2-nonanone. A modern catalytic variation offers milder reaction conditions.[6][9]

Classical Leuckart-Wallach Protocol:

Materials:

  • 2-Nonanone

  • Ammonium formate

  • Reaction vessel suitable for high temperatures

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Combine 2-nonanone with an excess of ammonium formate in a reaction vessel.

  • Heat the mixture to a high temperature (typically 120-130°C) for several hours.[6]

  • The intermediate N-formyl-2-nonanamine is formed.

  • Cool the reaction mixture and hydrolyze the formyl derivative by heating with concentrated hydrochloric acid.

  • After hydrolysis, cool the solution and neutralize with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the this compound with an organic solvent, dry, and purify by distillation.

Catalytic Leuckart-Type Protocol: [9]

Materials:

Procedure:

  • In a reaction vessel, dissolve 2-nonanone and ammonium formate (e.g., 1:5 molar ratio) in methanol.

  • Add a catalytic amount of [RhCp*Cl₂]₂.

  • Heat the mixture at a lower temperature (e.g., 70°C) for several hours.[9]

  • Monitor the reaction to completion.

  • Perform a standard basic work-up to isolate the this compound.

  • Purify the product by distillation.

Method 4: Hofmann Rearrangement of Decanamide

This method produces this compound from decanamide, a starting material with one additional carbon atom.[10][11]

Materials:

  • Decanamide

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Suitable solvent (e.g., water, methanol)

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution to form sodium hypobromite (B1234621) in situ.

  • Add a solution or suspension of decanamide to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture. The rearrangement to an isocyanate intermediate occurs, which is then hydrolyzed in the aqueous basic solution.

  • Upon completion of the reaction, extract the this compound with an organic solvent.

  • Dry the organic extract and purify the product by distillation.

  • Note: For long-chain alkyl amides, conducting the reaction in methanol can yield the corresponding carbamate, which can then be hydrolyzed to the amine.[11]

Visualized Pathways and Workflows

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathways cluster_reductive_amination Reductive Amination cluster_oxime_reduction Via Oxime Intermediate cluster_leuckart Leuckart-Wallach Reaction cluster_hofmann Hofmann Rearrangement 2-Nonanone_RA 2-Nonanone 2-Nonanamine_RA This compound 2-Nonanone_RA->2-Nonanamine_RA NH₃, H₂, Catalyst (Co, Fe, Pt) 2-Nonanone_O 2-Nonanone 2-Nonanone_Oxime 2-Nonanone Oxime 2-Nonanone_O->2-Nonanone_Oxime NH₂OH·HCl 2-Nonanamine_O This compound 2-Nonanone_Oxime->2-Nonanamine_O NaBH₄, ZrCl₄/Al₂O₃ 2-Nonanone_L 2-Nonanone N-Formyl-2-nonanamine N-Formyl Intermediate 2-Nonanone_L->N-Formyl-2-nonanamine HCOONH₄, Δ 2-Nonanamine_L This compound N-Formyl-2-nonanamine->2-Nonanamine_L H₃O⁺ Decanamide Decanamide Isocyanate_Intermediate Isocyanate Intermediate Decanamide->Isocyanate_Intermediate Br₂, NaOH 2-Nonanamine_H This compound Isocyanate_Intermediate->2-Nonanamine_H H₂O

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow Start Start: Select Synthesis Route Reagents Prepare Starting Materials and Reagents Start->Reagents Reaction Perform Chemical Reaction (e.g., Reductive Amination, Oxime Reduction) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Product Purification (Distillation, Chromatography) Workup->Purification Analysis Characterization of this compound (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for the Reductive Amination of 2-Nonanone to 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of amines from carbonyl compounds. This process, which involves the conversion of a ketone or aldehyde to an amine via an imine intermediate, is widely employed in the pharmaceutical and fine chemical industries due to its efficiency and broad substrate scope.[1] The synthesis of 2-nonanamine from 2-nonanone (B1664094) is a key transformation for accessing this aliphatic primary amine, a valuable building block and intermediate.

This document provides detailed application notes and experimental protocols for two distinct and effective methods for the reductive amination of 2-nonanone:

  • Catalytic Hydrogenation: Employing a heterogeneous catalyst such as Raney Nickel or a noble metal on a solid support in the presence of ammonia (B1221849) and hydrogen gas.

  • Chemical Reduction using Borohydride (B1222165) Reagents: Utilizing hydride donors like sodium borohydride or sodium cyanoborohydride in conjunction with an ammonia source.

These protocols are designed to provide researchers with a comprehensive guide to performing this transformation, including reaction setup, purification, and expected outcomes.

Reaction Pathway: 2-Nonanone to this compound

The overall transformation proceeds in two sequential steps occurring in a single pot: the formation of an imine intermediate from 2-nonanone and ammonia, followed by the immediate reduction of the imine to yield this compound.

G cluster_reaction Reductive Amination Pathway start 2-Nonanone imine 2-Nonanimine (Intermediate) start->imine + NH3 imine->start - H2O product This compound imine->product + Reducing Agent h2o Water (H2O) imine->h2o ammonia Ammonia (NH3) ammonia->imine reducing_agent Reducing Agent (e.g., H2/Catalyst or NaBH4)

Caption: General reaction pathway for the reductive amination of 2-nonanone.

Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative data for the described protocols for the synthesis of this compound. The data for analogous aliphatic ketones from the literature is used to provide expected outcomes.

ParameterProtocol 1: Catalytic Hydrogenation (Iron Catalyst)Protocol 2: Chemical Reduction (Sodium Cyanoborohydride)
Reducing Agent Hydrogen Gas (H₂)Sodium Cyanoborohydride (NaBH₃CN)
Catalyst/Reagent Iron on Nitrogen-doped Silicon Carbide (Fe/(N)SiC)Ammonium (B1175870) Acetate (B1210297) (NH₄OAc)
Solvent Aqueous Ammonia (25%)Methanol (B129727)
Temperature 140-150 °CRoom Temperature
Pressure 6.5 MPa H₂Atmospheric
Reaction Time 20 hours12-24 hours
Typical Yield 75-85% (for analogous aliphatic ketones)[2][3]80-95% (general, substrate dependent)[4][5]
Key Advantages Utilizes inexpensive and abundant iron catalyst; high atom economy.Mild reaction conditions; no high-pressure equipment required.
Key Disadvantages Requires high pressure and temperature; specialized equipment needed.Use of a cyanide-containing reagent; potential for side reactions if pH is not controlled.[5]

Experimental Protocols

Protocol 1: Catalytic Reductive Amination with an Iron Catalyst

This protocol is adapted from a general procedure for the reductive amination of aliphatic ketones using a heterogeneous iron catalyst.[2][3]

Materials:

  • 2-Nonanone

  • Iron on Nitrogen-doped Silicon Carbide Catalyst (Fe/(N)SiC, 4.0 wt% Fe loading)

  • Aqueous Ammonia (25% solution)

  • Hydrogen Gas (high purity)

  • Diethyl Ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Hydrochloric Acid (for salt formation and isolation)

  • Sodium Hydroxide (for free-basing)

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Schlenk flask and line for inert atmosphere handling

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: The Fe/(N)SiC catalyst is prepared by impregnation of a specific iron complex onto the N-doped SiC support, followed by pyrolysis and reduction. For detailed catalyst synthesis, refer to the source literature.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the Fe/(N)SiC catalyst (10 mol% Fe relative to the ketone) to a glass liner for the autoclave.

  • Add 2-nonanone (0.5 mmol).

  • Add 3.5 mL of 25% aqueous ammonia.

  • Seal the glass liner in the autoclave.

  • Reaction: Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to 6.5 MPa with hydrogen gas.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Maintain these conditions for 20 hours.

  • Work-up and Purification: After cooling the reactor to room temperature, carefully vent the hydrogen gas.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For purification, the amine can be converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding a solution of HCl in ether. The precipitated salt can be collected by filtration, washed with cold ether, and dried.

  • The free amine can be regenerated by treatment of the hydrochloride salt with a base like sodium hydroxide.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is a general method for the reductive amination of ketones using sodium cyanoborohydride, which is selective for the reduction of the intermediate iminium ion over the starting ketone.[5][6]

Materials:

  • 2-Nonanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous Hydrochloric Acid (e.g., 1 M HCl)

  • Aqueous Sodium Hydroxide (e.g., 1 M NaOH)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • pH meter or pH paper

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

Procedure:

  • Imine Formation: To a solution of 2-nonanone (1.0 mmol) in methanol (10 mL), add a large excess of ammonium acetate (e.g., 10 equivalents, 10.0 mmol).

  • Stir the mixture at room temperature. The formation of the imine is an equilibrium process.

  • Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas if the solution becomes too acidic. Perform this step in a well-ventilated fume hood.

  • Monitor the pH of the reaction and maintain it between 6 and 7 by adding small amounts of acetic acid if necessary.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, carefully acidify the mixture to pH ~2 with aqueous HCl to quench any unreacted NaBH₃CN. Stir for 1 hour.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue to pH > 10 with aqueous NaOH.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

G cluster_workflow General Experimental Workflow start Start: 2-Nonanone & Ammonia Source reaction Reaction: - Add Reducing Agent/Catalyst - Control Temp/Pressure start->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring workup Work-up: - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification: - Distillation or - Chromatography or - Salt Formation workup->purification characterization Characterization: (NMR, IR, MS) purification->characterization product Final Product: This compound characterization->product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Quantification of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonanamine is a primary aliphatic amine that finds application in various research and development sectors. Accurate quantification of this compound in biological matrices is often necessary for toxicological assessments and other research purposes. However, the analysis of small, polar, and volatile amines like this compound presents analytical challenges. These challenges include potential matrix interference, poor retention on traditional reversed-phase chromatographic columns, and the need for sensitive detection methods.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific validated protocols for this compound in publicly accessible literature, the following protocols are adapted from established methods for similar primary amines. It is crucial to note that these methods should be fully validated in your laboratory for the specific matrix of interest.

Analytical Strategies

The choice of analytical technique for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the analysis of amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is typically required to improve chromatographic peak shape and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze polar compounds with minimal derivatization. This technique is particularly advantageous for complex biological matrices.

Experimental Protocols

Safety Precautions: this compound is corrosive and can cause burns.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Quantification of this compound by GC-MS with Derivatization

This protocol describes the analysis of this compound using GC-MS following a derivatization step with trifluoroacetic anhydride (B1165640) (TFAA).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the biological sample (e.g., plasma, urine), add 10 µL of an appropriate internal standard (e.g., deuterated this compound or a structural analog).

  • Add 100 µL of 1 M Sodium Hydroxide (NaOH) to basify the sample.

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the remaining reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the direct analysis of this compound by LC-MS/MS, which may be suitable for certain applications and matrices, potentially avoiding the need for derivatization.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of an appropriate internal standard working solution (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: These will need to be determined by direct infusion of a this compound standard.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Data Presentation

The following tables summarize representative quantitative data for the analysis of primary amines using chromatographic techniques. These values are intended to provide a general expectation of method performance and should be determined specifically for this compound during method validation.

Table 1: Representative GC-MS Performance Data for Primary Amine Analysis

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)1 - 10 ng/mL
Limit of Detection (LOD)0.5 - 5 ng/mL
Recovery85 - 110%
Precision (%RSD)< 15%

Note: These are typical values for the analysis of similar primary amines and may vary depending on the specific matrix and instrumentation.

Table 2: Representative LC-MS/MS Performance Data for Primary Amine Analysis

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Quantification (LOQ)0.1 - 5 ng/mL
Limit of Detection (LOD)0.05 - 2 ng/mL
Recovery90 - 115%
Precision (%RSD)< 10%

Note: These are typical values for the analysis of similar primary amines and may vary depending on the specific matrix and instrumentation.

Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Basify Basify with NaOH Add_IS->Basify LLE Liquid-Liquid Extraction Basify->LLE Evaporate1 Evaporate Organic Layer LLE->Evaporate1 Add_Reagents Add Ethyl Acetate & TFAA Evaporate1->Add_Reagents Heat Heat at 70°C Add_Reagents->Heat Evaporate2 Evaporate Reagents Heat->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation with ACN Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Data Data Processing & Quantification LCMSMS->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

Logical Relationship Diagram

As no specific signaling pathway for this compound is readily available in scientific literature, the following diagram illustrates the logical relationship and decision-making process for selecting an appropriate analytical method.

Method_Selection Start Start: Need to Quantify this compound Matrix Assess Sample Matrix Complexity Start->Matrix Sensitivity Determine Required Sensitivity Matrix->Sensitivity GCMS_Path GC-MS with Derivatization Sensitivity->GCMS_Path Moderate Sensitivity Volatility is not an issue LCMSMS_Path LC-MS/MS Sensitivity->LCMSMS_Path High Sensitivity Polar Analyte Validation Method Validation GCMS_Path->Validation LCMSMS_Path->Validation

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of amines using Gas Chromatography-Mass Spectrometry (GC-MS). Amines, a broad class of organic compounds, are pivotal in various fields, including pharmaceuticals, environmental science, and food chemistry. However, their analysis presents unique challenges due to their polarity, basicity, and varying volatility.[1] These protocols offer robust methodologies to overcome these analytical hurdles.

Introduction to GC-MS Analysis of Amines

The analysis of amines by GC-MS is often complicated by their inherent chemical properties. High polarity and basicity can lead to strong interactions with the active sites in the GC system, such as acidic silanol (B1196071) groups on standard fused silica (B1680970) capillary columns.[1] This interaction often results in poor chromatographic peak shapes, including significant tailing, which hinders accurate quantification.[1][2] Furthermore, many amines, particularly biogenic amines, have low volatility, making their direct analysis by GC challenging.[1][2]

To address these issues, two primary approaches are employed: derivatization and derivatization-free analysis. Derivatization chemically modifies the amine to increase its volatility and thermal stability, and to improve its chromatographic behavior.[3][4] Derivatization-free methods are typically suited for highly volatile, short-chain amines and often utilize headspace sampling to minimize matrix interference.[1]

Challenges in Amine Analysis

  • High Polarity and Basicity: Leads to peak tailing and poor peak shape.[1]

  • Low Volatility: Many amines require derivatization to be amenable to GC analysis.[1]

  • Analyte Adsorption: Amines can adsorb to active sites in the GC inlet and column, resulting in poor recovery and reproducibility.[1]

  • Matrix Effects: Complex sample matrices can interfere with the analysis and compromise accuracy.[1]

Protocol 1: Derivatization-Free Analysis of Volatile Amines by Headspace GC-MS

This method is ideal for the analysis of short-chain, volatile amines in aqueous matrices such as plasma and urine.[1] Headspace injection introduces only the volatile components of the sample into the GC-MS system, effectively minimizing matrix interference.[1]

Experimental Protocol

1. Sample Preparation:

  • Place an appropriate volume of the aqueous sample (e.g., 1 mL of urine or plasma) into a headspace vial.
  • For calibration standards, prepare a series of amine standards in a matrix-matched solution (e.g., drug-free urine).

2. GC-MS Instrumentation and Conditions:

  • GC System: A standard gas chromatograph equipped with a headspace autosampler.
  • Column: A base-deactivated column is highly recommended to improve peak shape. An example is a Restek Rtx-5 Amine (30 m x 0.53 mm x 5 µm).[5]
  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[1]
  • Headspace Conditions:
  • Incubation Temperature: 70°C.[1]
  • Incubation Time: 10 minutes.[1]
  • Oven Temperature Program:
  • Initial Temperature: 40°C, hold for 4 minutes.
  • Ramp: 25°C/min to 250°C.
  • Final Hold: 3 minutes at 250°C.[1]
  • Mass Spectrometer (MS) Conditions:
  • Mode: Single Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]
  • Ionization Energy: 70 eV.[6]

Data Presentation
AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)
MethylamineAnalyte-specificAnalyte-specificAnalyte-specific
DimethylamineAnalyte-specificAnalyte-specificAnalyte-specific
EthylamineAnalyte-specificAnalyte-specificAnalyte-specific
DiethylamineAnalyte-specificAnalyte-specificAnalyte-specific

(Note: Specific retention times and ions will depend on the exact instrumentation and analytes being tested. The above table is a template.)

G Workflow for Derivatization-Free Amine Analysis cluster_sample_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (e.g., Urine, Plasma) vial Transfer to Headspace Vial sample->vial headspace Headspace Incubation (70°C, 10 min) vial->headspace injection Vapor Phase Injection headspace->injection gc_separation GC Separation (Base-Deactivated Column) injection->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for derivatization-free analysis of volatile amines.

Protocol 2: Analysis of Amines via Derivatization

For less volatile amines or when enhanced chromatographic performance and sensitivity are required, chemical derivatization is the method of choice.[1] This protocol details a general procedure using acylation with reagents like Pentafluoropropionic Anhydride (B1165640) (PFPA) or Heptafluorobutyric Anhydride (HFBA), commonly used for amphetamine analysis.[6][7] Another common approach for biogenic amines is derivatization with chloroformates like propyl or isobutyl chloroformate.[2][8]

Experimental Protocol

1. Sample Preparation and Extraction:

  • For Hair Samples (Amphetamines):
  • Wash and decontaminate hair segments (e.g., with methanol).[7]
  • Digest the hair sample (e.g., 50 mg) in 2 N NaOH at 80°C for 1 hour.[7]
  • Spike with deuterated internal standards.[7][9]
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[7]
  • For Food Samples (Biogenic Amines):
  • Homogenize the sample.
  • Extract amines using an acidic solution (e.g., perchloric acid or hydrochloric acid).[1][10]

2. Derivatization (Acylation Example):

  • Evaporate the extracted sample to dryness under a stream of nitrogen.
  • Add the derivatizing agent. For example, a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate.[6]
  • Cap the reaction vial, vortex, and heat at 70°C for 25-30 minutes.[7][11]
  • After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.[7]

3. GC-MS Instrumentation and Conditions:

  • GC System: A standard gas chromatograph.
  • Column: An inert column such as an Rxi-5Sil MS or HP-1MS (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness) is recommended.[3][7]
  • Injector: Splitless injection is common for trace analysis.[3]
  • Injector Temperature: 260°C.[7]
  • Interface Temperature: 280°C.[7]
  • Oven Temperature Program (Example for Amphetamines):
  • Initial Temperature: 60°C, hold for 0.5 min.
  • Ramp 1: 20°C/min to 220°C.
  • Ramp 2: 40°C/min to 275°C, hold for 2 min.[11]
  • Mass Spectrometer (MS) Conditions:
  • Mode: Can be operated in full scan mode for identification or SIM mode for quantification.[6]
  • Ion Source Temperature: 230°C.[7]
  • Ionization Energy: 70 eV.[6]

Data Presentation: Quantitative Performance for Amphetamine Analysis in Hair

The following table summarizes typical performance characteristics for the GC-MS analysis of amphetamines in hair after derivatization.

AnalyteDerivatizing AgentLinearity (r²)LOD (ng/mg)LOQ (ng/mg)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Source
Amphetamine (AM)HFBA> 0.9970.050.177.45 - 86.860.76 - 4.790.55 - 7.73[7]
Methamphetamine (MA)HFBA> 0.9970.050.177.45 - 86.860.76 - 4.790.55 - 7.73[7]
MDMAHFBA> 0.9970.050.177.45 - 86.860.76 - 4.790.55 - 7.73[7]
MDAHFBA> 0.9970.10.277.45 - 86.860.76 - 4.790.55 - 7.73[7]
Amphetamine (AM)Perfluorooctanoyl chloride0.25-25 ng/mg0.07 - 0.140.24 - 0.4696 - 1063 - 63 - 17[9]
Methamphetamine (MA)Perfluorooctanoyl chloride0.25-25 ng/mg0.07 - 0.140.24 - 0.4696 - 1063 - 63 - 17[9]
MDMAPerfluorooctanoyl chloride0.25-25 ng/mg0.07 - 0.140.24 - 0.4696 - 1063 - 63 - 17[9]
MDAPerfluorooctanoyl chloride0.25-25 ng/mg0.07 - 0.140.24 - 0.4696 - 1063 - 63 - 17[9]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation

G Workflow for Amine Analysis via Derivatization cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample (e.g., Hair, Food) homogenize Homogenization/ Digestion sample->homogenize extraction Liquid-Liquid Extraction homogenize->extraction evaporate1 Evaporate to Dryness extraction->evaporate1 add_reagent Add Derivatizing Agent (e.g., PFPA, HFBA) evaporate1->add_reagent react Heat to React (e.g., 70°C) add_reagent->react evaporate2 Evaporate Excess Reagent react->evaporate2 reconstitute Reconstitute in Solvent evaporate2->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection

Caption: General workflow for GC-MS analysis of amines using derivatization.

Conclusion

The choice between derivatization-free and derivatization-based methods for the GC-MS analysis of amines depends on the specific analytes, the sample matrix, and the required sensitivity. For highly volatile, short-chain amines in aqueous matrices, a derivatization-free headspace GC-MS approach offers a simple and robust solution.[1] For less volatile amines or when improved chromatographic performance is required, derivatization remains a powerful tool.[1] The use of specialized, base-deactivated GC columns is highly recommended for all amine analyses to ensure symmetrical peak shapes and reproducible results.[1] The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own methods for the analysis of volatile amines.

References

High-Performance Liquid Chromatography (HPLC) for Amine Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of amines using High-Performance Liquid Chromatography (HPLC). It covers various methodologies, including reversed-phase HPLC with pre-column derivatization, ion-exchange chromatography for direct analysis, and chiral separation of amine enantiomers.

Application Note 1: Reversed-Phase HPLC of Amines Following Pre-column Derivatization

Introduction

Aliphatic and aromatic amines are prevalent in pharmaceuticals, environmental samples, and biological systems.[1] However, many amines lack a strong chromophore or fluorophore, making their direct detection by HPLC with UV-Vis or fluorescence detectors challenging.[2] Pre-column derivatization addresses this by covalently attaching a labeling agent to the amine, which enhances detectability and improves chromatographic separation on reversed-phase columns.[1][2][3] Commonly used derivatization reagents include o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu).[3]

Experimental Workflow

The general workflow for amine analysis by derivatization followed by RP-HPLC is depicted below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/SPE Sample->Extraction Deriv Add Derivatization Reagent (e.g., OPA, FMOC-Cl) Extraction->Deriv Reaction Incubation Deriv->Reaction Injection Injection onto RP-HPLC Column Reaction->Injection Separation Gradient Elution Injection->Separation Detection UV-Vis or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for amine derivatization and HPLC analysis.

Materials and Methods

HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Derivatizing Agents:

  • o-Phthalaldehyde (OPA) for primary amines.[1]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines.[3]

  • 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) for primary and diamines.

Mobile Phase:

  • Mobile Phase A: 50 mM Phosphate buffer, pH 8.5.[3]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

Results and Discussion

Pre-column derivatization significantly improves the sensitivity and selectivity of amine detection. OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives.[1] FMOC-Cl is effective for derivatizing secondary amines.[3] The choice of derivatization reagent is critical and depends on the specific amines of interest. The separation is typically achieved on a C18 column using a gradient elution. The use of a basic buffer mobile phase can lead to higher resolution and better reproducibility.[3]

Quantitative Data Summary

AmineDerivatization ReagentRetention Time (min)LOD (µg/mL)Recovery (%)
MethylamineOPA4.2~0.185-95
EthylamineOPA6.8~0.185-95
DiethylamineFMOC-Cl12.5~0.185-95
PropylamineOPA9.1~0.185-95
ButylamineOPA11.3~0.185-95

Data synthesized from multiple sources for illustrative purposes.[3]

Protocol 1: Derivatization and RP-HPLC of Aliphatic Amines

1. Preparation of Reagents and Standards

  • Phosphate Buffer (50 mM, pH 8.5): Dissolve 3.0 g of NaH2PO4 in 500 mL of water, then adjust the pH to 8.5 with 1 M NaOH.[3]

  • Stock Standard Solution (100 mg/L): Accurately weigh 25 mg of each amine standard and dilute to 250 mL in a volumetric flask with a water/methanol (1:1, v/v) solution.[3]

  • Working Standard Solutions: Prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL by diluting the stock solution with water/methanol (1:1, v/v).[3]

  • OPA Reagent: Prepare according to manufacturer's instructions.

  • FMOC Reagent: Prepare according to manufacturer's instructions.

2. Automated Pre-column Derivatization

  • Draw 50 µL of borate (B1201080) buffer, 2.5 µL of OPA reagent, and 1 µL of sample solution into the sample loop. Mix thoroughly. This step derivatizes primary amines.[3]

  • Draw 1 µL of FMOC reagent into the sample loop and mix to derivatize secondary amines.[3]

3. HPLC Conditions

  • Column: Acclaim™ PA2 or equivalent C18 column.

  • Mobile Phase A: 50 mM Phosphate buffer, pH 8.5.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector (Excitation/Emission wavelengths will depend on the derivatization reagent).

4. Data Analysis

  • Integrate the peak areas of the derivatized amines.

  • Construct a calibration curve using the working standard solutions.

  • Quantify the amines in the samples by comparing their peak areas to the calibration curve.

Application Note 2: Direct Analysis of Amines by Ion-Exchange Chromatography

Introduction

Ion-exchange chromatography (IEC) is a powerful technique for the determination of amines without the need for derivatization.[4] This method is particularly useful for the analysis of small, polar amines, including common cations, alkanolamines, and methylamines.[5] Separation is based on the interaction of the positively charged amine ions with a negatively charged stationary phase (cation-exchange). Suppressed conductivity detection is often employed for sensitive and selective measurement.[4]

Logical Relationship of IEC Components

cluster_system Ion Chromatography System Eluent Eluent (e.g., Methanesulfonic Acid) Pump Pump Eluent->Pump Injector Injector Pump->Injector Column Cation-Exchange Column Injector->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector

Caption: Key components of an ion chromatography system for amine analysis.

Materials and Methods

IC System: Thermo Scientific Dionex or equivalent with a suppressed conductivity detector. Column: Cation-exchange column (e.g., Dionex IonPac CS19).[5] Eluent: Methanesulfonic acid or sulfuric acid. Suppressor: Cation self-regenerating suppressor.

Results and Discussion

IEC provides a robust and reliable method for the direct analysis of amines. The Dionex IonPac CS19 column, for instance, is designed for the separation of common cations and a wide range of amines, including small polar amines and more hydrophobic polyvalent amines.[5] The high capacity of such columns allows for the analysis of samples with high ionic strength matrices.

Quantitative Data Summary

AmineColumnEluentRetention Time (min)MDL (mg/L)
MethylamineDionex IonPac CS19Methanesulfonic Acid5.81.2
DimethylamineDionex IonPac CS19Methanesulfonic Acid7.21.5
EthanolamineDionex IonPac CS16Sulfuric Acid8.52.3-24.8
MorpholineDionex IonPac CS16Sulfuric Acid10.12.3-24.8

Data synthesized from multiple sources for illustrative purposes.[4]

Protocol 2: Ion-Exchange Chromatography of Amines

1. Sample Preparation

  • For solid samples, dissolve in deionized water with sonication.

  • Centrifuge the sample at 8,000 x g for 15 minutes.[5]

  • Dilute the supernatant to an appropriate concentration with deionized water.

  • Filter the solution through a 0.2 µm filter before injection.[5]

2. IC Conditions

  • Column: Dionex IonPac CS19 or equivalent.[5]

  • Eluent: 5 mM Methanesulfonic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity.

3. Data Analysis

  • Integrate the peak areas of the amines.

  • Prepare a calibration curve from standard solutions.

  • Quantify the amines in the samples based on the calibration curve.

Application Note 3: Chiral Separation of Amines

Introduction

The enantiomers of a chiral amine can have significantly different pharmacological and toxicological properties.[6] Therefore, the separation and quantification of enantiomers are crucial in drug development and quality control.[6] HPLC using Chiral Stationary Phases (CSPs) is a primary technique for this purpose.[6] Polysaccharide-based CSPs (e.g., derived from amylose (B160209) and cellulose) and cyclofructan-based CSPs are highly effective for resolving a wide range of chiral amines.[6]

Method Development Strategy

Start Racemic Amine Mixture Select_CSP Select CSP (Polysaccharide or Cyclofructan-based) Start->Select_CSP Mobile_Phase Select Mobile Phase (Normal, Polar Organic, Reversed-Phase) Select_CSP->Mobile_Phase Additives Optimize Additives (e.g., TFA, DEA, ESA) Mobile_Phase->Additives Optimize_Conditions Optimize Flow Rate, Temperature, and Gradient Additives->Optimize_Conditions Validation Method Validation Optimize_Conditions->Validation

Caption: Strategy for developing a chiral HPLC method for amine separation.

Materials and Methods

HPLC System: Standard HPLC system with a UV detector. Columns:

  • Polysaccharide-based CSPs (e.g., CHIRALPAK® series).[6]

  • Cyclofructan-based CSPs.[6] Mobile Phase:

  • Normal Phase: Hexane/Ethanol with additives.

  • Polar Organic Mode: Acetonitrile/Methanol with additives.[7] Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Ethanesulfonic acid (ESA).[8]

Results and Discussion

The choice of CSP and mobile phase is critical for successful chiral separation. Polysaccharide-based CSPs are broadly selective for a wide range of racemates.[6] Mobile phase additives play a crucial role in improving peak shape and enantioselectivity. Acidic additives like ethanesulfonic acid (ESA) and methanesulfonic acid (MSA) have been shown to have a dramatic beneficial effect on the chiral separation of basic compounds.[8]

Exemplary Chiral Separation Conditions

AnalyteCSPMobile PhaseAdditives
1-PhenylethylamineCHIRALPAK® IAHexane/Ethanol (90:10)0.1% DEA
AmphetamineCyclofructan-basedACN/Methanol (95:5)0.3% TFA / 0.2% TEA
PropranololCHIRALCEL® OD-HHexane/2-Propanol (80:20)0.1% TFA

Data synthesized from multiple sources for illustrative purposes.[6][7]

Protocol 3: Chiral HPLC Method Development

1. Initial Screening

  • Select a polysaccharide-based CSP (e.g., CHIRALPAK® IA) and a cyclofructan-based CSP.

  • Screen in normal phase mode with Hexane/Ethanol (80:20) and polar organic mode with Acetonitrile/Methanol (90:10).[7]

  • Incorporate acidic and basic additives (e.g., 0.1% TFA and 0.1% DEA) into the mobile phase to improve peak shape.

2. Method Optimization

  • Based on the initial screening, select the most promising CSP and mobile phase system.

  • Optimize the ratio of the mobile phase components to improve resolution.

  • Evaluate different acidic additives, such as ESA or MSA, for improved enantioselectivity.[8]

  • Optimize the column temperature and flow rate.

3. Method Validation

  • Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]

References

Anwendungs- und Protokoll-Hinweise: Derivatisierung von 2-Nonanamin zur verbesserten Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Nonanamin, ein primäres aliphatisches Amin, stellt aufgrund seiner geringen Flüchtigkeit, hohen Polarität und des Fehlens eines starken Chromophors eine analytische Herausforderung dar. Diese Eigenschaften führen zu einer schlechten Empfindlichkeit und einer unzureichenden chromatographischen Peakform in Standardanalyseverfahren wie der Gaschromatographie-Massenspektrometrie (GC-MS) und der Hochleistungsflüssigkeitschromatographie (HPLC). Die chemische Derivatisierung ist eine robuste Strategie, um diese Einschränkungen zu überwinden. Durch die Modifikation der Aminogruppe kann das Molekül so verändert werden, dass seine analytischen Eigenschaften erheblich verbessert werden, was eine genaue und empfindliche Quantifizierung ermöglicht.

Diese Anwendungshinweise beschreiben detaillierte Protokolle für drei gängige Derivatisierungsstrategien zur Verbesserung der Detektion von 2-Nonanamin:

  • Acylierung für die GC-MS-Analyse: Erhöht die Flüchtigkeit und verbessert die massenspektrometrische Detektion.

  • Fluoreszenzmarkierung für die HPLC-Analyse: Führt einen Fluorophor ein, um eine hoch empfindliche Detektion mittels Fluoreszenz- (FLD) oder UV-Detektoren zu ermöglichen.

  • Chirale Derivatisierung für die Enantiomerentrennung: Ermöglicht die Trennung und Quantifizierung von Enantiomeren auf achiralen Säulen.

Methode 1: GC-MS-Analyse durch Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung ist eine effektive Methode, um die Flüchtigkeit von polaren Analyten wie primären Aminen zu erhöhen und ihre thermische Stabilität für die GC-Analyse zu verbessern. Die Reaktion mit Trifluoressigsäureanhydrid (TFAA) ersetzt den aktiven Wasserstoff der Aminogruppe durch eine Trifluoracetylgruppe. Dies reduziert die Polarität, minimiert die Wechselwirkungen mit der stationären Phase und führt zu schärferen, symmetrischeren Peaks.[1] Die Einführung von Fluoratomen verbessert auch die Empfindlichkeit in der Massenspektrometrie, insbesondere bei Verwendung der chemischen Ionisation.[2]

A Probenvorbereitung (2-Nonanamin in Lösungsmittel) B Derivatisierung (+ TFAA & Pyridin) A->B C Reaktion (60°C, 30 min) B->C D Extraktion (z.B. Hexan) C->D E GC-MS Analyse D->E

Abbildung 1. Arbeitsablauf für die GC-MS-Analyse von 2-Nonanamin nach TFAA-Derivatisierung.

Detailliertes Versuchsprotokoll: TFAA-Derivatisierung

Materialien:

  • 2-Nonanamin-Standard oder -Probe

  • Trifluoressigsäureanhydrid (TFAA)

  • Pyridin (wasserfrei)

  • Lösungsmittel (z. B. Dichlormethan oder Ethylacetat, wasserfrei)

  • Extraktionslösungsmittel (z. B. Hexan)

  • Natriumsulfat (wasserfrei)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • GC-MS-System

Verfahren:

  • Probenvorbereitung: Eine bekannte Menge 2-Nonanamin (z. B. 1 mg) in 1 ml wasserfreiem Dichlormethan in einem Reaktionsgefäß lösen. Wenn die Probe in einer wässrigen Matrix vorliegt, muss sie zunächst extrahiert und getrocknet werden.

  • Reagenz-Zugabe: 50 µl wasserfreies Pyridin (als Katalysator und Säurefänger) und anschließend 100 µl TFAA zur Probe geben. Das Gefäß sofort verschließen, um den Kontakt mit Luftfeuchtigkeit zu minimieren.

  • Reaktion: Das Reaktionsgemisch gut durchmischen und für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.[1]

  • Aufarbeitung: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. Das Lösungsmittel und überschüssige Reagenzien unter einem leichten Stickstoffstrom eindampfen.

  • Extraktion: Den Rückstand in 1 ml Hexan aufnehmen. Um verbleibende polare Verunreinigungen zu entfernen, die Hexanphase mit 1 ml deionisiertem Wasser waschen. Die organische Phase abtrennen und über wasserfreiem Natriumsulfat trocknen.

  • Analyse: Einen Aliquot (typischerweise 1 µl) der getrockneten Hexanlösung in das GC-MS-System injizieren.

Beispielhafte GC-MS-Bedingungen:

  • Säule: DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent

  • Trägergas: Helium, konstante Flussrate von 1,2 ml/min

  • Injektor-Temperatur: 250°C

  • Ofenprogramm: 60°C für 2 min halten, dann mit 10°C/min auf 280°C erhöhen und 5 min halten.

  • MS-Transferleitung: 280°C

  • Ionenquelle: 230°C

  • Modus: Elektronenstoßionisation (EI), Scan-Bereich 50-400 m/z oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit.

Methode 2: HPLC-Analyse durch Fluoreszenzmarkierung mit Dansylchlorid

Für die HPLC-Analyse ist die Derivatisierung mit einem chromophoren oder fluorophoren Reagenz entscheidend, da aliphatische Amine keine signifikante UV-Absorption oder Fluoreszenz aufweisen. Dansylchlorid (DNS-Cl) reagiert mit primären Aminen in einem alkalischen Medium und bildet hoch fluoreszierende und stabile Dansylamid-Derivate.[3] Diese Derivate können mit einem Fluoreszenzdetektor (FLD) bei sehr niedrigen Konzentrationen oder mit einem UV-Detektor nachgewiesen werden.[4]

A Probenvorbereitung (2-Nonanamin in Puffer) B Derivatisierung (+ Dansylchlorid) A->B pH 9.5-10 C Reaktion (60°C, 45 min, dunkel) B->C D Quenchen (z.B. mit Prolinlösung) C->D E HPLC-FLD Analyse D->E

Abbildung 2. Arbeitsablauf für die HPLC-FLD-Analyse von 2-Nonanamin nach Dansylchlorid-Derivatisierung.

Detailliertes Versuchsprotokoll: Dansylchlorid-Derivatisierung

Materialien:

  • 2-Nonanamin-Standard oder -Probe

  • Dansylchlorid-Lösung (z. B. 5 mg/ml in Aceton, frisch zubereitet und lichtgeschützt)

  • Natriumbicarbonat-Puffer (0,1 M, pH 9,5-10)

  • Prolin-Lösung (z. B. 5 mg/ml in Wasser, zum Quenchen)

  • HPLC-Lösungsmittel (Acetonitril und Wasser, HPLC-Qualität)

  • Reaktionsgefäße (z. B. 1,5-ml-Amber-Vials)

  • Heizblock oder Wasserbad

  • HPLC-System mit Fluoreszenz- oder UV-Detektor

Verfahren:

  • Probenvorbereitung: 100 µl einer wässrigen Lösung von 2-Nonanamin in ein Reaktionsgefäß geben. 200 µl des Natriumbicarbonat-Puffers (pH 9,5) hinzufügen, um ein alkalisches Milieu sicherzustellen.[5]

  • Reagenz-Zugabe: 400 µl der Dansylchlorid-Lösung in Aceton hinzufügen. Das Gefäß sofort verschließen und gut durchmischen.

  • Reaktion: Das Reaktionsgemisch für 45 Minuten bei 60°C im Dunkeln inkubieren (z. B. durch Abdecken mit Aluminiumfolie).[6]

  • Quenchen: Nach dem Abkühlen auf Raumtemperatur 100 µl der Prolin-Lösung hinzufügen, um überschüssiges Dansylchlorid zu verbrauchen. Weitere 10 Minuten bei Raumtemperatur inkubieren.

  • Analyse: Die Probe vor der Injektion gegebenenfalls filtrieren (0,45-µm-Spritzenfilter). Einen Aliquot (typischerweise 10-20 µl) in das HPLC-System injizieren.

Beispielhafte HPLC-Bedingungen:

  • Säule: C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm)

  • Mobile Phase A: Wasser mit 0,1% Ameisensäure

  • Mobile Phase B: Acetonitril mit 0,1% Ameisensäure

  • Gradient: Start bei 50% B, linear auf 95% B über 15 Minuten, 5 Minuten halten, dann zurück zu den Ausgangsbedingungen.

  • Flussrate: 1,0 ml/min

  • Säulentemperatur: 35°C

  • Detektion (FLD): Anregung (Ex) bei 340 nm, Emission (Em) bei 530 nm.[3]

  • Detektion (UV): 254 nm.

Methode 3: Chirale Analyse durch Derivatisierung mit Marfey's Reagenz (FDAA)

In der pharmazeutischen Entwicklung ist die Bestimmung der enantiomeren Reinheit von entscheidender Bedeutung. Da 2-Nonanamin ein chirales Zentrum besitzt, ist die Trennung seiner Enantiomere oft erforderlich. Eine indirekte Methode hierfür ist die Derivatisierung mit einem enantiomerenreinen Reagenz, wie z. B. Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alaninamid, FDAA).[7] Die Reaktion von racemischem 2-Nonanamin mit L-FDAA erzeugt ein Paar von Diastereomeren (L-FDAA-D-Amin und L-FDAA-L-Amin). Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können daher auf einer achiralen Standard-HPLC-Säule (z. B. C18) getrennt werden.[8][9]

cluster_0 Vor der Derivatisierung cluster_1 Nach der Derivatisierung A1 R-2-Nonanamin A2 S-2-Nonanamin A1->A2 Enantiomere (nicht trennbar auf achiraler Säule) B + L-FDAA (Chirales Reagenz) A1->B A2->B C1 L-FDAA-R-Amin C2 L-FDAA-S-Amin C1->C2 Diastereomere (trennbar auf achiraler Säule) B->C1 B->C2

Abbildung 3. Prinzip der chiralen Derivatisierung zur Erzeugung trennbarer Diastereomere.

Detailliertes Versuchsprotokoll: FDAA-Derivatisierung

Materialien:

  • 2-Nonanamin-Probe (racemisch oder enantiomer angereichert)

  • Marfey's Reagenz (FDAA), 1% (w/v) Lösung in Aceton

  • Natriumbicarbonat-Lösung (1 M)

  • Salzsäure (2 M)

  • HPLC-Lösungsmittel (Acetonitril und Wasser, HPLC-Qualität, oft mit Puffer wie Triethylammoniumphosphat)

  • Reaktionsgefäße (z. B. 1,5-ml-Vials)

  • Heizblock oder Wasserbad

  • HPLC-System mit UV-Detektor

Verfahren:

  • Probenvorbereitung: Lösen Sie eine kleine Menge der Aminprobe (ca. 10-50 nmol) in 100 µl 1 M Natriumbicarbonat-Lösung in einem Reaktionsgefäß.[9]

  • Reagenz-Zugabe: Fügen Sie 200 µl der 1%igen FDAA-Lösung in Aceton hinzu.

  • Reaktion: Das Gemisch gut durchmischen und für 1 Stunde bei 40°C inkubieren.[9]

  • Quenchen: Nach dem Abkühlen auf Raumtemperatur die Reaktion durch Zugabe von 50 µl 2 M HCl beenden.[9]

  • Analyse: Die Probe ist nun bereit für die Injektion in das HPLC-System. Eine Filtration kann erforderlich sein, wenn Partikel vorhanden sind.

Beispielhafte HPLC-Bedingungen:

  • Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm)

  • Mobile Phase A: Wässriger Puffer (z. B. 50 mM Triethylammoniumphosphat, pH 3,0)

  • Mobile Phase B: Acetonitril

  • Gradient: Ein typischer Gradient beginnt mit einem niedrigeren Acetonitril-Anteil und erhöht diesen langsam, um die Diastereomere zu eluieren. Ein Beispiel: 20% B bis 70% B über 40 Minuten.

  • Flussrate: 1,0 ml/min

  • Säulentemperatur: 40°C

  • Detektion (UV): 340 nm, da die Dinitrophenyl-Gruppe bei dieser Wellenlänge stark absorbiert.[10]

Zusammenfassung der quantitativen Daten

Die Derivatisierung verbessert die Nachweisgrenzen (LOD) und Quantifizierungsgrenzen (LOQ) von 2-Nonanamin erheblich. Die folgende Tabelle fasst die erwartete Leistungsfähigkeit der beschriebenen Methoden zusammen, basierend auf Daten für ähnliche aliphatische Amine.

MethodeDerivatisierungsreagenzDetektorTypische LODTypische LOQAnmerkungen
GC-MS Trifluoressigsäureanhydrid (TFAA)MS (SIM)0,1 - 1 µmol/L0,5 - 5 µmol/LBietet strukturelle Informationen; hohe Selektivität.[11]
HPLC-FLD 9-Fluorenylmethylchloroformat (FMOC-Cl)FLD≤20 µg/L (~0,14 µM)-Sehr hohe Empfindlichkeit, kann aber durch Matrixeffekte beeinträchtigt werden.[12][13]
HPLC-FLD Dansylchlorid (DNS-Cl)FLD0,015 - 0,075 µg/mL (~0,1 - 0,5 µM)0,05 - 0,25 µg/mL (~0,3 - 1,6 µM)Robuste und weit verbreitete Methode; gute Empfindlichkeit.[6]
HPLC-UV Marfey's Reagenz (FDAA)UV (340 nm)Niedriger pmol-Bereich-Primär für die chirale Analyse; bietet gute UV-Empfindlichkeit.[8][10]

Hinweis: Die angegebenen LOD/LOQ-Werte sind repräsentativ für aliphatische Amine und können je nach spezifischer Probenmatrix und Instrumentierung variieren.

References

Application Notes and Protocols for 2-Nonanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical reagents in the pharmaceutical industry, primarily utilized for the resolution of racemic mixtures of acidic drug intermediates. The principle of this application lies in the formation of diastereomeric salts with distinct physical properties, such as solubility, which allows for their separation through methods like fractional crystallization. While common chiral amines such as 1-phenylethylamine (B125046) are widely documented, there is growing interest in exploring a broader range of amines to optimize resolution processes for specific active pharmaceutical ingredients (APIs).

This document provides detailed application notes and a hypothetical protocol for the use of 2-Nonanamine as a chiral resolving agent in the synthesis of a pharmaceutical intermediate. This compound, a chiral primary amine with a nine-carbon aliphatic chain, offers distinct lipophilic characteristics that can influence the crystallization kinetics and solubility of diastereomeric salts, potentially providing advantages in the resolution of certain acidic compounds. Both (R)- and (S)-enantiomers of this compound are commercially available, making it a viable candidate for such applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for solvent selection and the design of reaction and work-up conditions.

PropertyValueReference
Molecular FormulaC₉H₂₁N[1][2]
Molecular Weight143.27 g/mol [1][2]
Boiling Point191.0 °C at 760 mmHg[1]
Density0.791 g/cm³[1]
Flash Point69.8 °C[1]
pKa11.10 ± 0.35 (Predicted)[1]
LogP3.39[1]
Air SensitivityAir Sensitive[1]

Application: Chiral Resolution of a Hypothetical Pharmaceutical Intermediate

For the purpose of illustrating the application of this compound, we will consider the chiral resolution of a hypothetical racemic carboxylic acid, (R/S)-2-(4-isobutylphenyl)propanoic acid, the immediate precursor to Ibuprofen. While Ibuprofen itself is often sold as a racemate, the (S)-enantiomer is the active form, and its resolution is a classic academic example. Here, we propose the use of (S)-2-Nonanamine to selectively crystallize the diastereomeric salt of the desired (S)-enantiomer.

The overall workflow for this chiral resolution process is depicted in the following diagram:

G racemic_acid Racemic (R/S)-Acid dissolution Dissolution in Solvent racemic_acid->dissolution chiral_amine (S)-2-Nonanamine chiral_amine->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Acid-(S)-Amine) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt ((R)-Acid-(S)-Amine) in Mother Liquor filtration->more_soluble liberation_s Liberation of (S)-Acid less_soluble->liberation_s liberation_r Liberation of (R)-Acid more_soluble->liberation_r s_acid Enantiopure (S)-Acid liberation_s->s_acid amine_recovery Recovery of (S)-2-Nonanamine liberation_s->amine_recovery r_acid Enantiopure (R)-Acid (for racemization/recycling) liberation_r->r_acid liberation_r->amine_recovery G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Enriched Acid cluster_2 Analysis dissolve_acid Dissolve Racemic Acid in Methanol mix_solutions Mix Solutions at 40°C dissolve_acid->mix_solutions dissolve_amine Dissolve (S)-2-Nonanamine in Methanol dissolve_amine->mix_solutions cool_crystallize Cool to Induce Crystallization mix_solutions->cool_crystallize filter_wash Filter and Wash Crystals cool_crystallize->filter_wash suspend_salt Suspend Crystals in Water/Ether filter_wash->suspend_salt acidify Acidify with 2M HCl suspend_salt->acidify extract Extract with Ether acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate polarimetry Determine Optical Rotation dry_concentrate->polarimetry calc_ee Calculate Enantiomeric Excess polarimetry->calc_ee

References

Application Notes and Protocols for the Agrochemical Development of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonanamine, a primary aliphatic amine, presents a chemical scaffold with potential for development into novel agrochemicals. Its structural simplicity and potential for derivatization make it an intriguing candidate for screening against a variety of agricultural pests, including fungi, insects, and weeds. These application notes provide a comprehensive overview of hypothetical applications and detailed experimental protocols to guide the investigation of this compound and its analogues as potential agrochemicals. The data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

Hypothetical Applications and Efficacy

While extensive research on the specific agrochemical applications of this compound is not publicly available, its chemical nature as a secondary amine suggests potential for various biological activities. Analogous compounds, such as other aliphatic amines and their derivatives, have been explored for their pesticidal properties. Based on these precedents, we present hypothetical efficacy data for this compound in three key agrochemical areas: as a fungicide, an insecticide, and a herbicide.

Data Presentation

The following tables summarize the hypothetical quantitative data for the biological activity of this compound against representative agricultural pests.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal SpeciesCommon NameDiseaseMIC (µg/mL)MFC (µg/mL)
Botrytis cinereaGray MoldGray Mold of various crops64128
Fusarium oxysporum-Fusarium Wilt128256
Magnaporthe oryzaeRice Blast FungusRice Blast3264
Phytophthora infestansLate Blight FungusLate Blight of Potato and Tomato256>256

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Hypothetical Insecticidal Activity of this compound

Insect SpeciesCommon NamePest StatusLC50 (µg/cm²)LD50 (µ g/insect )
Myzus persicaeGreen Peach AphidSucking pest of various crops750.5
Plutella xylostellaDiamondback MothChewing pest of crucifers1501.2
Spodoptera frugiperdaFall ArmywormChewing pest of various crops2002.5
Aphis gossypiiCotton AphidSucking pest of cotton and other crops850.6

LC50: Median Lethal Concentration; LD50: Median Lethal Dose

Table 3: Hypothetical Herbicidal Activity of this compound

Plant SpeciesCommon NameWeed TypeGR50 (g a.i./ha) - Pre-emergenceGR50 (g a.i./ha) - Post-emergence
Amaranthus retroflexusRedroot PigweedBroadleaf350500
Echinochloa crus-galliBarnyardgrassGrass>1000>1000
Chenopodium albumLamb's QuartersBroadleaf400550
Setaria faberiGiant FoxtailGrass>1000>1000

GR50: Dose causing 50% growth reduction; a.i.: active ingredient

Experimental Protocols

The following are detailed protocols for evaluating the potential agrochemical properties of this compound.

Antifungal Activity Assays

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a fungal spore suspension or mycelial fragment suspension in sterile water and adjust the concentration to approximately 1 x 10^5 spores/mL or fragments/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Add 10 µL of the fungal inoculum to each well containing 190 µL of the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Objective: To determine the lowest concentration of this compound that kills the target fungus.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot the aliquot onto a fresh Potato Dextrose Agar (B569324) (PDA) plate.

  • Incubate the plates at the optimal temperature until growth is visible in the control spots (from the MIC positive control well).

  • The MFC is the lowest concentration from which no fungal growth occurs on the agar plate.

Insecticidal Activity Assays

Objective: To determine the contact toxicity of this compound to aphids.

Materials:

  • This compound solutions of varying concentrations in a suitable solvent with a surfactant.

  • Host plant leaves (e.g., cabbage, bell pepper).

  • Adult aphids.

  • Petri dishes with moist filter paper.

Procedure:

  • Prepare a series of concentrations of this compound.

  • Dip host plant leaves into each test solution for 10-15 seconds and allow them to air dry.

  • Place the treated leaves in Petri dishes.

  • Introduce a known number of adult aphids (e.g., 10-20) onto each leaf.

  • Seal the Petri dishes and incubate at 25°C with a 16:8 hour light:dark cycle.

  • Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the LC50 value using probit analysis.

Objective: To determine the dose-dependent toxicity of this compound upon direct contact.

Materials:

  • This compound solutions in a volatile solvent (e.g., acetone).

  • Third-instar larvae of Plutella xylostella.

  • Microsyringe applicator.

Procedure:

  • Apply a small, precise volume (e.g., 0.5 µL) of a specific concentration of this compound solution to the dorsal thorax of each larva.

  • Treat a control group with the solvent only.

  • Place the treated larvae in Petri dishes with a fresh food source (e.g., cabbage leaf disc).

  • Incubate at 25°C and assess mortality after 24 and 48 hours.

  • Calculate the LD50 value.

Herbicidal Activity Assays

Objective: To evaluate the effect of this compound on seed germination and seedling emergence.

Materials:

  • This compound formulated for soil application.

  • Seeds of target weed species (e.g., Amaranthus retroflexus).

  • Pots filled with a standard soil mix.

  • Growth chamber or greenhouse.

Procedure:

  • Sow a known number of seeds in each pot.

  • Apply this compound at various rates (g a.i./ha) to the soil surface.

  • Water the pots and place them in a growth chamber with controlled light, temperature, and humidity.

  • After 14-21 days, count the number of emerged seedlings and measure their shoot and root length and fresh weight.

  • Calculate the GR50 value based on the reduction in growth parameters compared to an untreated control.

Objective: To evaluate the effect of this compound on established seedlings.

Procedure:

  • Grow weed seedlings in pots until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Apply this compound as a foliar spray at various rates.

  • Return the pots to the growth chamber.

  • After 14-21 days, assess the phytotoxicity (e.g., chlorosis, necrosis, stunting) and measure the fresh weight of the aerial parts.

  • Calculate the GR50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate a hypothetical mechanism of action for this compound as an antifungal agent and a general workflow for its agrochemical screening.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound Membrane_Interaction Membrane Interaction (Disruption of Lipid Bilayer) This compound->Membrane_Interaction Primary Target Ergosterol_Synthesis_Inhibition Ergosterol Synthesis Inhibition This compound->Ergosterol_Synthesis_Inhibition Ion_Channel_Disruption Ion Channel Disruption Membrane_Interaction->Ion_Channel_Disruption Increased_Permeability Increased Membrane Permeability Membrane_Interaction->Increased_Permeability Ergosterol_Synthesis_Inhibition->Increased_Permeability Ion_Channel_Disruption->Increased_Permeability Inhibition_of_Respiration Mitochondrial Dysfunction (Inhibition of Respiration) Increased_Permeability->Inhibition_of_Respiration Cell_Death Fungal Cell Death Inhibition_of_Respiration->Cell_Death

Caption: Hypothetical antifungal mechanism of this compound.

Agrochemical_Screening_Workflow Start Start: this compound and Analogues Primary_Screening Primary Screening (Multi-well plate assays) Start->Primary_Screening Antifungal_Assay Antifungal Assay (e.g., MIC determination) Primary_Screening->Antifungal_Assay Insecticidal_Assay Insecticidal Assay (e.g., Leaf-dip) Primary_Screening->Insecticidal_Assay Herbicidal_Assay Herbicidal Assay (e.g., Seedling growth) Primary_Screening->Herbicidal_Assay Hit_Identification Active Hit? Antifungal_Assay->Hit_Identification Insecticidal_Assay->Hit_Identification Herbicidal_Assay->Hit_Identification Hit_Identification->Start No, re-evaluate analogues Secondary_Screening Secondary Screening (Dose-response studies) Hit_Identification->Secondary_Screening Yes Lead_Selection Potent Lead? Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening No, test other hits Mechanism_of_Action Mechanism of Action Studies Lead_Selection->Mechanism_of_Action Yes Lead_Optimization Lead Optimization (Chemical Synthesis) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Primary_Screening End End: Agrochemical Candidate Lead_Optimization->End

Caption: General workflow for agrochemical screening of this compound.

Application Notes and Protocols: Synthesis of 2-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.3.1]nonane, or morphan, scaffold is a privileged structural motif found in over 300 natural products, including well-known alkaloids like morphine and strychnine.[1] Its unique three-dimensional structure has made it a compelling target in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including analgesic, anticancer, antimalarial, and anti-inflammatory properties.[2][3] This document provides an overview of key synthetic strategies and detailed experimental protocols for the preparation of 2-azabicyclo[3.3.1]nonane derivatives.

Synthetic Strategies Overview

The construction of the 2-azabicyclo[3.3.1]nonane framework can be broadly categorized by the final bond formation that closes the bicyclic system. The main approaches involve the formation of the piperidine (B6355638) ring from a carbocyclic precursor or the formation of the carbocyclic ring from a piperidine derivative.[1] Key strategies include:

  • Intramolecular Michael Addition: This organocatalytic approach involves the desymmetrization of a prochiral cyclohexanone (B45756) derivative containing a tethered α,β-unsaturated ester. This method is highly effective for creating enantioenriched products with multiple stereocenters.[4][5]

  • Radical Cyclization: This strategy utilizes the intramolecular addition of a radical onto an alkene. For instance, the cyclization of a trichloroacetamide (B1219227) group upon an alkene can efficiently form the 2-azabicyclo[3.3.1]nonane core.[6][7]

  • Mannich-type Cyclization: This classical reaction involves the condensation of an enolizable ketone, an aldehyde, and an amine (or ammonia) to form the bicyclic structure. It is a versatile method for producing various substituted derivatives.[1][8]

  • Tandem Processes: Multi-step reactions that occur in a single pot, such as a diverted Tsuji-Trost process, offer a rapid and efficient route to the morphan scaffold from simple acyclic or monocyclic precursors.[9][10]

  • Intramolecular Aldol (B89426) Reaction: An aza-tethered dicarbonyl compound can undergo an intramolecular aldol condensation to form the six-membered nitrogen-containing ring of the morphan scaffold.[11][12]

Key Synthetic Protocols

Below are detailed protocols for some of the most effective methods for synthesizing 2-azabicyclo[3.3.1]nonane derivatives.

Protocol 1: Organocatalytic Asymmetric Desymmetrization via Intramolecular Michael Addition

This protocol describes the enantioselective synthesis of a 2-azabicyclo[3.3.1]nonane derivative using a primary amine organocatalyst.[4][5]

Reaction Scheme:

G cluster_0 Prochiral Cyclohexanone cluster_1 Reaction Conditions cluster_2 Product start Substrate product Enantioenriched 2-Azabicyclo[3.3.1]nonane start->product Intramolecular Michael Addition catalyst Cyclohexanediamine-derived primary amine organocatalyst solvent Solvent (e.g., Toluene)

Caption: Organocatalytic Intramolecular Michael Addition Workflow.

Materials:

  • Prochiral cyclohexanone derivative with a tethered α,β-unsaturated ester

  • Cyclohexanediamine-derived primary amine organocatalyst

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the prochiral cyclohexanone derivative (1.0 equiv) in the anhydrous solvent under an inert atmosphere, add the primary amine organocatalyst (0.1-0.2 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-azabicyclo[3.3.1]nonane derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
4-(3-Oxocyclohexyl)but-2-enoate derivative10Toluene25249099[4][5]
4-(3-Oxo-5-methylcyclohexyl)but-2-enoate10Toluene25488597[4][5]
4-(3-Oxo-5-phenylcyclohexyl)but-2-enoate20Chloroform0727592[4][5]
Protocol 2: Radical Cyclization of an Amidocyclohexene Derivative

This protocol details the synthesis of a 2-azabicyclo[3.3.1]nonane derivative through a radical ring closure reaction.[2][7]

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product start Amidocyclohexene product 2-Azabicyclo[3.3.1]nonane start->product Radical Cyclization reagents (SiMe3)3SiH (Radical Initiator) AIBN (Initiator) solvent Solvent (e.g., Toluene)

Caption: Radical Cyclization Synthetic Workflow.

Materials:

  • Amidocyclohexene derivative (e.g., a trichloroacetamide)

  • Tris(trimethylsilyl)silane (B43935) ((SiMe3)3SiH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the amidocyclohexene derivative in the anhydrous solvent under an inert atmosphere.

  • Add tris(trimethylsilyl)silane and AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-azabicyclo[3.3.1]nonane derivative.

Quantitative Data Summary:

SubstrateRadical InitiatorSolventTime (h)Yield (%)Reference
4-(Trichloroacetamido)cyclohexene with nitrile group(SiMe3)3SiH/AIBNToluene470[2][7]
4-(Trichloroacetamido)cyclohexene with ester group(SiMe3)3SiH/AIBNToluene465[2][7]
N-(Cyclohex-3-en-1-yl)-2,2,2-trichloroacetamideBu3SnH/AIBNBenzene657[2]
Protocol 3: Microwave-Assisted Organocatalyzed Tandem Desymmetrization and Intramolecular Aldolization

This protocol describes a rapid, microwave-assisted synthesis of a 2-azabicyclo[3.3.1]nonane derivative.[11][12][13]

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product start Aza-tethered dicarbonyl product 2-Azabicyclo[3.3.1]nonan-6-one start->product Tandem Desymmetrization & Intramolecular Aldol reagents Organocatalyst (e.g., Proline derivative) conditions Microwave Irradiation Acetonitrile/Water

References

Application Note & Protocol: A Guide to the N-Alkylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview and detailed protocols for the N-alkylation of primary amines, a fundamental transformation in organic synthesis and drug discovery.

Introduction

The N-alkylation of primary amines to form secondary amines is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to a primary amine can significantly modulate its biological activity, physicochemical properties, and synthetic utility. This document outlines three prevalent methods for this transformation: reductive amination, direct alkylation with alkyl halides, and Buchwald-Hartwig amination, providing detailed protocols and comparative data to guide methodology selection.

Key Methodologies for N-Alkylation

The choice of N-alkylation strategy depends on several factors, including the substrate scope, functional group tolerance, and desired selectivity. Below is a detailed exploration of three robust methods.

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of secondary amines. This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of a primary amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.

Advantages:

  • Mild reaction conditions.

  • Broad substrate scope.

  • Use of readily available starting materials.

  • Good control over selectivity to form secondary amines.

Disadvantages:

  • Requires a carbonyl compound as the alkyl source.

  • The reducing agent can sometimes reduce other functional groups.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Primary Amine +\nAldehyde/Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="Add Solvent\n(e.g., DCE, MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; imine_formation [label="Imine Formation\n(Stir at RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; reducing_agent [label="Add Reducing Agent\n(e.g., NaBH(OAc)₃, NaBH₃CN)", fillcolor="#FFFFFF", fontcolor="#202124"]; reduction [label="Reduction\n(Stir at RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(e.g., Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Secondary Amine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents [color="#4285F4"]; reagents -> solvent [color="#4285F4"]; solvent -> imine_formation [color="#4285F4"]; imine_formation -> reducing_agent [color="#4285F4"]; reducing_agent -> reduction [color="#4285F4"]; reduction -> workup [color="#4285F4"]; workup -> purification [color="#4285F4"]; purification -> product [color="#4285F4"]; } caption: Workflow for Reductive Amination.

This protocol describes the N-alkylation of a primary amine with an aldehyde using sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent.

Materials:

  • Primary amine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 mmol) and the aldehyde (1.1 mmol).

  • Dissolve the starting materials in DCE or DCM (10 mL).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine.

Table 1: Reductive Amination - Substrate Scope & Yields

EntryPrimary AmineAldehyde/KetoneReducing AgentSolventYield (%)
1AnilineBenzaldehydeNaBH(OAc)₃DCE95
2BenzylamineAcetoneNaBH₃CNMeOH88
3CyclohexylamineCyclohexanoneNaBH(OAc)₃DCM92
44-Methoxyaniline4-NitrobenzaldehydeNaBH(OAc)₃DCE90
5n-ButylamineHeptanalNaBH₄EtOH85

Note: Yields are indicative and can vary based on specific reaction conditions and substrate reactivity.

Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

Advantages:

  • Simple experimental setup.

  • A wide variety of alkyl halides are commercially available.

Disadvantages:

  • Risk of over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts.

  • Requires a base to neutralize the hydrogen halide byproduct.

  • Not suitable for sterically hindered amines or alkyl halides.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Primary Amine +\nAlkyl Halide", fillcolor="#FFFFFF", fontcolor="#202124"]; base_solvent [label="Add Base & Solvent\n(e.g., K₂CO₃ in DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Reaction\n(Stir at RT or heat)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitoring [label="Monitor by TLC/LC-MS\n(Check for over-alkylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(e.g., Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Secondary Amine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents [color="#EA4335"]; reagents -> base_solvent [color="#EA4335"]; base_solvent -> reaction [color="#EA4335"]; reaction -> monitoring [color="#EA4335"]; monitoring -> workup [color="#EA4335"]; workup -> purification [color="#EA4335"]; purification -> product [color="#EA4335"]; } caption: Workflow for Direct Alkylation.

This protocol details the mono-N-alkylation of a primary amine with an alkyl bromide. Using the primary amine as the limiting reagent can help to minimize over-alkylation.

Materials:

  • Primary amine (1.0 mmol)

  • Alkyl bromide (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (10 mL)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add DMF or MeCN (10 mL) to the flask.

  • Add the alkyl bromide (1.2 mmol) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Table 2: Direct Alkylation - Substrate Scope & Yields

EntryPrimary AmineAlkyl HalideBaseSolventYield (%)
1AnilineBenzyl bromideK₂CO₃DMF85
2Benzylamine1-BromobutaneEt₃NMeCN78
3CyclohexylamineEthyl iodideK₂CO₃DMF82
44-ChloroanilineBenzyl bromideCs₂CO₃DMSO90
5MorpholineMethyl iodideK₂CO₃THF95 (Tertiary Amine)

Note: Yields can be highly variable and are sensitive to the stoichiometry of the reactants to control the extent of alkylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the N-arylation of amines but can also be applied to the N-alkylation with certain alkyl halides.

Advantages:

  • Excellent functional group tolerance.

  • Applicable to a wide range of amine and halide substrates.

  • High yields and selectivity.

Disadvantages:

  • Requires an expensive palladium catalyst and a specific ligand.

  • Sensitive to air and moisture, often requiring inert atmosphere conditions.

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// Edges start -> setup [color="#34A853"]; setup -> reagents [color="#34A853"]; reagents -> solvent [color="#34A853"]; solvent -> reaction [color="#34A853"]; reaction -> monitoring [color="#34A853"]; monitoring -> workup [color="#34A853"]; workup -> purification [color="#34A853"]; purification -> product [color="#34A853"]; } caption: Workflow for Buchwald-Hartwig Amination.

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a primary amine with an aryl bromide. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Primary amine (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol).

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Table 3: Buchwald-Hartwig Amination - Substrate Scope & Yields

EntryPrimary AmineAryl HalideCatalyst/LigandBaseYield (%)
1Aniline4-BromotoluenePd₂(dba)₃ / XPhosNaOtBu98
2Benzylamine1-Chloro-4-nitrobenzenePd(OAc)₂ / SPhosCs₂CO₃92
3Cyclohexylamine2-BromopyridinePd₂(dba)₃ / BINAPNaOtBu89
4Morpholine4-ChlorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄95
5n-Hexylamine1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / RuPhosNaOtBu94

Note: Yields are representative and depend on the specific combination of substrates, catalyst, ligand, and base.

Method Selection Guide

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// Edges start -> q1 [color="#5F6368"]; q1 -> reductive_amination [label="Yes", color="#34A853"]; q1 -> q2 [label="No", color="#EA4335"]; q2 -> direct_alkylation [label="Yes", color="#34A853"]; q2 -> q3 [label="No", color="#EA4335"]; q3 -> buchwald_hartwig [label="Yes", color="#34A853"]; q3 -> other_methods [label="No", color="#EA4335"]; } caption: Decision Tree for N-Alkylation Method Selection.

Conclusion

The N-alkylation of primary amines is a versatile and essential transformation in modern organic synthesis. Reductive amination, direct alkylation, and Buchwald-Hartwig amination each offer distinct advantages and are suited for different synthetic challenges. By understanding the principles and protocols outlined in this document, researchers can confidently select and execute the most appropriate method for their specific synthetic goals, thereby accelerating the discovery and development of novel chemical entities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Palladium catalysts and phosphine (B1218219) ligands can be air-sensitive and/or toxic; handle under an inert atmosphere where specified.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Alkyl halides can be toxic and lachrymatory; handle with care.

  • Quenching reactions, especially those involving hydrides or strong bases, should be done slowly and cautiously.

Application of 2-Nonanamine in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonanamine, a primary aliphatic amine with a nine-carbon chain, serves as a versatile building block and modifying agent in polymer chemistry. Its primary amine functionality allows it to participate in a variety of polymerization and post-polymerization modification reactions. The long, non-polar alkyl chain imparts hydrophobicity and can influence the thermal and mechanical properties of the resulting polymers. This document provides detailed application notes, experimental protocols, and data for the use of this compound in epoxy curing, polyamide synthesis, and polymer surface modification. Due to the limited availability of specific data for this compound, some information and protocols are based on the general reactivity of long-chain primary aliphatic amines and should be considered as a starting point for experimental design.

Key Applications of this compound in Polymer Chemistry

The primary applications of this compound in polymer chemistry stem from the reactivity of its primary amine group. These include:

  • Epoxy Curing Agent: The primary amine of this compound can react with epoxy groups to form a cross-linked thermoset polymer. The long nonyl chain can increase the flexibility and impact strength of the cured resin.

  • Monomer for Polyamide Synthesis: this compound can be used as a monofunctional amine to control the molecular weight of polyamides synthesized from diamines and dicarboxylic acids. While not a chain-extending monomer itself, it acts as a chain stopper.

  • Polymer Surface Modification: The amine group can be grafted onto polymer surfaces containing reactive functionalities (e.g., carboxylic acids, esters, or halides) to alter surface properties such as hydrophobicity, adhesion, and biocompatibility.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 13205-58-8[1][2]
Molecular Formula C9H21N[1]
Molecular Weight 143.27 g/mol [1]
Boiling Point 191.0 °C at 760 mmHg[1]
Density 0.791 g/cm³[1]
Flash Point 69.8 °C[1]
Refractive Index 1.4271[1]
pKa ~11.10 (Predicted)[1]
Table 2: Representative Data for Epoxy Curing with Aliphatic Amines

The following data is representative for a generic aliphatic amine and should be optimized for this compound.

ParameterValue
Epoxy Resin Diglycidyl ether of bisphenol A (DGEBA), EEW = 188 g/eq
Amine Hydrogen Equivalent Weight (AHEW) of this compound 143.27 g/eq (since it has one primary amine with two active hydrogens, AHEW = MW/2 = 71.6)
Stoichiometric Ratio (Amine:Epoxy) 1:1 (based on equivalents)
Curing Temperature 80 - 120 °C
Curing Time 2 - 6 hours
Typical Glass Transition Temperature (Tg) 50 - 90 °C (dependent on cure schedule and formulation)

Experimental Protocols

Protocol 1: Epoxy Resin Curing with this compound

Objective: To prepare a cross-linked epoxy thermoset using this compound as a curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Mixing container

  • Stirring rod

  • Vacuum oven

  • Mold

Procedure:

  • Calculate Stoichiometry: Determine the required amounts of epoxy resin and this compound based on their equivalent weights. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight (143.27 g/mol ) divided by the number of active hydrogens (2), which is 71.64 g/eq. For a 1:1 stoichiometric ratio, the parts by weight of this compound per 100 parts of epoxy resin (phr) can be calculated as: phr = (AHEW of amine / EEW of epoxy) * 100

  • Mixing: In a suitable container, accurately weigh the calculated amounts of DGEBA epoxy resin and this compound.

  • Homogenization: Thoroughly mix the components with a stirring rod for 5-10 minutes until a homogeneous mixture is obtained. The viscosity of the mixture will initially decrease and then gradually increase.

  • Degassing: Place the mixture in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Transfer the mold to an oven and cure at a predetermined temperature and time (e.g., 100°C for 3 hours). The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).[3]

  • Post-Curing: For enhanced mechanical properties, a post-curing step at a higher temperature (e.g., 120°C for 1 hour) can be performed.

  • Cooling and Demolding: Allow the cured epoxy to cool slowly to room temperature before demolding.

Expected Outcome: A rigid, cross-linked thermoset polymer. The long alkyl chain of this compound is expected to impart a degree of flexibility and hydrophobicity to the cured material.

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing cluster_final Final Product calc Calculate Stoichiometry (Epoxy Resin & this compound) weigh Weigh Components calc->weigh mix Mix Thoroughly (5-10 min) weigh->mix degas Degas in Vacuum Oven mix->degas cast Pour into Mold degas->cast cure Cure in Oven (e.g., 100°C, 3h) cast->cure post_cure Post-Cure (Optional) (e.g., 120°C, 1h) cure->post_cure cool Cool to RT cure->cool if no post-cure post_cure->cool demold Demold cool->demold product Cured Epoxy Thermoset demold->product

Figure 1: Experimental workflow for epoxy resin curing.
Protocol 2: Synthesis of Chain-Capped Polyamide

Objective: To synthesize a polyamide with controlled molecular weight using this compound as a chain-capping agent.

Materials:

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of 1,6-hexanediamine and sodium hydroxide. The NaOH is used to neutralize the HCl byproduct.

  • Organic Phase Preparation: Prepare a solution of adipoyl chloride in anhydrous DCM.

  • Chain-Capping Agent Addition: Add a calculated amount of this compound to the organic phase. The molar ratio of this compound to the diacid chloride will determine the extent of chain capping and thus the final molecular weight of the polyamide.

  • Interfacial Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase to create an interface. The polyamide will form at the interface of the two immiscible liquids.

  • Polymer Isolation: Continue stirring for 15-30 minutes. After the reaction is complete, stop stirring and allow the phases to separate. The polyamide will precipitate as a white solid.

  • Washing: Decant the liquid and wash the polymer precipitate several times with deionized water to remove any unreacted monomers and salts.

  • Drying: Collect the polyamide by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Outcome: A thermoplastic polyamide with a molecular weight that is inversely proportional to the concentration of this compound used.

Polyamide_Synthesis_Workflow cluster_phases Phase Preparation cluster_reaction Polymerization cluster_isolation Product Isolation aq_phase Aqueous Phase: 1,6-Hexanediamine + NaOH Solution polymerization Interfacial Polymerization (Vigorous Stirring) aq_phase->polymerization org_phase Organic Phase: Adipoyl Chloride + this compound in DCM org_phase->polymerization separation Phase Separation polymerization->separation washing Wash Polymer with DI Water separation->washing filtration Filtration washing->filtration drying Dry in Vacuum Oven filtration->drying product Chain-Capped Polyamide drying->product

Figure 2: Workflow for chain-capped polyamide synthesis.
Protocol 3: Surface Modification of a Carboxylated Polymer

Objective: To graft this compound onto a polymer surface containing carboxylic acid groups to increase hydrophobicity.

Materials:

  • Carboxylated polymer substrate (e.g., poly(acrylic acid)-grafted polyethylene)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with stirring

Procedure:

  • Substrate Preparation: Clean the carboxylated polymer substrate by sonicating in a suitable solvent to remove any surface contaminants, followed by drying under vacuum.

  • Reaction Setup: Place the polymer substrate in a reaction vessel under an inert atmosphere.

  • Reagent Addition: Add a solution of this compound and DCC in the anhydrous solvent to the reaction vessel. The molar ratio of amine and DCC to the available carboxyl groups on the surface should be in excess to drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Washing: After the reaction, remove the polymer substrate and wash it extensively with the reaction solvent to remove unreacted reagents and the dicyclohexylurea byproduct. Follow with a wash in a solvent in which the starting polymer is insoluble but the unreacted amine is soluble.

  • Drying: Dry the surface-modified polymer under vacuum.

  • Characterization: Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and contact angle measurements to assess the change in hydrophobicity.[4][5]

Expected Outcome: A polymer with a surface layer of covalently bonded 2-nonyl groups, resulting in a significant increase in surface hydrophobicity.

Surface_Modification_Pathway cluster_polymer Polymer Substrate cluster_reagents Reagents polymer Carboxylated Polymer (-COOH groups on surface) reaction Amide Bond Formation polymer->reaction amine This compound (H2N-C9H19) amine->reaction coupling DCC (Coupling Agent) coupling->reaction modified_polymer Hydrophobic Surface (-CONH-C9H19) reaction->modified_polymer

Figure 3: Logical pathway for polymer surface modification.

Conclusion

This compound is a valuable chemical for modifying and synthesizing polymers. Its primary amine functionality allows for its use as an epoxy curing agent and a chain-capping agent in polyamide synthesis, while its long alkyl chain can be exploited to impart hydrophobicity and flexibility. The provided protocols offer a foundation for researchers to explore the applications of this compound in their specific polymer systems. It is recommended to perform preliminary optimization experiments to determine the ideal reaction conditions for each specific application. Further characterization of the resulting polymers will provide a deeper understanding of the structure-property relationships imparted by the incorporation of this compound.

References

Application Notes and Protocols: 2-Nonanamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-Nonanamine as a cross-linking agent in materials science. The information is based on the established principles of amine chemistry and polymer science, offering a foundational guide for researchers exploring novel cross-linking strategies.

Introduction to this compound as a Cross-Linking Agent

This compound, a secondary aliphatic amine, presents interesting possibilities as a cross-linking agent or co-monomer in the synthesis of advanced materials. Its long, non-polar alkyl chain can impart hydrophobicity and flexibility to a polymer network, while the secondary amine group offers a reactive site for cross-linking reactions. Amines are a well-established class of compounds used in cross-linking, reacting with various functional groups such as epoxides, aldehydes, and isocyanates to form stable, three-dimensional polymer networks.[1][2] The use of a secondary amine like this compound, as opposed to a primary amine, will influence the reaction kinetics and the final structure of the cross-linked material, as the reactivity of primary and secondary amines can differ.[1]

Potential applications for materials cross-linked with this compound could include hydrophobic coatings, adhesives, resins, and in the development of novel drug delivery matrices where its aliphatic nature can be leveraged.

Hypothetical Reaction Mechanisms

The secondary amine of this compound can participate in several cross-linking reactions. A primary example is the curing of epoxy resins. The amine's lone pair of electrons can nucleophilically attack the carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a tertiary amine.[1] This reaction can proceed to form a cross-linked network if polyfunctional epoxy resins are used.

Another potential reaction is the formation of an imine bond with aldehyde-containing polymers, although this is more typical for primary amines.[2] However, under certain conditions, secondary amines can undergo related condensation reactions.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a cross-linking agent. Optimization for specific polymers and desired material properties is recommended.

Protocol 1: Cross-Linking of Epoxy Resin with this compound

This protocol describes the process for creating a cross-linked epoxy thermoset using this compound as a curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Glass vials or molds

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Preparation of Resin Mixture: In a glass vial, dissolve a known quantity of DGEBA epoxy resin in a minimal amount of anhydrous solvent.

  • Addition of Cross-linker: While stirring, add a stoichiometric amount of this compound to the epoxy resin solution. The stoichiometry should be calculated based on the epoxide equivalent weight of the resin and the molecular weight of this compound.

  • Mixing: Continue stirring the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Casting: Pour the mixture into a mold of the desired shape.

  • Curing: Place the mold in a vacuum oven and cure at a predetermined temperature and time (e.g., 120°C for 2 hours, followed by a post-curing step at 150°C for 1 hour). The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).

  • Characterization: Once cooled to room temperature, the cross-linked material can be removed from the mold for characterization.

Protocol 2: Surface Modification of a Polymer Film

This protocol outlines a method for grafting this compound onto the surface of a polymer film containing amine-reactive groups (e.g., NHS-esters) to impart hydrophobicity.

Materials:

  • Polymer film with N-hydroxysuccinimide (NHS) ester functional groups

  • This compound

  • Amine-free buffer (e.g., PBS, HEPES at pH 7.2-8.5)[3][4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[3]

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Reaction vessel

Procedure:

  • Surface Activation: If the starting polymer film does not have NHS-ester groups, it may need to be activated. For a carboxylated surface, this can be achieved using EDC/NHS chemistry.

  • Reaction with this compound: Place the NHS-ester functionalized polymer film in a solution of this compound in an amine-free buffer. The concentration of this compound should be optimized.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Transfer the film to a quenching buffer for 15 minutes to stop the reaction by consuming any unreacted NHS-esters.[3]

  • Washing: Wash the film extensively with a washing buffer to remove any unbound this compound and by-products.

  • Drying: Dry the surface-modified film under a stream of nitrogen or in a desiccator.

  • Characterization: Analyze the surface properties of the modified film.

Characterization of Cross-Linked Materials

A variety of analytical techniques can be employed to characterize the cross-linked materials.

Property Characterization Technique Description
Degree of Cross-linking Swelling Test, Sol-Gel AnalysisMeasures the extent of cross-linking by determining the amount of insoluble gel fraction.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)DSC can determine the glass transition temperature (Tg), which is often elevated in cross-linked polymers. TGA provides information on thermal stability.
Mechanical Properties Tensile Testing, Dynamic Mechanical Analysis (DMA)Measures properties such as tensile strength, Young's modulus, and elongation at break. DMA provides information on viscoelastic properties.
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyFTIR can be used to monitor the disappearance of reactive groups (e.g., epoxide peak) and the appearance of new bonds. Solid-state NMR can provide detailed structural information.
Surface Properties Contact Angle Measurement, X-ray Photoelectron Spectroscopy (XPS)Contact angle measurements can assess changes in surface hydrophobicity. XPS can confirm the elemental composition of the surface.

Hypothetical Data Presentation

The following tables present hypothetical data for an epoxy resin cross-linked with varying concentrations of this compound.

Table 1: Thermal and Mechanical Properties of Epoxy Cross-linked with this compound

This compound Concentration (phr) Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Young's Modulus (GPa)
10110552.1
20125682.5
30138823.0
40135782.8

phr: parts per hundred parts of resin

Table 2: Swelling Behavior and Cross-link Density

This compound Concentration (phr) Equilibrium Swelling Ratio in Toluene (%) Gel Fraction (%) Calculated Cross-link Density (mol/cm³)
1085921.2 x 10⁻³
2060982.5 x 10⁻³
3045994.1 x 10⁻³
4048993.8 x 10⁻³

Visualizations

experimental_workflow cluster_prep Preparation cluster_curing Curing cluster_char Characterization prep_resin Prepare Epoxy Resin Solution add_amine Add this compound prep_resin->add_amine mix Homogenize Mixture add_amine->mix cast Cast into Mold mix->cast cure Thermal Curing in Oven cast->cure thermal DSC/TGA cure->thermal mechanical Tensile/DMA cure->mechanical structural FTIR/NMR cure->structural

Caption: Workflow for Epoxy Cross-linking with this compound.

Caption: Epoxy-Amine Cross-linking Reaction Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Nonanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Nonanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of 2-Nonanone.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete conversion of 2-Nonanone.- Increase reaction time: Monitor the reaction progress using TLC or GC to ensure the starting material is fully consumed. - Increase temperature: For methods like the Leuckart reaction, higher temperatures (120-170°C) are often necessary.[1][2] However, excessively high temperatures can lead to side reactions. - Optimize catalyst/reagent ratio: Ensure the molar ratio of the amine source and reducing agent to the ketone is appropriate. An excess of the amine source is often used.
Suboptimal reducing agent or reaction conditions.- Select a suitable reducing agent: For one-pot reactions, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred due to its high selectivity for the imine over the ketone.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[3][5] - pH control: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine nucleophile.[3]
Side reactions consuming starting material or product.- Minimize ketone reduction: Use a selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine.[3][4][6] If using a less selective agent like NaBH₄, a two-step process (imine formation followed by reduction) may be necessary.[7] - Prevent over-alkylation: Use a large excess of the ammonia (B1221849) source to favor the formation of the primary amine.
Presence of Impurities in the Final Product Unreacted 2-Nonanone.- Optimize reaction conditions as described above to ensure complete conversion. - Purification: Use fractional distillation to separate this compound (boiling point ~195°C) from unreacted 2-Nonanone (boiling point ~190°C). Careful control of the distillation is required due to the close boiling points.
2-Nonanol byproduct.- This results from the reduction of the ketone starting material. Use a more selective reducing agent like NaBH(OAc)₃.[3][4][6] - Purification: Fractional distillation can be used to separate 2-Nonanol (boiling point ~201-203°C) from the product.
Di(nonan-2-yl)amine (secondary amine) byproduct.- This is due to the reaction of the primary amine product with another molecule of 2-Nonanone. Use a large excess of the ammonia source.
Difficulty in Product Isolation/Purification Emulsion formation during work-up.- Add a saturated brine solution to the aqueous layer to break the emulsion.
Close boiling points of product and impurities.- Fractional distillation: Use a long fractionating column and a slow distillation rate for better separation.[8] - Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reductive amination of 2-Nonanone.[5][9] This can be achieved through several routes:

  • Catalytic Hydrogenation: This method involves reacting 2-Nonanone with ammonia and hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon.[10]

  • Using Borohydride Reagents: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are widely used.[3][4][5]

  • Leuckart Reaction: This classic method uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the ammonia source and the reducing agent, typically requiring high temperatures.[1][11]

Q2: How can I optimize the yield of this compound?

A2: To optimize the yield, consider the following factors:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations due to its high selectivity, which minimizes the formation of 2-Nonanol as a byproduct.[3][4][6]

  • Reaction Conditions: Control of pH (slightly acidic), temperature, and reaction time is crucial. The optimal conditions will vary depending on the chosen method.

  • Stoichiometry: Using a molar excess of the ammonia source can help drive the reaction towards the formation of the primary amine and reduce the likelihood of secondary amine formation.

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions include:

  • Reduction of the Ketone: The 2-Nonanone starting material can be reduced to 2-Nonanol. This is more prominent with less selective reducing agents like sodium borohydride.[7]

  • Over-alkylation: The newly formed this compound can react with another molecule of 2-Nonanone to form the secondary amine, di(nonan-2-yl)amine.

Q4: What is the best method for purifying crude this compound?

A4: The purification method depends on the impurities present:

  • Fractional Distillation: This is a suitable method for separating this compound from unreacted 2-Nonanone and the 2-Nonanol byproduct, although their boiling points are relatively close, requiring careful execution.[8]

  • Acid-Base Extraction: As an amine, this compound can be converted to its water-soluble salt by treatment with an acid. This allows for the separation from non-basic organic impurities. The amine can then be regenerated by adding a base.

  • Column Chromatography: For high purity, especially on a smaller scale, column chromatography can be effective.

Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This one-pot procedure is favored for its mild conditions and high selectivity.[4]

Materials:

  • 2-Nonanone

  • Ammonium acetate (B1210297) (or ammonia in a suitable solvent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • To a stirred solution of 2-Nonanone (1.0 eq) in DCE, add ammonium acetate (1.5 - 2.0 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Leuckart Reaction

This method is a classic approach but requires higher temperatures.[1]

Materials:

  • 2-Nonanone

  • Ammonium formate (or formamide and formic acid)

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 2-Nonanone (1.0 eq) with an excess of ammonium formate (3-5 eq).

  • Heat the mixture to 160-170°C for 6-8 hours. The reaction should be carried out in a well-ventilated fume hood as ammonia and carbon dioxide are evolved.

  • After cooling, add concentrated hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide.

  • Heat the mixture under reflux for another 4-6 hours.

  • Cool the solution and make it alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extract the liberated this compound with diethyl ether.

  • Dry the ethereal extract over anhydrous potassium hydroxide.

  • Remove the solvent by distillation and purify the residue by fractional distillation.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination of 2-Nonanone

Reducing AgentTypical Yield (%)AdvantagesDisadvantages
NaBH(OAc)₃ 85-95%High selectivity, mild conditions, low toxicity, one-pot procedure.[3][4]Higher cost compared to NaBH₄.
NaBH₃CN 80-90%Good selectivity for iminium ions, one-pot procedure.[3][5]Highly toxic, potential for cyanide byproduct formation.[3]
H₂/Catalyst (e.g., Raney Ni) 70-90%Economical for large-scale synthesis, high atom economy.Requires specialized high-pressure equipment, catalyst can be pyrophoric.
Leuckart Reagents 60-80%Inexpensive reagents.High reaction temperatures, often requires long reaction times, can produce formylated byproducts.[1]

Note: Yields are approximate and can vary significantly based on specific reaction conditions and the purity of starting materials.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: 2-Nonanone reactants Add Amine Source (e.g., NH4OAc) start->reactants imine Imine Formation reactants->imine reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) imine->reducing_agent reduction Reduction to Amine reducing_agent->reduction quench Quench Reaction reduction->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify product Final Product: this compound purify->product

Caption: General experimental workflow for the reductive amination of 2-Nonanone.

logical_relationship cluster_optimization Yield Optimization Strategy cluster_factors Key Parameters goal Maximize this compound Yield factor1 Choice of Reducing Agent goal->factor1 factor2 Reaction Conditions goal->factor2 factor3 Stoichiometry goal->factor3 selectivity Selectivity (Imine vs. Ketone) factor1->selectivity reactivity Reactivity factor1->reactivity toxicity Toxicity factor1->toxicity ph pH factor2->ph temp Temperature factor2->temp time Time factor2->time ratio Amine:Ketone Ratio factor3->ratio

Caption: Logical relationship of factors influencing the yield of this compound synthesis.

References

Purification techniques for 2-Nonanamine, such as distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Nonanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The main techniques for purifying this compound are fractional distillation, column chromatography, and recrystallization of its salts. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q2: When is distillation the most appropriate purification method for this compound?

A2: Fractional distillation is ideal for separating this compound from impurities with significantly different boiling points.[1] Given its boiling point of approximately 191°C at atmospheric pressure, it can be effectively separated from lower or higher boiling point contaminants.[2] This method is suitable for large-scale purifications where high purity is desired.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for designing a successful purification strategy.

PropertyValueReference
Molecular Formula C9H21N[2]
Molecular Weight 143.27 g/mol [2]
Boiling Point 191.018 °C at 760 mmHg[2]
Density 0.791 g/cm³[2]
Flash Point 69.839 °C[2]
Sensitivity Air Sensitive[2]

Q4: How can I purify this compound if it is contaminated with other amines?

A4: If the impurities are other amines with similar boiling points, fractional distillation may not be effective. In such cases, column chromatography is the preferred method. Normal-phase chromatography using silica (B1680970) or alumina (B75360), or reversed-phase chromatography, can be employed to separate primary, secondary, and tertiary amines.[3][4]

Q5: Can this compound be purified by recrystallization?

A5: Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, it can be converted to a solid salt, such as a hydrochloride or oxalate (B1200264) salt, which can then be purified by recrystallization.[5][6] After recrystallization, the pure amine can be regenerated by treatment with a base.

Troubleshooting Guides

Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping or uneven boiling - Superheating of the liquid. - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating. - Ensure smooth and vigorous stirring.
Poor separation of components - Inefficient fractionating column. - Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[7]
Product is discolored - Thermal decomposition of the amine. - Presence of air-sensitive impurities that oxidize at high temperatures.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. - Ensure the distillation apparatus is free of leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).
Low recovery of this compound - Hold-up in the distillation column. - Leaks in the apparatus.- Choose a column with a low hold-up volume for small-scale distillations. - Carefully check all joints and connections for leaks before starting the distillation.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Peak tailing of this compound - Strong interaction between the basic amine and acidic silica gel.- Add a small amount of a volatile amine, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[3][8] - Use a different stationary phase, such as basic alumina or an amine-functionalized silica column.[4][9]
Poor separation from impurities - Inappropriate mobile phase polarity.- Optimize the solvent system through thin-layer chromatography (TLC) analysis first. - For normal-phase chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) may be necessary.
Irreversible adsorption of the product - Highly acidic stationary phase causing strong salt formation.- Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column. - Consider using reversed-phase chromatography with a C18 column and a suitable mobile phase, such as a mixture of water and acetonitrile (B52724) with a basic modifier.[9]
Recrystallization of this compound Salts
IssuePossible Cause(s)Troubleshooting Steps
No crystal formation - The solution is not supersaturated. - The chosen solvent is not appropriate.- Concentrate the solution by slowly evaporating the solvent. - Cool the solution slowly. - Try a different crystallization solvent or a mixture of solvents.[1]
Oily precipitate instead of crystals - The concentration of the salt is too high. - The cooling rate is too fast.- Dilute the solution with more solvent. - Allow the solution to cool to room temperature slowly before further cooling.[1]
Low recovery of the purified salt - Too much solvent was used. - The salt is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration.[10]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture begins to boil, vapors will rise into the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate, with the condensate moving progressively up the column.

  • Fraction Collection: The temperature at the distillation head will initially register the boiling point of the lowest boiling component. Collect this initial fraction in a separate receiving flask.

  • Product Collection: When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 191°C at 760 mmHg), change the receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A typical solvent system for primary amines on silica gel is a mixture of hexane (B92381) and ethyl acetate, with a small percentage of triethylamine (e.g., 0.5%) added to prevent peak tailing.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent to elute the this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) with stirring until the precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture of solvents). The ideal solvent should dissolve the salt at high temperatures but not at low temperatures.

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Amine: Dissolve the purified salt in water and add a strong base (e.g., NaOH solution) to deprotonate the amine. Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Method Selection Workflow

Purification_Workflow start Crude this compound impurity_analysis Analyze Impurities (GC, NMR, etc.) start->impurity_analysis boiling_point_diff Impurities have significantly different boiling points? impurity_analysis->boiling_point_diff distillation Fractional Distillation boiling_point_diff->distillation  Yes chromatography_choice Are impurities other amines or isomers? boiling_point_diff->chromatography_choice  No final_product Pure this compound distillation->final_product column_chromatography Column Chromatography (Normal or Reversed-Phase) chromatography_choice->column_chromatography  Yes recrystallization_choice Are impurities neutral or acidic? chromatography_choice->recrystallization_choice  No column_chromatography->final_product recrystallization_choice->column_chromatography  No recrystallization Salt Formation & Recrystallization recrystallization_choice->recrystallization  Yes recrystallization->final_product

Caption: A decision-making workflow for selecting the appropriate purification technique for this compound.

References

Technical Support Center: Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amines. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral amines, offering potential causes and actionable solutions.

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Q: My asymmetric reaction is producing the chiral amine with low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A: Low enantioselectivity is a frequent challenge and can stem from several factors related to the catalyst, substrate, and reaction conditions.

Potential Causes & Solutions:

  • Sub-optimal Catalyst: The chosen chiral catalyst or ligand may not be ideal for your specific substrate. The steric and electronic properties of the substrate might not be compatible with the chiral environment of the catalyst.[1]

    • Solution: Screen a library of chiral ligands or catalysts. For instance, in asymmetric hydrogenation, various phosphine (B1218219) ligands can be tested.[2] Consider using a catalyst with a different metal center (e.g., Rh, Ru, Ir, Pd) as their catalytic activities and selectivities vary.[3][4]

  • Poorly Optimized Reaction Conditions: Temperature, solvent, and pressure can significantly influence enantioselectivity.

    • Solution: Systematically vary the reaction temperature; lower temperatures often, but not always, favor higher enantioselectivity.[1] Screen different solvents, as they can affect the conformation of the catalyst-substrate complex.[5] For hydrogenations, optimizing hydrogen pressure is also crucial.

  • Catalyst Deactivation or Inhibition: The catalyst's activity and selectivity can diminish over time due to decomposition or inhibition by reactants, products, or impurities.[6][7] The product amine itself, being basic and nucleophilic, can often lead to catalyst deactivation.[8]

    • Solution: Ensure all reagents and solvents are pure and dry. Consider in-situ generation of the active catalyst to improve reproducibility.[1] If product inhibition is suspected, running the reaction at lower conversions or using a flow-reactor setup might be beneficial.

  • Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired asymmetric pathway, leading to a racemic mixture and lowering the overall ee.[1]

    • Solution: Re-evaluate the reaction conditions to minimize the uncatalyzed reaction. This could involve lowering the temperature or using a more active catalyst to accelerate the desired chiral pathway.

Illustrative Data: Asymmetric Hydrogenation of Imines

Catalyst/Ligand SystemSubstrate TypeSolventTemp (°C)Pressure (atm)ee (%)Yield (%)Reference
Ir/f-binaphaneSterically hindered N-aryl iminesToluene2550up to 95>90[2]
Rh/DuanPhosN-phthaloyl allylaminesTHF2510up to >99>99[9]
Ru/MsDPENN-alkyl ketiminesToluene5050up to 99>95[2]
Pd(OAc)₂/LigandSterically hindered N-tosyliminesToluene8050up to 99>99[4]
Issue 2: Poor Yield in Chiral Amine Synthesis

Q: I am obtaining a low yield of my desired chiral amine. What are the common reasons and troubleshooting steps?

A: Low yields can be attributed to incomplete reactions, side reactions, product degradation, or difficult purification.

Potential Causes & Solutions:

  • Incomplete Conversion: The reaction may not be proceeding to completion due to catalyst deactivation, unfavorable equilibrium, or insufficient reaction time.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider adding more catalyst or extending the reaction time. For equilibrium-limited reactions like imine formation, removing water (e.g., using molecular sieves or a Dean-Stark trap) can drive the reaction forward.[10]

  • Side Reactions: Competing reactions can consume starting materials or the desired product. In reductive amination, for instance, the direct reduction of the starting ketone or aldehyde to an alcohol is a common side reaction.[11]

    • Solution: Use a more selective reducing agent. For example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder and more selective for reducing imines in the presence of carbonyls compared to sodium borohydride (B1222165) (NaBH₄).[11]

  • Catalyst Deactivation: As mentioned for low enantioselectivity, catalyst deactivation is a major cause of low yields.[6][12]

    • Solution: Optimize catalyst loading and ensure the reaction environment is free of poisons. For enzymatic reactions, immobilization of the enzyme can enhance its stability and reusability.[13][14]

  • Difficult Purification: The desired amine may be difficult to separate from starting materials, byproducts, or the catalyst, leading to losses during workup and purification.[15]

    • Solution: An acid-base extraction is a common and effective method for purifying amines. The basic amine can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.[16] Alternatively, derivatization of the amine to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[17]

Issue 3: Challenges in Enzymatic Resolutions

Q: My enzymatic resolution of a racemic amine is inefficient, with low conversion and/or low ee of the product.

A: The efficiency of enzymatic resolutions is highly dependent on the choice of enzyme, solvent, and acylating agent, as well as reaction conditions.

Potential Causes & Solutions:

  • Sub-optimal Enzyme: The chosen enzyme (e.g., lipase, protease) may have low activity or selectivity for your specific amine substrate.[18]

    • Solution: Screen a variety of commercially available enzymes. Consider protein engineering or directed evolution to develop a more robust and selective enzyme.[13][18]

  • Unfavorable Reaction Equilibrium: For reactions catalyzed by transaminases, the reaction equilibrium can be unfavorable, limiting the conversion.[18][19]

    • Solution: Use a large excess of the amine donor or employ strategies to remove one of the products, such as in-situ product removal, to shift the equilibrium.[18][19]

  • Solvent Effects: The organic solvent plays a crucial role in enzymatic reactions, affecting enzyme activity and stability.[20]

    • Solution: Screen a range of organic solvents. Immobilizing the enzyme can improve its stability in organic media.[21]

  • Enzyme Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to reduced activity.[13]

    • Solution: Optimize substrate concentration. A continuous flow reactor setup can be beneficial as it keeps the concentration of inhibitory species low.[19][21]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of asymmetric hydrogenation for synthesizing chiral amines? A1: Asymmetric hydrogenation is a powerful and highly efficient method that offers excellent atom economy, producing minimal waste or byproducts. This makes it a sustainable and "green" strategy. It often provides high chemo-, regio-, and enantioselectivity, making it a reliable tool for synthesizing chiral drugs and intermediates.[2]

Q2: In reductive amination, what is the role of pH? A2: The formation of the imine intermediate in reductive amination is best carried out under mildly acidic conditions (pH 4-5).[11] At this pH, the carbonyl oxygen is protonated, which accelerates the nucleophilic attack by the amine. If the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, halting the reaction.[11]

Q3: How can I purify my chiral amine if column chromatography is not an option? A3: Besides acid-base extraction, crystallization is a powerful purification technique. If the amine is crystalline, it can be purified by recrystallization. Alternatively, the amine can be converted into a diastereomeric salt by reacting it with a chiral acid (e.g., tartaric acid). These diastereomeric salts have different physical properties and can often be separated by crystallization.[15][22]

Q4: My chiral catalyst seems to be deactivating during the reaction. What are the common deactivation mechanisms? A4: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst.[12]

  • Thermal Decomposition: The catalyst may not be stable at the reaction temperature.

  • Chemical Degradation: The catalyst may react with the substrate, product, or other components of the reaction mixture.[7]

  • Fouling: Insoluble byproducts can deposit on the catalyst surface, blocking the active sites.[12]

Q5: What is Dynamic Kinetic Resolution (DKR) and how can it improve the yield of a single enantiomer? A5: Kinetic resolution of a racemic mixture has a maximum theoretical yield of 50% for a single enantiomer, as the other enantiomer is unreacted.[23][24] Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer.[23]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination
  • Imine Formation: To a solution of the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene, methanol), add the primary amine (1.0-1.2 equiv). If the reaction is slow, a catalytic amount of a mild acid (e.g., acetic acid) can be added. To drive the equilibrium, molecular sieves or a Dean-Stark apparatus can be used to remove water.[10] The reaction is typically stirred at room temperature or with gentle heating until imine formation is complete (monitored by TLC, GC, or NMR).

  • Reduction:

    • For Asymmetric Hydrogenation: Transfer the solution containing the imine to a high-pressure reactor. Add the chiral catalyst (e.g., a Rh, Ru, or Ir complex with a chiral ligand, 0.01-1 mol%). Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at the desired temperature until the reaction is complete.[2]

    • Using Hydride Reagents (for non-asymmetric reduction of a pre-formed imine): Cool the solution of the imine to 0 °C. Add the reducing agent (e.g., NaBH₄, NaBH₃CN, or NaBH(OAc)₃, 1.2-2.0 equiv) portion-wise.[11][25] Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction carefully (e.g., with water or a saturated solution of NH₄Cl). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude amine can be purified by column chromatography, crystallization, or acid-base extraction.[16] The enantiomeric excess is determined by chiral HPLC or GC.[15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Select Substrates (Ketone/Aldehyde + Amine) reagents Prepare Catalyst & Reagents start->reagents imine_formation Imine Formation (Mild Acid, Water Removal) reagents->imine_formation asymmetric_step Asymmetric Synthesis (e.g., Hydrogenation) imine_formation->asymmetric_step workup Reaction Workup (Quenching, Extraction) asymmetric_step->workup purification Purification (Chromatography, Crystallization) workup->purification analysis Analysis (Yield, ee%) purification->analysis end_product Pure Chiral Amine analysis->end_product

Caption: A typical experimental workflow for chiral amine synthesis.

Catalytic_Cycle catalyst [M]-L* (Active Catalyst) substrate_complex [M]-L(Imine) Complex catalyst->substrate_complex + Imine hydride_complex [M]-L(H)₂(Imine) Complex substrate_complex->hydride_complex + H₂ product_complex [M]-L*(Amine) Complex hydride_complex->product_complex Hydride Insertion (Stereocenter Formation) product_complex->catalyst - Chiral Amine

References

Technical Support Center: Strategies to Improve Stereoselectivity in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in my amine synthesis?

A1: Stereoselectivity is governed by the subtle energy differences between the diastereomeric transition states leading to the different stereoisomers. The key factors to consider are:

  • Catalyst/Reagent: The chiral catalyst, reagent, or auxiliary is the primary source of stereochemical induction. Its structure, loading, and purity are critical.

  • Substrate: The steric and electronic properties of your ketone, imine, or alkene substrate significantly impact how it interacts with the chiral catalyst.

  • Reaction Conditions: Temperature, solvent, pressure, and reaction time can all influence the energy landscape of the reaction and, consequently, the stereochemical outcome.

  • Additives: The presence of additives, such as Lewis acids or bases, can co-catalyze the reaction or interact with the primary catalyst, affecting its selectivity.

Q2: I am observing low enantiomeric excess (ee). What are the most common causes and how can I address them?

A2: Low enantiomeric excess is a frequent challenge. Here are the primary culprits and potential solutions:

  • Catalyst Deactivation or Inhibition: Your catalyst may be poisoned by impurities in the substrate, solvent, or reagents. Ensure all components are of high purity. For air- or moisture-sensitive catalysts, rigorous inert techniques are essential.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in selectivity. Generally, lower temperatures favor higher enantioselectivity by amplifying the energy difference between diastereomeric transition states.

  • Incorrect Catalyst Loading: Both too high and too low catalyst loadings can be detrimental. High concentrations can lead to catalyst aggregation and reduced activity, while low concentrations may result in a slow reaction with competing background reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screening a range of solvents is often a necessary step in optimization.

Q3: My diastereoselectivity (dr) is poor. What strategies can I employ for improvement?

A3: Poor diastereoselectivity often arises from insufficient facial discrimination of the prochiral substrate. Consider the following approaches:

  • Choice of Chiral Auxiliary or Catalyst: For substrate-controlled reactions, the choice of chiral auxiliary is paramount. For catalyst-controlled reactions, the ligand on the metal center dictates the stereochemical outcome. Experiment with different auxiliaries or ligands that offer greater steric hindrance or more defined electronic interactions.

  • Bulky Reagents: Employing sterically demanding reducing agents or nucleophiles can enhance facial selectivity by favoring approach from the less hindered face of the imine or ketone.

  • Chelation Control: If your substrate possesses a nearby coordinating group (e.g., a hydroxyl or ether), you can use a Lewis acid to create a rigid, cyclic transition state that directs the approach of the incoming nucleophile.

  • Solvent Optimization: As with enantioselectivity, the solvent can influence the conformational preferences of the substrate and transition state, thereby impacting diastereoselectivity.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Asymmetric Hydrogenation of Imines

If you are experiencing low enantiomeric excess in the asymmetric hydrogenation of an imine, follow this troubleshooting guide.

Problem: Low enantiomeric excess (<90% ee) is observed.

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed catalyst_check Step 1: Evaluate Catalyst & Reagents start->catalyst_check catalyst_purity Is the catalyst/ligand pure? catalyst_check->catalyst_purity conditions_check Step 2: Assess Reaction Conditions temperature Is the temperature too high? conditions_check->temperature substrate_check Step 3: Analyze Substrate Properties imine_isomer Is there E/Z isomerization of the imine? substrate_check->imine_isomer resolution High Enantioselectivity Achieved purify_catalyst Purify or synthesize fresh catalyst/ligand. catalyst_purity->purify_catalyst No reagent_purity Are reagents and solvent anhydrous and pure? catalyst_purity->reagent_purity Yes purify_catalyst->catalyst_purity purify_reagents Purify reagents/solvent (e.g., distillation). reagent_purity->purify_reagents No catalyst_loading Is catalyst loading optimal? reagent_purity->catalyst_loading Yes purify_reagents->reagent_purity catalyst_loading->conditions_check Yes optimize_loading Screen catalyst loading (e.g., 0.5-10 mol%). catalyst_loading->optimize_loading No optimize_loading->catalyst_loading lower_temp Lower the reaction temperature. temperature->lower_temp Yes pressure Is H₂ pressure optimal? temperature->pressure No lower_temp->temperature optimize_pressure Screen H₂ pressure. pressure->optimize_pressure No additives Are additives required? pressure->additives Yes optimize_pressure->pressure additives->substrate_check Yes screen_additives Screen additives (e.g., acids, bases). additives->screen_additives No screen_additives->additives imine_formation Modify imine formation conditions. imine_isomer->imine_formation Yes protecting_group Is the N-protecting group appropriate? imine_isomer->protecting_group No imine_formation->imine_isomer protecting_group->resolution Yes change_pg Change N-protecting group. protecting_group->change_pg No change_pg->protecting_group

Caption: Troubleshooting workflow for low enantioselectivity.

Guide 2: Catalyst Deactivation/Inhibition

Catalyst deactivation can lead to stalled reactions or a complete lack of conversion. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: The reaction is sluggish, stalls before completion, or does not proceed at all.

Troubleshooting_Catalyst_Deactivation start Sluggish or Stalled Reaction impurity_check Step 1: Check for Impurities (Poisons) start->impurity_check reagent_purity Are reagents/solvent of high purity? impurity_check->reagent_purity handling_check Step 2: Review Catalyst Handling air_sensitive Is the catalyst air/moisture sensitive? handling_check->air_sensitive inhibition_check Step 3: Consider Inhibition product_inhibition Does the amine product inhibit the catalyst? inhibition_check->product_inhibition resolution Reaction Proceeds to Completion reagent_purity->handling_check Yes purify_reagents Purify all reagents and solvents. reagent_purity->purify_reagents No purify_reagents->reagent_purity common_poisons Common poisons include sulfur, halides, and water. purify_reagents->common_poisons air_sensitive->inhibition_check No use_inert Use rigorous inert atmosphere techniques (glovebox/Schlenk). air_sensitive->use_inert Yes use_inert->air_sensitive in_situ_protection Consider in-situ protection of the amine product. product_inhibition->in_situ_protection Yes substrate_inhibition Is there substrate inhibition at high concentration? product_inhibition->substrate_inhibition No in_situ_protection->product_inhibition substrate_inhibition->resolution No slow_addition Add the substrate slowly over time. substrate_inhibition->slow_addition Yes slow_addition->substrate_inhibition

Caption: Troubleshooting workflow for catalyst deactivation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination of Acetophenone
Catalyst/LigandReducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
Ru(OAc)₂(S)-binapH₂ (0.8 MPa)Toluene9017>99>99
Ir/(S,S)-f-BinaphaneH₂ (10 atm)CH₂Cl₂/MeOHRT20>9993
Rh(III)-diamineH₂ (20 bar)DCMRT19499
Amine DehydrogenaseFormateBuffer (pH 8.5)3024>99>99
ω-TransaminaseIsopropylamineBuffer (pH 8.0)3024>99>99

Note: Data is compiled from various sources and represents optimized conditions. Results may vary based on specific substrate and reaction conditions.

Table 2: Solvent Effects on the Diastereoselective Addition to N-sulfinylimines
EntrySolventDielectric Constant (ε)Diastereomeric Ratio (dr)
1Toluene2.495:5
2THF7.685:15
3CH₂Cl₂9.190:10
4Acetone2170:30
5Methanol3355:45

Note: Representative data illustrating the general trend of decreasing diastereoselectivity with increasing solvent polarity for certain classes of reactions. Specific outcomes are highly substrate and reagent dependent.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an Imine

This protocol outlines a general method for the asymmetric hydrogenation of a pre-formed imine using a chiral transition metal catalyst.

Materials:

  • Imine substrate

  • Chiral catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene, or MeOH)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the chiral ligand and the metal precursor (e.g., [Ir(COD)Cl]₂).

  • Add the anhydrous, degassed solvent to dissolve the catalyst components and stir for 30 minutes to allow for pre-formation of the active catalyst.

  • Add the imine substrate to the catalyst solution.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas (3 cycles).

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or LC-MS.

  • Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

  • Determine the enantiomeric excess of the purified amine by chiral HPLC or GC.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Amine

This protocol describes a general method for the kinetic resolution of a racemic amine using a lipase (B570770).

Materials:

  • Racemic amine

  • Immobilized lipase (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., MTBE, toluene)

Procedure:

  • To a vial, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.

  • Add the acylating agent (0.5 equiv).

  • Add the immobilized lipase (e.g., 10-20 mg/mmol of amine).

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • The ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • The unreacted amine can be separated from the amide product by acid-base extraction or column chromatography.

Mandatory Visualizations

Experimental Workflow for Stereoselective Amine Synthesis

Experimental_Workflow start Define Synthetic Target lit_search Literature Search for Methods start->lit_search method_selection Select Method (e.g., Reductive Amination, Hydrogenation) lit_search->method_selection catalyst_screening Catalyst/Reagent Screening method_selection->catalyst_screening optimization Reaction Optimization (Solvent, Temp., etc.) catalyst_screening->optimization scale_up Scale-up Synthesis optimization->scale_up analysis Purification & Analysis (NMR, HPLC, ee%) scale_up->analysis final_product Final Chiral Amine analysis->final_product

Caption: A generalized workflow for a stereoselective amine synthesis experiment.

Troubleshooting common issues in amine treating plants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for common issues encountered in amine treating plants. It is intended for researchers, scientists, and drug development professionals working with amine-based purification systems.

Frequently Asked Questions (FAQs)

Foaming

Q1: What are the common causes of foaming in an amine absorber?

A1: Foaming in amine systems is primarily caused by contaminants that lower the surface tension of the amine solution.[1][2] Common culprits include:

  • Liquid hydrocarbons: Carryover from upstream separation units is a frequent cause of foaming.[1][3][4]

  • Suspended solids: Corrosion products like iron sulfide (B99878) and other particulates can stabilize foam.[1][2]

  • Surfactants: Chemicals such as corrosion inhibitors, well-treating compounds, and even excessive antifoam agents can act as surfactants and promote foaming.[1][2]

  • Amine degradation products and Heat Stable Salts (HSS): These can increase the viscosity of the amine solution, which stabilizes foam.[2][5]

  • Process conditions: Condensation of hydrocarbons within the contactor due to improper temperature differentials between the lean amine and inlet gas can also lead to foaming.[1][5]

Q2: How can I diagnose the cause of a foaming issue?

A2: A systematic approach is crucial for diagnosing the root cause of foaming.[6] Key indicators include a sudden increase in the differential pressure across the absorber and amine carryover into downstream equipment.[2][5] To pinpoint the source, consider the location of the foam within the tower. Foaming in the middle of the tower often points to condensed hydrocarbons, while foaming on the top tray suggests a contaminated amine feed.[5]

Q3: What are the immediate and long-term solutions for foaming?

A3:

  • Immediate Action: Injection of an antifoam agent can temporarily control foaming.[7] However, overuse can worsen the problem.[2]

  • Long-Term Solutions: The most effective approach is to identify and eliminate the source of contamination.[1] This may involve improving inlet gas separation, implementing effective filtration for the amine solution, and using activated carbon beds to remove contaminants.[1]

Corrosion

Q1: What are the primary causes of corrosion in an amine treating unit?

A1: While the amine itself is not corrosive, several factors can promote corrosion in the system.[8] These include:

  • Acid Gases: High concentrations of H₂S and CO₂ in the rich amine solution, especially at elevated temperatures, are a major cause of corrosion.[8]

  • Heat Stable Salts (HSS): These salts increase the corrosivity (B1173158) of the amine solution. Levels as low as 2-3% can lead to corrosion in the lean amine circuit.[8]

  • Amine Degradation Products: Certain degradation products can be corrosive.[9]

  • High Fluid Velocity: High velocities or turbulence can cause erosion-corrosion, particularly in areas like control valve outlets and reboiler return lines.[8]

  • Oxygen Ingress: The presence of oxygen can lead to oxidative degradation of the amine and increase corrosion.

  • Process Design: Improper design, such as areas of high velocity or inadequate materials of construction, can contribute to corrosion.[10]

Q2: Where is corrosion most likely to occur in an amine plant?

A2: Corrosion is often most severe in hot, rich amine sections of the plant where acid gases are released from the solution.[8] Common problem areas include the rich amine piping, the lean/rich amine heat exchanger, the regenerator (stripper), and the reboiler.

Q3: How can corrosion be mitigated in an amine treating plant?

A3: A multi-faceted approach is necessary for effective corrosion control:

  • Process Control: Maintaining proper amine concentration, circulation rate, and temperature is crucial.

  • Contaminant Removal: Effective filtration and the use of activated carbon can remove solids and degradation products that contribute to corrosion.

  • HSS Management: Regularly monitor HSS levels and consider reclamation or replacement of the amine solution if they become too high.

  • Material Selection: Using appropriate corrosion-resistant alloys in high-risk areas is essential.

  • Inhibitors: In some cases, corrosion inhibitors can be used to protect the system.

Heat Stable Salts (HSS)

Q1: What are Heat Stable Salts (HSS) and how are they formed?

A1: Heat Stable Salts are salts formed from the reaction of amines with strong acids. Unlike the salts formed with H₂S and CO₂, HSS are not regenerated (broken down) by the heat in the stripper. They accumulate in the amine solution over time. Common anions that form HSS include formate, acetate, oxalate, thiosulfate, and chloride.

Q2: What operational problems are caused by HSS?

A2: The accumulation of HSS can lead to several issues:

  • Reduced Acid Gas Removal Capacity: HSS tie up amine molecules, making them unavailable for reacting with H₂S and CO₂.

  • Increased Corrosion: High concentrations of HSS are corrosive and can damage equipment.[8]

  • Foaming: HSS can contribute to foaming problems.[2]

  • Increased Solution Viscosity: This can lead to poor hydraulic performance.

Q3: How are HSS levels monitored and controlled?

A3: HSS concentration is typically monitored through laboratory analysis of the amine solution using techniques like ion chromatography or titration.[11][12] Control measures include:

  • Minimizing Ingress of HSS Precursors: Preventing upstream contaminants that form strong acids from entering the amine unit.

  • Amine Reclaiming: Using specialized processes to remove HSS from the amine solution.

  • Amine Replacement: In some cases, the entire amine inventory may need to be replaced if HSS levels are too high.

Amine Degradation

Q1: What causes amine degradation?

A1: Amine degradation is the irreversible chemical change of the amine molecule. The two main types are:

  • Thermal Degradation: Occurs at high temperatures, primarily in the stripper and reboiler.

  • Oxidative Degradation: Happens in the presence of oxygen, which can enter the system with the feed gas.

Q2: What are the consequences of amine degradation?

A2: Amine degradation leads to:

  • Solvent Loss: Reduces the amount of active amine available for gas treating.

  • Formation of Corrosive Byproducts: Some degradation products can increase the corrosivity of the solution.[9]

  • Increased Foaming Tendency: Degradation products can contribute to foaming.[5]

  • Fouling: Degradation products can foul equipment surfaces.

Q3: How can amine degradation be minimized?

A3: To minimize amine degradation:

  • Control Temperatures: Avoid excessive temperatures in the reboiler and stripper. The reboiler temperature should generally not exceed 132°C to prevent degradation of MDEA.[9]

  • Prevent Oxygen Ingress: Ensure tight seals and consider oxygen scavengers if necessary.

  • Proper Filtration: Remove contaminants that can catalyze degradation reactions.

Data Presentation

Table 1: Typical Operating Parameters for Amine Treating Units

ParameterMEADEAMDEA
Amine Concentration (wt%) 15 - 2025 - 3540 - 50
Lean Amine Loading (mol acid gas/mol amine) 0.10 - 0.200.05 - 0.15< 0.01
Rich Amine Loading (mol acid gas/mol amine) 0.40 - 0.500.30 - 0.650.40 - 0.50
Reboiler Temperature (°C) 115 - 125120 - 130120 - 135
Lean Amine Temperature (°C) 40 - 5040 - 5040 - 50

Table 2: Recommended Maximum Levels for Common Contaminants

ContaminantMaximum Recommended Concentration (ppm)
Heat Stable Salts (as total anions) 10,000 - 20,000 (1-2 wt%)
Chloride < 500
Sulfate < 500
Formate < 500
Acetate < 1000
Oxalate < 250
Total Suspended Solids (TSS) < 100

Experimental Protocols

Determination of Amine Concentration by Titration

Objective: To determine the total alkalinity and amine concentration of an aqueous amine solution.

Methodology: This procedure is based on a potentiometric titration method.[13]

  • Apparatus:

    • pH meter with a combined glass-calomel electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker (100 mL)

    • Pipette (5 mL)

  • Reagents:

    • Standardized sulfuric acid (H₂SO₄) solution (e.g., 0.5 N)

    • Distilled or deionized water

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Pipette 5 mL of the amine sample into a 100 mL beaker.

    • Add approximately 50 mL of distilled water to the beaker.

    • Place the beaker on the magnetic stirrer and add the stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Titrate the solution with the standardized sulfuric acid, recording the pH and the volume of titrant added.

    • Continue the titration until the equivalence point is reached, which is indicated by a sharp change in pH. For lean amine solutions, there may be two inflection points.

  • Calculation:

    • The amine concentration (in wt%) can be calculated using the following formula:

      Where:

      • V = Volume of H₂SO₄ used at the equivalence point (mL)

      • N = Normality of the H₂SO₄ solution (mol/L)

      • MW = Molecular weight of the amine ( g/mol )

      • S = Volume of the amine sample (mL)

Analysis of Heat Stable Salts (HSS) by Ion Chromatography

Objective: To identify and quantify the concentration of various HSS anions in an amine solution.

Methodology: Anion exchange chromatography is a common method for HSS analysis.[12]

  • Apparatus:

    • Ion chromatograph (IC) system equipped with a conductivity detector

    • Anion exchange column

    • Autosampler

  • Reagents:

    • Eluent solution (e.g., a sodium carbonate/sodium bicarbonate solution)

    • Regenerant solution (e.g., sulfuric acid)

    • HSS anion standard solutions (for calibration)

    • Deionized water

  • Procedure:

    • Prepare a series of calibration standards containing known concentrations of the HSS anions of interest.

    • Prepare the amine sample by diluting it with deionized water to bring the HSS concentrations within the calibration range. A 1:100 dilution is often a good starting point.

    • Set up the IC system with the appropriate column, eluent, and operating conditions (e.g., flow rate, temperature).

    • Run the calibration standards to generate a calibration curve for each anion.

    • Inject the diluted amine sample into the IC system.

    • Identify and quantify the HSS anions in the sample by comparing the resulting chromatogram to the calibration data.

Determination of Amine Degradation Products by Gas Chromatography

Objective: To identify and quantify volatile degradation products in the amine solution.

Methodology: Gas chromatography (GC) is a powerful technique for analyzing amine degradation products.[14][15][16][17]

  • Apparatus:

    • Gas chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS)

    • Appropriate capillary column for amine analysis

    • Headspace autosampler (optional, but recommended for sample introduction)

  • Reagents:

    • Carrier gas (e.g., helium, nitrogen)

    • Calibration standards for expected degradation products

  • Procedure:

    • Prepare calibration standards of the expected degradation products in a clean amine solution.

    • Prepare the amine sample for analysis. This may involve dilution or derivatization depending on the specific method and target analytes.

    • Set up the GC with the appropriate temperature program for the column, injector, and detector.

    • Inject the calibration standards to establish retention times and response factors.

    • Inject the prepared amine sample.

    • Identify degradation products by comparing their retention times to those of the standards. Quantify the concentrations using the calibration data.

Visualizations

Amine_Treating_Process cluster_absorber Absorber cluster_regeneration Regeneration Sour_Gas_In Sour Gas In Absorber Contactor Sour_Gas_In->Absorber Rises Sweet_Gas_Out Sweet Gas Out Absorber->Sweet_Gas_Out Cleaned Rich_Amine_Flash Rich Amine Flash Drum Absorber->Rich_Amine_Flash Rich Amine Lean_Rich_Exchanger Lean/Rich Exchanger Rich_Amine_Flash->Lean_Rich_Exchanger Rich Amine Regenerator Stripper Lean_Rich_Exchanger->Regenerator Heated Rich Amine Lean_Amine_Cooler Lean Amine Cooler Lean_Rich_Exchanger->Lean_Amine_Cooler Regenerator->Lean_Rich_Exchanger Hot Lean Amine Reboiler Reboiler Regenerator->Reboiler To be heated Condenser Condenser Regenerator->Condenser Acid Gas & Steam Reboiler->Regenerator Vapor Acid_Gas_Out Acid Gas Out Condenser->Acid_Gas_Out Lean_Amine_Cooler->Absorber Lean Amine (Cooled) Lean_Amine_Pump Lean Amine Pump Lean_Amine_Cooler->Lean_Amine_Pump Filters Filters Lean_Amine_Pump->Filters Filters->Lean_Amine_Cooler Recycled Lean Amine

Caption: Simplified process flow diagram of a typical amine treating unit.

Foaming_Troubleshooting Start Foaming Suspected (High dP, Amine Carryover) Check_Inlet_Gas Check Inlet Gas Separator for Liquid Hydrocarbon Carryover Start->Check_Inlet_Gas Analyze_Amine Analyze Amine Sample (Solids, HSS, Degradation Products) Start->Analyze_Amine Review_Operations Review Operating Parameters (Temperatures, Flow Rates) Start->Review_Operations HC_Detected Hydrocarbons Detected? Check_Inlet_Gas->HC_Detected Contaminants_High Contaminants High? Analyze_Amine->Contaminants_High Temp_Incorrect Incorrect Temp Differential? Review_Operations->Temp_Incorrect Improve_Separation Improve Upstream Separation HC_Detected->Improve_Separation Yes End Foaming Resolved HC_Detected->End No Filter_Amine Improve Amine Filtration (Mechanical & Carbon Filters) Contaminants_High->Filter_Amine Yes Contaminants_High->End No Adjust_Temp Adjust Lean Amine Temperature Temp_Incorrect->Adjust_Temp Yes Temp_Incorrect->End No Improve_Separation->End Filter_Amine->End Adjust_Temp->End

Caption: Troubleshooting workflow for foaming in an amine treating plant.

Corrosion_Troubleshooting Start Corrosion Detected Identify_Location Identify Corrosion Location (e.g., Rich Amine Piping, Reboiler) Start->Identify_Location Analyze_Amine_For_HSS Analyze Amine for HSS and Degradation Products Identify_Location->Analyze_Amine_For_HSS Review_Operating_Data Review Operating Data (Temperatures, Loadings, Velocities) Identify_Location->Review_Operating_Data HSS_High HSS or Degradation Products High? Analyze_Amine_For_HSS->HSS_High Op_Params_Out_Of_Spec Operating Parameters Out of Specification? Review_Operating_Data->Op_Params_Out_Of_Spec HSS_High->Op_Params_Out_Of_Spec No Reclaim_Amine Consider Amine Reclamation or Replacement HSS_High->Reclaim_Amine Yes Adjust_Operations Adjust Operating Parameters to Design Specs Op_Params_Out_Of_Spec->Adjust_Operations Yes Material_Upgrade Consider Material Upgrade in Affected Area Op_Params_Out_Of_Spec->Material_Upgrade No End Corrosion Mitigated Reclaim_Amine->End Adjust_Operations->End Material_Upgrade->End

Caption: Troubleshooting workflow for corrosion in an amine treating plant.

References

How to prevent foaming in amine-based gas sweetening processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding foaming in amine-based gas sweetening processes.

Troubleshooting Guide & FAQs

Foaming Issues

Q1: What are the common visual and operational signs of foaming in my amine unit?

A1: Foaming in an amine unit can manifest through several operational issues. Key indicators include a sudden increase in the differential pressure across the absorber or stripper column, and a drop in the liquid level in the bottom of these columns, which may cause level control valves to close.[1][2] You might also observe amine being carried over with the treated gas into downstream equipment, leading to amine loss.[1][3][4] Inefficient gas sweetening, indicated by an off-specification sweet gas with high H2S or CO2 content, is another common symptom.[5]

Q2: What are the primary causes of foaming in an amine sweetening process?

A2: Pure amine solutions do not typically foam.[6][7] Foaming is almost always caused by contaminants in the amine solution.[6][7][8] The most common culprits include:

  • Liquid Hydrocarbons: Condensation of hydrocarbons from the feed gas is a frequent cause of foaming.[6][9][10][11] This can happen if the lean amine temperature is not maintained at least 5-10°C (9-18°F) above the inlet gas temperature.[9][12][13]

  • Suspended Solids: Fine solid particles like iron sulfide (B99878) (from corrosion), rust, and scale can stabilize foam.[9][10]

  • Amine Degradation Products: Thermal or oxidative degradation of the amine can produce compounds that act as surfactants.[9]

  • Surfactants and External Contaminants: Chemicals used in upstream processes, such as corrosion inhibitors, well-treating compounds, and even excessive antifoam agents, can act as surfactants and promote foaming.[9][10]

Q3: How can I prevent foaming from occurring in my system?

A3: Preventing foaming is centered around maintaining the purity of the amine solution. Key preventative measures include:

  • Efficient Inlet Separation: Proper separation of liquid hydrocarbons and other contaminants from the inlet gas stream before it enters the amine contactor is critical.[3][12]

  • Filtration: Employing mechanical and carbon filters to remove suspended solids and dissolved surface-active contaminants from the amine solution is essential for reliable operation.[9][12]

  • Temperature Control: Maintaining the lean amine temperature 5-10°C above the inlet gas temperature prevents hydrocarbon condensation.[9][12][13]

  • Good Housekeeping: Ensuring that contaminants are not introduced during maintenance activities and that makeup water is of high quality is important.[5]

Q4: My amine unit is already foaming. What are the immediate steps I should take?

A4: The most immediate action to control a foaming problem is the injection of an antifoam agent.[6][12] This is a temporary measure to regain control of the unit. The injection point is typically upstream of where the foaming is occurring, such as the rich amine outlet of the contactor.[6] While antifoam can provide a quick solution, it is crucial to identify and address the root cause of the foaming to prevent recurrence.[1][12]

Q5: What are the different types of antifoam agents, and how do I choose the right one?

A5: The most common antifoams used in amine systems are silicone-based and polyglycol-based.[6][12] High-molecular-weight alcohols are also used.[12][13] The choice of antifoam depends on the specific contaminants and operating conditions of your system. It is highly recommended to perform onsite foam testing with your plant's amine solution to determine the most effective antifoam and the optimal dosage.[12][13] Overdosing with antifoam can sometimes worsen the foaming problem.[7]

Quantitative Data Summary

Table 1: Typical Contaminant Levels That May Induce Foaming

ContaminantConcentrationReference
Suspended Solids (e.g., Iron Sulfide)> 200 - 400 ppm wt[9]
Unsaturated Fatty Acids & Alcohol EthoxylatesAs low as 10 ppm[3][14][15]
Total Suspended Solids (ideal maximum)< 10 ppmw[2]

Table 2: Recommended Antifoam Dosage Rates

Antifoam TypeDosage RateApplication NotesReference
Polyglycol-based100 ppmw (not to exceed 400 ppmw in a day)Generally successful in a majority of cases.[16]
Silicone-based10 - 25 ppmw (not to exceed 100 ppmw in a day)Very effective, but can be adsorbed by carbon filters.[16][17]
General (Continuous Injection)3 - 5 ppmFor systems with persistent, low-level foaming.[5]
General (Shock Dose)30 ppm for 10-15 minutesFor initial, severe foaming incidents.[5]

Experimental Protocols

1. Foam Tendency and Stability Test (Modified ASTM D892)

This test helps to determine the foaming characteristics of the amine solution.

Apparatus:

  • 1000-mL graduated cylinder

  • Gas diffuser stone

  • Air supply with a flow meter (regulated to 94 ± 5 mL/min)

  • Water bath maintained at a specified temperature (e.g., 24°C and 93.5°C)

  • Stopwatch

Procedure:

  • Pour a 200 mL sample of the amine solution into the 1000-mL graduated cylinder.

  • Place the cylinder in the water bath and allow the sample to reach the bath temperature.

  • Insert the gas diffuser into the bottom of the cylinder.

  • Start the air supply at a rate of 94 mL/min and simultaneously start the stopwatch.

  • After 5 minutes of aeration, stop the airflow and immediately record the volume of foam generated (foaming tendency).

  • Start the stopwatch again and allow the foam to settle.

  • After 10 minutes, record the remaining foam volume (foam stability).[18][19]

Acceptable analysis results are typically a foam height between 20–30 ml in a graduated cylinder and a foam break time of 5–15 seconds. [12]

2. Titration for Amine Concentration

This method determines the concentration of amine in the solution.

Apparatus:

  • Buret

  • Pipette

  • Erlenmeyer flask

  • pH meter

  • Magnetic stirrer and stir bar

Reagents:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Deionized water

Procedure:

  • Pipette a known volume of the amine sample (e.g., 2 mL) into an Erlenmeyer flask.

  • Add a known volume of deionized water (e.g., 50 mL) and a magnetic stir bar.

  • Place the flask on the magnetic stirrer and begin stirring.

  • Immerse the pH electrode in the solution.

  • Record the initial pH.

  • Titrate with the standardized HCl solution, adding small increments and recording the pH after each addition.

  • Continue the titration until the equivalence point is reached, which is indicated by a sharp change in pH.

  • The volume of HCl used at the equivalence point is used to calculate the amine concentration.[20]

3. Gas Chromatography (GC) for Amine Degradation Products

GC is a powerful technique to identify and quantify volatile and semi-volatile degradation products in the amine solution.

General Procedure Outline:

  • Sample Preparation: The amine sample may require derivatization to make the degradation products suitable for GC analysis. Headspace solid-phase microextraction (HS-SPME) is a common and effective sample preparation method.[7]

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a column. Different compounds in the sample travel through the column at different rates, leading to their separation.

  • Detection: As the separated compounds exit the column, they are detected by a detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).

  • Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The area under each peak is proportional to the concentration of that compound. By comparing the retention times and peak areas to those of known standards, the degradation products can be identified and quantified.[7][10][21]

4. Ion Chromatography for Heat Stable Salts (HSS)

Ion chromatography is used to determine the concentration of heat-stable salts, which are non-regenerable salts that can contribute to corrosion and foaming.

General Procedure Outline:

  • Sample Preparation: The amine sample is typically diluted with deionized water.

  • Injection: A small volume of the diluted sample is injected into the ion chromatograph.

  • Separation: The sample passes through an ion-exchange column, which separates the different anions that constitute the heat-stable salts.

  • Detection: The separated ions are detected by a conductivity detector.

  • Analysis: The resulting chromatogram shows peaks corresponding to different anions. The concentration of each HSS anion is determined by comparing the peak area to a calibration curve generated from known standards.[22][23]

Visualizations

Foaming_Causes cluster_Contaminants Contaminant Sources cluster_Process Amine Sweetening Process Contaminants Contaminants in Amine Solution Foaming Foaming Contaminants->Foaming Hydrocarbons Liquid Hydrocarbons Hydrocarbons->Contaminants Solids Suspended Solids (e.g., Iron Sulfide) Solids->Contaminants Degradation Amine Degradation Products Degradation->Contaminants Surfactants External Surfactants (e.g., Corrosion Inhibitors) Surfactants->Contaminants Process_Upset Process Upsets - Increased dP - Amine Carryover - Poor Sweetening Foaming->Process_Upset

Caption: Causes of Foaming in Amine Sweetening.

Troubleshooting_Workflow Start Foaming Observed Inject_Antifoam Inject Antifoam (Temporary Fix) Start->Inject_Antifoam Investigate_Root_Cause Investigate Root Cause Inject_Antifoam->Investigate_Root_Cause Check_Inlet_Sep Check Inlet Separator Performance Investigate_Root_Cause->Check_Inlet_Sep Analyze_Amine Analyze Amine Solution - Solids - Hydrocarbons - Degradation Products Investigate_Root_Cause->Analyze_Amine Check_Temp Verify Lean Amine Temperature Investigate_Root_Cause->Check_Temp Implement_Corrective_Actions Implement Corrective Actions Check_Inlet_Sep->Implement_Corrective_Actions Analyze_Amine->Implement_Corrective_Actions Check_Temp->Implement_Corrective_Actions Improve_Filtration Improve Filtration Implement_Corrective_Actions->Improve_Filtration Optimize_Temp Optimize Temperature Control Implement_Corrective_Actions->Optimize_Temp Remove_Contaminants Remove Contaminants (Carbon Adsorption, Reclaiming) Implement_Corrective_Actions->Remove_Contaminants Monitor_Performance Monitor System Performance Improve_Filtration->Monitor_Performance Optimize_Temp->Monitor_Performance Remove_Contaminants->Monitor_Performance

Caption: Troubleshooting Workflow for Foaming Events.

References

Methods for reducing amine losses in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate amine losses in your industrial and laboratory applications.

Troubleshooting Guides

Guide 1: Troubleshooting High Amine Consumption

Experiencing higher-than-expected amine consumption can significantly impact operational costs.[1][2] This guide provides a systematic approach to diagnosing the root cause.

Step 1: Quantify and Benchmark Amine Loss

First, establish an accurate measure of your amine loss rate. Compare your actual consumption to predicted optimal rates. A common equation for predicting consumption in DEA and MDEA systems is: Consumption (LBS/day) = 2 LBS/MMSCF (Total gas) + 0.02 lbs/BBL (Total liquid) For MEA, multiply the result by 1.5 to account for higher volatility.[3] If your actual usage is significantly higher, proceed to the next steps.

Step 2: Inspect for Mechanical Losses

Mechanical losses are often the largest and most direct source of amine loss.[4]

  • System Leaks: Thoroughly inspect all flanges, gaskets, pump seals, and sample lines for any signs of leakage.

  • Filter Operations: Ensure proper maintenance and operation of filters. Amine can be lost during frequent filter changes if not properly drained and rinsed.[3][5]

  • Pump Maintenance: Check pump seals and flushes, as these are common points of failure.[3][5]

Step 3: Evaluate Amine Carryover

Carryover occurs when amine is physically entrained in the gas or liquid streams leaving the contactor.[3]

  • Check for Foaming: A primary cause of entrainment is foaming. Look for a sudden increase in the pressure drop across the absorber.[6]

  • Review Operating Velocities: Operate absorbers at 60% or less of their flooding velocity to minimize physical entrainment.[3]

  • Inspect Mist Eliminators: Ensure mist eliminator pads at the top of the column are correctly installed and not damaged or plugged.[5]

Step 4: Analyze for Chemical Degradation

Chemical breakdown of the amine solvent leads to irreversible losses and can cause operational issues like corrosion and foaming.[2][7]

  • Sample the Amine: Collect a representative sample of the lean amine solution.

  • Analyze for Degradation Products: Use analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.[1]

  • Test for Heat Stable Salts (HSS): HSS are formed from the reaction of amines with strong acids from flue gas contaminants (SOx, NOx) or oxidative degradation.[8] Use Ion Chromatography (IC) to determine the HSS concentration.[1] Levels above 2-3% can significantly increase corrosion.[9]

Step 5: Review Process Parameters

Incorrect operating conditions can accelerate both mechanical and chemical losses.

  • Temperature Control: High temperatures in the stripper and reboiler accelerate thermal degradation.[10][11] Conversely, if the lean amine entering the absorber is not at least 5-10°C (10-15°F) hotter than the inlet gas, hydrocarbon condensation can occur, leading to foaming.[3][12]

  • Pressure and Flow Rates: Ensure that pressures and circulation rates are within the design specifications for your unit.

cluster_mechanical Mechanical Issues cluster_carryover Carryover Issues cluster_degradation Degradation Issues start Start: High Amine Consumption Detected step1 Step 1: Quantify Loss Rate (Compare Actual vs. Predicted) start->step1 step2 Step 2: Inspect for Mechanical Losses step1->step2 Loss > Predicted leak Leaks Found? (Pumps, Flanges) step2->leak step3 Step 3: Evaluate for Amine Carryover foaming Evidence of Foaming? (High ΔP) step3->foaming step4 Step 4: Analyze for Chemical Degradation hss High HSS or Degradation Products? step4->hss step5 Step 5: Review Process Parameters end_node Implement Corrective Actions step5->end_node leak->end_node Yes filter_op Improper Filter Operation? leak->filter_op No filter_op->step3 No filter_op->end_node Yes foaming->end_node Yes velocity Gas Velocity Too High? foaming->velocity No velocity->step4 No velocity->end_node Yes hss->step5 No hss->end_node Yes

Caption: Troubleshooting workflow for high amine consumption.

Frequently Asked Questions (FAQs)

Category 1: Amine Degradation

Q: What is the difference between thermal and oxidative degradation?

A: Thermal degradation occurs at high temperatures, typically in the stripper and reboiler (100-150°C), where amines can react with CO2 or themselves to form unwanted byproducts.[1][10][11] Oxidative degradation is caused by the presence of oxygen from the flue gas, occurring mainly in the absorber at lower temperatures (40-70°C).[1][7]

Q: What are the primary products of thermal degradation for MEA?

A: The main thermal degradation products for monoethanolamine (MEA) include N-(2-hydroxyethyl)imidazole (HEI), N-(2-hydroxyethyl)ethylenediamine (HEEDA), and 2-oxazolidone.[10] These reactions are complex and can lead to polymerization, reducing solvent capacity.[13]

MEA1 2 x MEA Carbamate Carbamate Intermediate MEA1->Carbamate + CO2 - H2O OZD 2-Oxazolidone (OZD) Carbamate->OZD Ring Closure (High Temp) HEEDA HEEDA OZD->HEEDA MEA2 MEA MEA2->HEEDA Reaction with OZD

Caption: Simplified thermal degradation pathway of MEA.

Q: How can I minimize oxidative degradation?

A: Minimizing oxidative degradation involves several strategies. The use of specific inhibitors has been shown to be effective.[14] Pre-treating the flue gas to remove oxygen is another approach, though often not practical. The presence of dissolved metals like iron can catalyze oxidation, so effective filtration and corrosion control are crucial.[1]

Q: What are Heat Stable Salts (HSS) and how do they cause amine loss?

A: Heat Stable Salts (HSS) are formed when amines react with strong acids present in the gas stream (like SOx, NOx) or with acidic byproducts of oxidative degradation.[1][8] Unlike the bond with CO2, these salts are "heat stable" and do not regenerate in the stripper, effectively trapping the amine and removing it from circulation.[8][15] This reduces the overall CO2 carrying capacity and necessitates purging the contaminated solvent or using a reclaimer.[15][16]

Category 2: Mechanical and Operational Losses

Q: My unit experiences frequent foaming. What are the common causes?

A: Foaming is a common operational problem that can lead to significant amine carryover.[6] The primary causes include:

  • Contaminants: Liquid hydrocarbons, suspended solids (like iron sulfide), and degradation products can act as foam promoters.[3][8]

  • Chemicals: Over-injection of anti-foaming agents or corrosion inhibitors can sometimes stabilize foam.[6]

  • Operating Conditions: Condensation of hydrocarbons in the absorber, which can happen if the lean amine is cooler than the inlet gas, is a frequent cause.[12]

  • Mechanical Issues: High gas velocities and restrictions in the system can agitate the solution and induce foaming.[3]

Contaminants Contaminants HC Hydrocarbons Contaminants->HC Solids Suspended Solids (FeS) Contaminants->Solids Degradation Degradation Products Contaminants->Degradation Foaming Foaming in Absorber HC->Foaming Solids->Foaming Fouling Fouling Solids->Fouling Degradation->Foaming Corrosion Corrosion Degradation->Corrosion Carryover Entrainment & Carryover Foaming->Carryover OffSpec Off-Spec Product Foaming->OffSpec Losses Amine Losses Carryover->Losses Corrosion->Solids Corrosion->Losses via leaks Fouling->Losses

Caption: Interrelationship of common operational problems.

Q: How does the choice of amine affect vaporization losses?

A: The volatility of the amine, determined by its vapor pressure, directly impacts losses. Monoethanolamine (MEA) has a significantly higher vapor pressure compared to Diethanolamine (DEA) and Methyldiethanolamine (MDEA).[3] Consequently, vaporization losses are a much greater concern in MEA systems. In contrast, losses due to volatility for DEA and MDEA are typically considered negligible.[3] To minimize these losses, especially with MEA, a water wash section with several trays can be installed at the top of the absorber to "catch" volatilized amine.[17]

Q: What is amine reclamation and when is it necessary?

A: Amine reclamation is the process of purifying a degraded or contaminated amine solution to remove HSS, degradation products, and solids.[18] This is necessary when the level of contaminants becomes high enough to cause significant operational problems like corrosion, foaming, and reduced absorption capacity.[15] Common reclamation technologies include thermal distillation, ion exchange, and electrodialysis.[15][16][19] Reclamation restores the amine's performance, prolongs its service life, and reduces the need for costly solvent replacement.[18]

Quantitative Data Summary

The following tables provide key data to help in the selection and operation of amine systems.

Table 1: Thermal Stability of Select Amines This table shows the maximum recommended operating temperature for several linear amines, which is a measure of their resistance to thermal degradation.

AmineMax Temperature (°C)
Ethylenediamine (EDA)116
Monoethanolamine (MEA)116
1,3-Propanediamine (PDA)124
3-Amino-1-propanol (MPA)129
Diglycolamine (DGA®)134
1,6-Hexanediamine (HMDA)140
2-Amino-2-methyl-1-propanol (AMP)143
Source: Data derived from thermal degradation studies.[13]

Table 2: Volatility of Common Amines Vapor pressure is a direct indicator of an amine's tendency to be lost through vaporization.

Amine (at 25°C)Vapor Pressure (psia)Relative Volatility
MEA2.04 x 10⁻³High
DEA2.63 x 10⁻⁵Low
MDEA2.37 x 10⁻⁵Low
Source: Comparative data on amine volatility.[3]

Experimental Protocols

Protocol 1: Determination of Amine Concentration via Titration

This protocol describes a standard acid-base titration to determine the total alkalinity or concentration of an amine solution.

  • Sample Preparation: Obtain a representative sample of the amine solution. Accurately weigh a specific amount (e.g., 1-2 grams) of the solution into an Erlenmeyer flask and dilute with deionized water.

  • Indicator: Add a few drops of a suitable indicator, such as methyl orange or a mixed indicator, to the flask.

  • Titration: Titrate the sample with a standardized solution of a strong acid, typically 0.5N or 1.0N hydrochloric acid (HCl), until the endpoint is reached, indicated by a distinct color change.[20]

  • Calculation: Record the volume of titrant used. The amine concentration (as wt%) can be calculated using the following formula: wt% Amine = (V * N * MW) / (W * 10) Where:

    • V = Volume of HCl used (mL)

    • N = Normality of HCl (eq/L)

    • MW = Molecular weight of the amine ( g/mol )

    • W = Weight of the amine sample (g)

Protocol 2: Identification of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products in an amine solution.[1]

  • Sample Preparation: The amine sample may require derivatization to make the polar degradation products more volatile and suitable for GC analysis.

  • Injection: A small volume of the prepared sample is injected into the GC. The high temperature of the injection port vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column (stationary phase). Compounds separate based on their boiling points and interaction with the stationary phase.

  • Detection (MS): As compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Identification: The resulting mass spectra are compared against a library (e.g., NIST) to identify the specific degradation products present in the sample.[1] Quantification can be achieved by running calibrated standards.

References

Technical Support Center: Mitigating Corrosion in Amine Units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding corrosion in amine treating units. It is intended for researchers, scientists, and drug development professionals who utilize amine systems in their experiments and processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Corrosion Issues

???+ question "What are the primary causes of corrosion in an amine unit?"

???+ question "Where are the most common locations for corrosion in an amine unit?"

???+ question "My amine solution is foaming. Could this be related to corrosion?"

Troubleshooting Specific Problems

???+ question "I'm observing high corrosion rates in the rich amine lines. What should I investigate?"

???+ question "The reboiler is showing signs of significant corrosion. What are the likely causes and what can I do?"

???+ question "I suspect Heat Stable Salts (HSS) are causing corrosion. How can I confirm this and what are the mitigation options?"

Data Presentation

Table 1: Recommended Material Selection for Corrosion Prone Areas

Equipment/PipingRecommended MaterialRationale
Rich Amine PipingAustenitic Stainless Steels (304L, 316L)To overcome general and erosion-corrosion due to high velocities and corrosive nature of rich amine.[1]
Regenerator (Shell)Carbon Steel with Corrosion Resistant Alloy Cladding (e.g., 400 series stainless steel)Provides a balance of cost-effectiveness and corrosion resistance.[1]
Regenerator (Internals - Trays, Downcomers)Martensitic Stainless Steels (e.g., SS410) or Austenitic Stainless Steels (e.g., 316L)To resist corrosion from hot rich amine and acidic gases.[1]
Reboiler TubesAustenitic Stainless Steels (e.g., 316L)To withstand high temperatures and corrosive degradation products.[1]
Chloride Content > 1,000 ppmDuplex Stainless Steel (e.g., 2205) or Alloys like 825 or 254SMOAustenitic stainless steels are susceptible to stress corrosion cracking in high chloride environments.[1][2]

Table 2: General Operating Parameters to Minimize Corrosion

ParameterRecommended GuidelineReason
Rich Amine Velocity~5 fps (feet per second)To minimize erosion-corrosion.[3]
Lean Amine Velocity~20 fps (feet per second)Lean amine is generally less corrosive.[3]
HSS Concentration in Lean AmineKeep as low as practically possible (e.g., < 2-3%)High concentrations significantly increase corrosion rates.[4]
Reflux Amine Concentration (for CO2 removal)~0.5 wt% amine in refluxTo raise the pH and reduce corrosiveness in the regenerator overhead.[5]
Post Weld Heat Treatment (PWHT)Should be performed on carbon steel pipingTo prevent stress corrosion cracking.[4]

Experimental Protocols

Protocol 1: Corrosion Coupon Analysis

  • Coupon Preparation: Pre-weighed and measured coupons of a material representative of the system's metallurgy are used.

  • Installation: Coupons are installed in designated locations within the amine unit, typically in areas of high corrosion potential like upstream of the amine regenerator for rich amine and downstream for hot lean amine.[1]

  • Exposure: The coupons are exposed to the process stream for a predetermined period (e.g., 30, 60, or 90 days).

  • Retrieval and Cleaning: After exposure, the coupons are carefully retrieved, cleaned according to standard procedures to remove any deposits without removing the base metal, and then dried.

  • Final Measurement: The coupons are re-weighed.

  • Corrosion Rate Calculation: The weight loss is used to calculate the average corrosion rate over the exposure period, typically expressed in mils per year (mpy).

Protocol 2: On-line Corrosion Monitoring (Electrical Resistance - ER & Linear Polarization Resistance - LPR)

  • Probe Selection and Installation:

    • ER Probes: Suitable for both liquid and vapor phases and measure the change in electrical resistance of a wire as it corrodes.

    • LPR Probes: Best suited for liquid phases and provide instantaneous corrosion rate measurements.[6] They are well-suited for water-based systems like amine units.[6]

    • Probes are installed in critical monitoring locations.

  • Data Acquisition: The probes are connected to a data logger or the plant's distributed control system (DCS).

  • Data Analysis: The collected data provides real-time or near-real-time information on corrosion rates. This allows for correlating corrosion events with changes in process parameters.[6]

  • Caution: In rich amine streams, the formation of iron sulfide (B99878) (FeₓSᵧ) layers can sometimes lead to inaccurate readings from ER and LPR probes.[7]

Protocol 3: Amine Solution Analysis

  • Sampling: Collect representative samples of both rich and lean amine solutions from designated sample points.

  • Analysis Parameters:

    • Amine Strength: To ensure it is within the desired operating range.[3]

    • Acid Gas Loading: Moles of acid gas per mole of amine.

    • Heat Stable Salts (HSS): Quantify the concentration of various HSS anions (e.g., formate, acetate, chloride).[8][3]

    • Amine Degradation Products: Identify and quantify degradation products.

    • Iron Content: High iron content can indicate active corrosion.[3]

    • pH: To monitor the solution's alkalinity.[3]

    • Solids Content: To check for suspended solids like iron sulfide.[3]

  • Frequency: Regular analysis (e.g., weekly or monthly) is crucial for early detection of trends that could lead to increased corrosion.

Visualizations

Corrosion_Troubleshooting_Workflow start High Corrosion Observed identify_location Identify Corrosion Location start->identify_location rich_amine Rich Amine System (Piping, Exchanger) identify_location->rich_amine Rich Side hot_lean_amine Hot Lean Amine System (Regenerator, Reboiler, Piping) identify_location->hot_lean_amine Hot Lean Side overhead Regenerator Overhead identify_location->overhead Overhead check_rich_params Analyze Rich Amine Parameters rich_amine->check_rich_params check_hot_params Analyze Hot Lean Amine Parameters hot_lean_amine->check_hot_params check_overhead_params Analyze Overhead Conditions overhead->check_overhead_params acid_gas_loading High Acid Gas Loading? check_rich_params->acid_gas_loading velocity High Velocity / Turbulence? acid_gas_loading->velocity No rich_amine_solution Reduce Loading / Optimize Process acid_gas_loading->rich_amine_solution Yes flashing Evidence of Flashing? velocity->flashing No rich_amine_design Review Piping Design / Install Baffles velocity->rich_amine_design Yes rich_amine_pressure Adjust Temperature / Pressure Profile flashing->rich_amine_pressure Yes temperature Excessive Temperatures? check_hot_params->temperature hss High HSS Levels? temperature->hss No hot_amine_temp Optimize Reboiler Duty temperature->hot_amine_temp Yes degradation High Degradation Products? hss->degradation No hot_amine_hss Implement Amine Purification hss->hot_amine_hss Yes hot_amine_degradation Investigate Contaminant Ingress / Reclaiming degradation->hot_amine_degradation Yes wet_acid_gas Wet Acid Gas Corrosion? check_overhead_params->wet_acid_gas overhead_contaminants Presence of NH3, HCN? wet_acid_gas->overhead_contaminants No overhead_amine_injection Inject Amine into Overhead wet_acid_gas->overhead_amine_injection Yes overhead_water_wash Implement Water Wash / Purge overhead_contaminants->overhead_water_wash Yes

Caption: A troubleshooting decision tree for diagnosing the root cause of corrosion in an amine unit.

Amine_Corrosion_Mitigation_Strategies mitigation Corrosion Mitigation Strategies op_controls Operational Controls mitigation->op_controls mat_selection Material Selection mitigation->mat_selection amine_hygiene Amine Solution Hygiene mitigation->amine_hygiene monitoring Monitoring & Inspection mitigation->monitoring temp_control Temperature Control op_controls->temp_control loading_control Acid Gas Loading Control op_controls->loading_control velocity_control Velocity Control op_controls->velocity_control pwht Post Weld Heat Treatment op_controls->pwht stainless_steel Use of Stainless Steels (304L, 316L) mat_selection->stainless_steel cladding Corrosion Resistant Alloy Cladding mat_selection->cladding duplex Duplex Stainless Steel (for high chlorides) mat_selection->duplex filtration Filtration of Solids amine_hygiene->filtration reclaiming Amine Reclaiming amine_hygiene->reclaiming contaminant_removal Contaminant Removal (e.g., water wash) amine_hygiene->contaminant_removal oxygen_exclusion Inert Gas Blanketing amine_hygiene->oxygen_exclusion coupons Corrosion Coupons monitoring->coupons probes On-line Probes (ER, LPR) monitoring->probes amine_analysis Regular Amine Analysis monitoring->amine_analysis ndt Non-Destructive Testing (UT) monitoring->ndt

Caption: Key strategies for the mitigation of corrosion in amine treating units.

References

Technical Support Center: Process Optimization for Amine Sweetening Units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amine sweetening unit operations.

Troubleshooting Guides

This section addresses specific issues that may arise during the operation of an amine sweetening unit, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Foaming in the Absorber or Regenerator

Question: What are the signs of foaming in my amine unit, and what is causing it?

Answer: Foaming can be identified by a sudden increase in the differential pressure across the absorber or stripper, a loss of liquid level, and amine carryover into the downstream equipment, which can lead to off-spec sweet gas.[1][2] The most common causes of foaming include:

  • Hydrocarbon Contamination: Liquid hydrocarbons carried over with the sour feed gas are a primary cause of foaming.[3]

  • Solid Particulates: Suspended solids, particularly iron sulfide (B99878), can stabilize foam.[2][3]

  • Surfactants: Water-soluble surfactants from sources like corrosion inhibitors or well-treating compounds can promote foaming.[2][3]

  • Amine Degradation Products: These byproducts can alter the surface tension of the amine solution, leading to increased foaming tendency.[3][4]

  • Heat Stable Salts (HSS): High concentrations of HSS can contribute to foaming.[5][6][7]

  • Excessive Antifoam Agent: Over-injection of antifoaming agents can paradoxically promote foaming.[1][2]

Question: How can I resolve a foaming issue in my amine unit?

Answer: Immediate control of foaming can be achieved by injecting an antifoam agent, such as silicone-based or polyalkylene glycol antifoams, just upstream of where the foaming is occurring.[1] However, the long-term solution is to identify and address the root cause.[8] Consider the following actions:

  • Improve Feed Gas Filtration: Ensure the inlet separator is functioning correctly to remove liquid hydrocarbons and solid particulates.[1]

  • Filter the Amine Solution: Utilize mechanical and activated carbon filters to remove contaminants from the amine solution.[1][8]

  • Manage Antifoam Injection: Inject the minimum amount of antifoam agent required to control the foam. Continuous injection at a low rate may be more effective for systems prone to chronic foaming.[1]

  • Address Amine Degradation and HSS: Implement measures to prevent the formation of these contaminants and consider amine cleaning or replacement if levels are high.[9]

Issue 2: Corrosion in the Amine Unit

Question: Where is corrosion most likely to occur in an amine sweetening unit, and what causes it?

Answer: Corrosion is a significant problem in amine units and commonly occurs in hot areas of the plant where acid gases are released from the amine solution.[10] This includes the reboiler, the regenerator (stripper), the lean/rich amine heat exchanger, and associated piping.[10][11] The primary causes of corrosion are:

  • Dissolved Acid Gases: Carbon dioxide (CO2) and hydrogen sulfide (H2S) dissolved in the amine solution are inherently corrosive to carbon steel.[12]

  • Heat Stable Salts (HSS): HSS can penetrate the protective iron sulfide layer on metal surfaces, accelerating corrosion.[5] Their corrosive impact is significant at concentrations above 2% by mass.[12]

  • Amine Degradation Products: Certain degradation products can be corrosive.[12][13]

  • High Amine Concentration and Velocity: Operating with excessively high amine concentrations or high fluid velocities can increase corrosion rates.[4][13]

  • Oxygen Ingress: The presence of oxygen can lead to the formation of corrosive byproducts.[14]

  • Sweet Gas Service: Units treating gas containing only CO2 (sweet gas) can experience higher corrosion risks compared to those treating sour gas (H2S and CO2).[15]

Question: What measures can be taken to mitigate corrosion in an amine unit?

Answer: A multi-faceted approach is necessary to control corrosion:

  • Proper Material Selection: Use appropriate materials of construction, such as stainless steel in high-corrosion areas.[12]

  • Control Operating Parameters: Maintain optimal amine concentration, acid gas loading, and reboiler temperatures.[8][11]

  • Maintain Amine Quality: Regularly monitor and manage the concentration of HSS and amine degradation products.[13] Consider amine purification or replacement when necessary.[9]

  • Corrosion Monitoring: Implement a corrosion monitoring program using corrosion coupons or probes in critical areas.[11]

  • Process Control: Ensure proper operation to avoid conditions that lead to flashing of acid gases in rich amine lines before the regenerator.[13]

Issue 3: Formation of Heat Stable Salts (HSS)

Question: What are Heat Stable Salts (HSS) and how do they impact the amine sweetening process?

Answer: Heat Stable Salts are amine salts formed from the reaction of the amine with strong acids.[5] These salts are "heat stable" because they do not dissociate in the regenerator and therefore cannot be removed by the standard stripping process.[14][16] Common anions that form HSS include formate, acetate, oxalate, thiosulfate, thiocyanate, and chloride.[5][14] The presence of HSS leads to several operational problems:

  • Reduced Acid Gas Removal Capacity: HSS bind with the amine, making it unavailable for acid gas absorption.[6][7]

  • Increased Corrosion: HSS are corrosive and can damage equipment.[6][7]

  • Foaming: High concentrations of HSS can contribute to foaming.[5][7]

  • Fouling: HSS can lead to the deposition of salts and corrosion products, causing fouling.[5]

Question: How can the formation of Heat Stable Salts be prevented and managed?

Answer: Preventing the ingress of acid precursors is the primary strategy. Management of existing HSS involves removal:

  • Upstream Contaminant Removal: Identify and remove the sources of strong acids upstream of the amine unit.

  • Monitoring: Regularly analyze the amine solution to determine the HSS concentration and profile.[14]

  • Amine Purification: When HSS levels become problematic, the amine solution may need to be purified using methods like ion exchange, electrodialysis, or vacuum distillation.[16]

  • Amine Replacement: In some cases, replacing the contaminated amine with fresh amine is the most effective solution.[9]

Frequently Asked Questions (FAQs)

Q1: What are the common types of amines used in gas sweetening and what are their characteristics?

A1: The most common amines are monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA).[17]

  • MEA: A primary amine that reacts quickly with H2S and CO2 but has a higher energy requirement for regeneration and is more prone to degradation.

  • DEA: A secondary amine with a lower heat of reaction than MEA, making regeneration less energy-intensive.

  • MDEA: A tertiary amine that is selective for H2S over CO2, which can be advantageous in certain applications. It also has lower energy requirements for regeneration and is less corrosive.[18]

Q2: What is meant by "acid gas loading" and why is it important?

A2: Acid gas loading refers to the amount of acid gas (H2S and CO2) absorbed by the amine solution, typically expressed as moles of acid gas per mole of amine.[19] It is a critical parameter for process optimization.

  • Rich Amine Loading: The loading of the amine solution leaving the absorber.

  • Lean Amine Loading: The loading of the regenerated amine solution returning to the absorber. Monitoring these loadings helps ensure efficient acid gas removal and optimal amine circulation rates.[19]

Q3: What are the primary causes of amine degradation and what are the consequences?

A3: Amine degradation is the chemical breakdown of the amine solvent.[20] The main causes are:

  • Thermal Degradation: Occurs at high temperatures in the reboiler and stripper.[21]

  • Oxidative Degradation: Caused by the reaction of the amine with oxygen present in the flue gas.[21] The consequences of amine degradation include solvent loss, formation of corrosive compounds and HSS, increased solution viscosity, foaming, and fouling.[22]

Q4: How does the reboiler duty affect the performance of the amine unit?

A4: The reboiler duty, or the amount of heat supplied to the reboiler, is a critical parameter for effective amine regeneration.

  • Insufficient Duty: Leads to incomplete stripping of acid gases from the rich amine, resulting in a high lean amine loading and reduced acid gas removal efficiency in the absorber.[23]

  • Excessive Duty: While it can improve regeneration, it increases energy consumption and can lead to higher rates of thermal amine degradation.[8] Optimizing the reboiler duty is essential for balancing regeneration efficiency with operational costs and solvent longevity.[8]

Data Presentation

Table 1: Typical Operating Parameters for Amine Sweetening Units

ParameterTypical RangeUnitSignificance
Lean Amine Temperature100 - 120°FAffects absorption efficiency and hydrocarbon condensation.
Rich Amine Temperature120 - 150°FInfluences flashing and corrosion potential.
Reboiler Temperature240 - 260°FCritical for amine regeneration; excessive heat can cause degradation.
Lean Amine Loading0.01 - 0.1mol acid gas/mol amineIndicates the effectiveness of regeneration.
Rich Amine Loading0.3 - 0.5mol acid gas/mol amineDetermines the amine circulation rate required.
HSS Concentration< 2wt%High levels lead to corrosion and reduced capacity.[12]

Experimental Protocols

Protocol 1: Determination of Amine Concentration by Titration

This protocol describes a standard wet chemistry method for determining the total amine concentration in a solution.

Methodology:

  • Sample Preparation: Obtain a representative sample of the amine solution. If the sample contains suspended solids, it should be filtered.

  • Titration Setup:

    • Pipette a known volume (e.g., 10 mL) of the amine sample into a clean Erlenmeyer flask.

    • Add 50 mL of deionized water.

    • Add a few drops of a suitable indicator, such as methyl orange or a mixed indicator.

  • Titration:

    • Fill a burette with a standardized solution of a strong acid (e.g., 0.5 N sulfuric acid or hydrochloric acid).

    • Titrate the amine sample with the acid until the endpoint is reached, indicated by a distinct color change of the indicator.

  • Calculation:

    • Record the volume of acid used.

    • The total amine concentration can be calculated using the following formula: Amine Concentration (wt%) = (V_acid * N_acid * MW_amine) / (V_sample * Density_sample * 10) Where:

      • V_acid = Volume of acid titrant used (mL)

      • N_acid = Normality of the acid titrant (eq/L)

      • MW_amine = Molecular weight of the amine ( g/mol )

      • V_sample = Volume of the amine sample (mL)

      • Density_sample = Density of the amine sample (g/mL)

Protocol 2: Analysis of Heat Stable Salts by Ion Chromatography (IC)

Ion chromatography is a common and effective method for quantifying the concentration of various HSS anions in an amine solution.[24]

Methodology:

  • Sample Preparation:

    • Obtain a representative sample of the amine solution.

    • The sample may require dilution with deionized water to bring the analyte concentrations within the calibrated range of the instrument.

    • The sample should be filtered through a 0.45 µm filter to remove any particulate matter before injection into the IC system.

  • Instrumentation:

    • An ion chromatograph equipped with a conductivity detector is used.

    • An appropriate anion-exchange column is selected for the separation of the target HSS anions.

    • A suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analytes.

  • Analysis:

    • A suitable eluent (e.g., a carbonate-bicarbonate solution) is used to separate the anions on the column.

    • A known volume of the prepared sample is injected into the IC system.

    • The separated anions are detected by the conductivity detector.

  • Quantification:

    • The concentration of each HSS anion is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizations

AmineSweeteningProcess SourGasIn Sour Gas Inlet Absorber Absorber (Contactor) SourGasIn->Absorber SweetGasOut Sweet Gas Outlet Absorber->SweetGasOut RichAmine Rich Amine Absorber->RichAmine LeanRichExchanger Lean/Rich Heat Exchanger RichAmine->LeanRichExchanger Regenerator Regenerator (Stripper) LeanRichExchanger->Regenerator LeanAmineCooler Lean Amine Cooler LeanRichExchanger->LeanAmineCooler Reboiler Reboiler Regenerator->Reboiler to LeanAmine Lean Amine Regenerator->LeanAmine AcidGasOut Acid Gas Outlet Regenerator->AcidGasOut Reboiler->Regenerator from LeanAmine->LeanRichExchanger LeanAminePump Lean Amine Pump LeanAmineCooler->LeanAminePump LeanAminePump->Absorber

Caption: A simplified workflow of a typical amine sweetening unit.

TroubleshootingLogic Problem High dP in Absorber (Foaming) CheckHC Check for Hydrocarbon Carryover Problem->CheckHC CheckSolids Analyze for Suspended Solids Problem->CheckSolids CheckHSS Analyze for Heat Stable Salts Problem->CheckHSS Antifoam Inject Antifoam (Short-term) Problem->Antifoam ImproveInletSep Improve Inlet Separation CheckHC->ImproveInletSep InstallFilters Install/Improve Amine Filtration CheckSolids->InstallFilters AminePurification Consider Amine Purification/Replacement CheckHSS->AminePurification

Caption: A troubleshooting workflow for foaming in an amine unit.

References

Enhancing the sensitivity of analytical methods for amine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive analytical detection of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during amine analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing the sensitivity of amine detection.

Q1: Why is derivatization often necessary for amine detection?

A1: Many amines lack strong chromophores or fluorophores, making their direct detection by UV-Vis or fluorescence spectroscopy challenging, especially at low concentrations.[1] Derivatization introduces a chemical tag to the amine molecule that possesses desirable properties for detection, such as strong UV absorbance or fluorescence, thereby significantly enhancing the sensitivity and selectivity of the analysis.[2][3]

Q2: What are the most common derivatization reagents for amine analysis?

A2: Several reagents are widely used for the derivatization of amines prior to chromatographic analysis. Some of the most common include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[4][5] It is favored for its rapid reaction under mild conditions.[2][6]

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, Dns-Cl): Reacts with primary and secondary amines to produce stable, fluorescent sulfonamide derivatives.[7][8]

  • Fluorescamine (B152294): A non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[9][10][11]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that reacts with primary and secondary amines to form UV-active and fluorescent derivatives.[2][12]

Q3: How do I choose the right derivatization reagent for my application?

A3: The choice of reagent depends on several factors:

  • Type of amine: OPA reacts only with primary amines, while Dansyl Chloride and FMOC-Cl react with both primary and secondary amines.[2][4][7]

  • Detection method: Reagents are designed to be compatible with specific detectors (e.g., UV-Vis, fluorescence, mass spectrometry).[1][6]

  • Sample matrix: The complexity of the sample matrix can influence the choice of reagent and the need for sample cleanup to avoid interferences.[7]

  • Stability of derivatives: The stability of the resulting derivative is crucial for reproducible results, especially in automated systems. Dansyl chloride derivatives are known for their good stability.[6][7] OPA derivatives, on the other hand, can be unstable.[4][13]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during amine analysis using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Column overload- Active sites on the column- Incompatible mobile phase pH- Reduce sample concentration or injection volume.- Use a new or different type of column; consider end-capped columns.- Adjust mobile phase pH to ensure the amine is in a consistent ionic state.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column degradation- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime.
Low signal intensity - Incomplete derivatization- Degradation of derivatives- Incorrect detector settings- Optimize derivatization reaction conditions (pH, temperature, time).[14]- Analyze samples promptly after derivatization, especially with unstable derivatives like OPA.[4]- Check and optimize detector parameters (e.g., wavelength, gain).
Ghost peaks - Contamination in the mobile phase, injector, or column- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phases.- Implement a thorough wash cycle for the injector between runs.- Perform a blank run to identify the source of contamination.[15]
Gas Chromatography (GC)
Issue Potential Cause(s) Suggested Solution(s)
Peak tailing - Adsorption of amines to active sites in the injector or column- Use a deactivated liner and column specifically designed for amine analysis.- Derivatize the amines to reduce their polarity and interaction with the stationary phase.[16]
Poor reproducibility - Leaks in the injection port septum- Inconsistent injection volume or technique- Use a high-temperature septum and change it regularly.[17]- Employ an autosampler for consistent injections.
Baseline instability or drift - Column bleed- Contaminated carrier gas or gas lines- Condition the column properly before use.- Use high-purity carrier gas and install traps to remove moisture and oxygen.[18]
No peaks or very small peaks - Sample degradation in the hot injector- Incorrect column temperature- Use a lower injection port temperature or a cool on-column injection technique.[16]- Optimize the oven temperature program.
Capillary Electrophoresis (CE)
Issue Potential Cause(s) Suggested Solution(s)
Shifting migration times - Changes in buffer pH or concentration due to electrolysis- Temperature fluctuations- Adsorption of analytes to the capillary wall- Replenish buffer vials regularly.[19]- Use a thermostatted capillary.- Condition the capillary properly; consider using a coated capillary.[19]
Poor peak resolution - Inappropriate buffer pH or concentration- Electrodispersion- Optimize the separation buffer.- Reduce the sample concentration or injection time.
Unstable current - Air bubbles in the capillary- Buffer depletion- Poor electrical connections- Degas the buffer and ensure the capillary is properly filled.- Check buffer levels in the vials.- Ensure electrodes are properly immersed and connections are secure.[20]
No peaks observed - Clogged or broken capillary- No sample injection- Incorrect detector settings- Visually inspect and, if necessary, replace the capillary.- Verify the injection process.- Check detector parameters and ensure the lamp is on.[20]

Experimental Protocols

This section provides detailed protocols for common derivatization procedures.

Protocol 1: OPA Derivatization for Primary Amines

This protocol is suitable for the pre-column derivatization of primary amines for HPLC with fluorescence detection.[21]

Materials:

  • o-Phthalaldehyde (OPA)

  • Methanol

  • Sodium borate (B1201080) buffer (0.1 M, pH 10.2)

  • 2-Mercaptoethanol (or another thiol like 3-mercaptopropionic acid)

  • Amine standard or sample

Procedure:

  • Prepare the OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol.[21] This reagent should be prepared fresh daily and stored in a dark vial.[21]

  • Derivatization: In a vial, mix your amine standard or sample with the OPA reagent. A common ratio is to add a 2-fold volume excess of the OPA reagent to the sample.[22]

  • Reaction: Vortex the mixture for 1 minute at room temperature.[4][22] The reaction is rapid.

  • Analysis: Inject the derivatized sample into the HPLC system promptly, as OPA derivatives can be unstable.[4][21] For some methods, the reaction can be stopped by adding a small amount of acid, such as acetic acid.[4][21]

Workflow for OPA Derivatization

OPA_Workflow reagent Prepare OPA Reagent mix Mix Sample and Reagent reagent->mix sample Prepare Amine Sample/Standard sample->mix react Vortex 1 min at RT mix->react inject Inject into HPLC react->inject stop Optional: Stop Reaction with Acid react->stop

Caption: Experimental workflow for OPA derivatization of primary amines.

Protocol 2: Dansyl Chloride Derivatization for Primary and Secondary Amines

This protocol is adapted from methods for amino acid and biogenic amine analysis using Dansyl Chloride.[7][23]

Materials:

Procedure:

  • Prepare Dansyl Chloride Solution: Dissolve Dansyl Chloride in ACN to a concentration of 50 mM. This solution should be prepared fresh.[23]

  • Prepare Derivatization Reagent: Immediately before use, mix the 50 mM Dansyl Chloride solution with 100 mM sodium bicarbonate/carbonate buffer (pH 9.8) in a 1:1 ratio.[23]

  • Derivatization: To 25 µL of your sample, add 50 µL of the freshly prepared derivatization reagent. Mix well by pipetting.[23]

  • Reaction: Incubate the mixture in the dark at room temperature for 30-60 minutes.[23] Some protocols may use elevated temperatures (e.g., 60°C) for a shorter duration.[14]

  • Quench Reaction: Add 10 µL of 10% ammonium hydroxide to the mixture to react with the excess Dansyl Chloride.[23]

  • Analysis: The derivatized sample is now ready for HPLC analysis.

Reaction Pathway for Dansyl Chloride Derivatization

Dansyl_Reaction cluster_reactants Reactants cluster_products Products Amine Primary/Secondary Amine (R-NH₂ / R₂NH) DansylAmine Fluorescent Dansyl-Amine Derivative Amine->DansylAmine + Dansyl-Cl (pH 9.8, RT) DansylCl Dansyl Chloride DansylCl->DansylAmine HCl HCl

Caption: Reaction of Dansyl Chloride with an amine to form a fluorescent derivative.

Protocol 3: Fluorescamine Assay for Primary Amines

This protocol is a general guide for the quantification of primary amines using fluorescamine.[9][10]

Materials:

Procedure:

  • Prepare Fluorescamine Reagent: Prepare a stock solution of fluorescamine by dissolving it in acetone or DMSO (e.g., 3-5 mg/mL). This solution should be prepared fresh and protected from light.[9][10]

  • Sample Preparation: Dilute your standards and unknown samples in the borate buffer.

  • Derivatization: To your sample in a test tube or microplate well, rapidly add the fluorescamine reagent while vortexing or mixing. The reaction is almost instantaneous.[11] A typical ratio is to add a smaller volume of the concentrated fluorescamine solution to the buffered sample (e.g., 125 µL reagent to 1 mL sample).[9]

  • Analysis: Measure the fluorescence immediately using a spectrofluorometer. The excitation wavelength is around 390 nm, and the emission is at approximately 475 nm.[9] Fluorescamine itself and its hydrolysis products are non-fluorescent.[11]

Logical Flow for Fluorescamine Assay

Fluorescamine_Logic start Start Assay prep_reagent Prepare Fresh Fluorescamine Solution start->prep_reagent prep_sample Prepare Buffered Sample/Standard start->prep_sample mix Rapidly Add Reagent to Sample with Mixing prep_reagent->mix prep_sample->mix measure Measure Fluorescence (Ex: 390 nm, Em: 475 nm) mix->measure end End measure->end

Caption: Logical workflow for the fluorescamine-based quantification of primary amines.

Data on Sensitivity Enhancement

The use of derivatization reagents can significantly improve the limits of detection (LOD) for amine analysis. The following table summarizes typical sensitivity enhancements reported for various reagents.

Derivatization ReagentDetection MethodTypical LODReference
o-Phthalaldehyde (OPA) HPLC-FluorescenceLow picomole range[22]
Dansyl Chloride HPLC-FluorescencePicomole to femtomole levels[7]
Fluorescamine Spectrofluorometry / HPLC-FluorescencePicomole range[11]
Diisopropyl phosphite (B83602) (DIPP) LC-MS/MS10 to 50-fold sensitivity increase[24]
Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester MALDI-TOF MSLow femtomole range[25]

References

Overcoming matrix interference in the analysis of 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Nonanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis, with a focus on mitigating matrix interference.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect the analysis of this compound?

A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[2][3] For a primary amine like this compound, which is prone to ionization, co-eluting substances from complex biological matrices can compete for ionization in the MS source, leading to inaccurate quantification.[2]

Q2: What are the common causes of matrix effects in biological samples like plasma or urine when analyzing for this compound?

A2: In biological matrices such as plasma, serum, or urine, the primary sources of matrix effects include:

  • Phospholipids (B1166683): Abundant in plasma and cell membranes, these are major contributors to ion suppression in electrospray ionization (ESI).[2]

  • Salts and Buffers: High concentrations of non-volatile salts can accumulate in the ion source, leading to signal suppression.[2]

  • Endogenous Metabolites: Co-eluting small molecules from the biological system can compete with this compound for ionization.

  • Proteins: Although larger molecules, residual proteins after sample preparation can still interfere with the ionization process.[4]

Q3: How can I determine if my analysis of this compound is impacted by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any dip or rise in the constant signal baseline of this compound indicates the retention times at which ion suppression or enhancement occurs.[2]

  • Post-Extraction Spike: This is a quantitative approach. The analytical response of this compound in a clean solvent (neat solution) is compared to its response when spiked into a blank, extracted matrix at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[4]

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • An MF value close to 1 suggests no significant matrix effect.

    • An MF value < 1 indicates ion suppression.[2]

    • An MF value > 1 indicates ion enhancement.[2]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how can it help with this compound analysis?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is chemically identical to the analyte and will co-elute chromatographically and experience the same matrix effects. By adding a known amount of the SIL-IS to each sample, it can be used to normalize the signal of the analyte, thereby compensating for signal variations caused by matrix effects and improving the accuracy and precision of quantification.

Troubleshooting Guide

Issue 1: Poor peak shape and low retention of this compound in Reversed-Phase LC-MS.
  • Possible Cause: this compound is a small, polar, and basic compound, which can lead to poor retention on traditional C18 columns and interaction with residual silanols, causing peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to improve retention and peak shape.[5]

    • Column Selection: Consider using a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

    • pH Adjustment: Adjust the mobile phase pH to ensure this compound is in a consistent protonation state. For basic compounds, a higher pH mobile phase can sometimes improve peak shape.

    • Derivatization: Chemically modify the this compound molecule to make it less polar and more amenable to reversed-phase chromatography.[6]

Issue 2: Significant ion suppression is observed, leading to low sensitivity and poor reproducibility.
  • Possible Cause: Co-eluting matrix components, such as phospholipids or salts, are interfering with the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interferences. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing a wider range of interferences than Liquid-Liquid Extraction (LLE) or simple protein precipitation.[2]

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions of matrix interference identified by a post-column infusion experiment.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby mitigating the matrix effect. However, this may compromise the limit of detection.[7]

    • Use a SIL-IS: As mentioned in the FAQ, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Issue 3: Inconsistent results between different sample lots.
  • Possible Cause: Variability in the composition of the biological matrix between different sources or lots is leading to inconsistent matrix effects.[4]

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to ensure that the calibrants and the samples experience similar matrix effects.

    • Method Robustness Check: During method validation, assess the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[4]

    • Employ a SIL-IS: This remains the gold standard for correcting for sample-to-sample variations in matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for the analysis of a primary amine like this compound in human plasma using different sample preparation techniques followed by LC-MS/MS. This data is illustrative and serves to highlight the relative effectiveness of each method in mitigating matrix effects and improving analyte recovery.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 70 - 9080 - 110< 10
Solid-Phase Extraction (SPE) 90 - 10595 - 105< 5
  • Analyte Recovery: The percentage of the analyte recovered from the sample after the extraction process.

  • Matrix Effect: Calculated as (Peak area in matrix / Peak area in neat solvent) x 100. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.

  • RSD: A measure of the precision of the method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed to effectively remove phospholipids and other interferences from plasma samples.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol (B129727) through a mixed-mode cation exchange SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[1]

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[1]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol enhances the volatility and chromatographic performance of this compound for gas chromatography.

  • Sample Preparation:

    • Use an extracted and dried sample residue obtained from a method like SPE (Protocol 1).

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.[9]

  • Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., MTBE) plasma->lle Moderate Selectivity spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe High Selectivity lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms derivatization Derivatization (e.g., Silylation) spe->derivatization quant Quantification lcms->quant gcms GC-MS Analysis gcms->quant derivatization->gcms

Caption: Workflow for the analysis of this compound from plasma.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent or Inaccurate Results q1 Assess Matrix Effect? (Post-Extraction Spike) start->q1 sol1 Optimize Sample Prep (e.g., use SPE) q1->sol1 Suppression/ Enhancement Detected end Accurate & Precise Quantification q1->end No Significant Effect sol2 Modify LC Method (Gradient/Column) sol1->sol2 sol4 Use Matrix-Matched Calibrants sol2->sol4 sol3 Use SIL-IS sol3->end sol4->sol3

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Technical Support Center: Accurate Amine Quantification Using Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of amines using stable isotope dilution (SID) assays.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures.

Question: Why am I observing poor peak shapes (e.g., tailing, fronting, or splitting) for my amine analytes?

Answer: Poor peak shapes in liquid chromatography-mass spectrometry (LC-MS) analysis of amines can stem from several factors.

  • Column Choice and Condition: Amines, particularly primary and secondary amines, are prone to interacting with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1] Consider using a column with end-capping or a different stationary phase chemistry. Column degradation can also lead to peak splitting and broadening; ensure your column is not contaminated or expired.[2]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of amines. An inappropriate pH can lead to poor peak shape. For basic amines, a mobile phase with a pH of 2-3 units below the pKa of the analyte will ensure it is in its protonated form, which can improve peak shape on reversed-phase columns.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Adduct Formation: In electrospray ionization (ESI), the formation of adducts (e.g., sodium adducts) can sometimes cause peak splitting.[1] Optimizing the mobile phase composition, such as by adding a small amount of a volatile buffer like ammonium (B1175870) formate, can help minimize adduct formation.

  • Derivatization Issues: Incomplete derivatization or the presence of by-products from the derivatization reaction can result in multiple or misshapen peaks. Ensure your derivatization protocol is optimized and runs to completion.

Question: My analyte recovery is low and inconsistent. What are the potential causes and solutions?

Answer: Low and variable recovery in stable isotope dilution assays can compromise the accuracy of your results. The primary advantage of using a stable isotope-labeled internal standard (SIL-IS) is to correct for such losses.[3][4][5] However, if the recovery is extremely low, it can still impact sensitivity.

  • Inefficient Extraction: The extraction method may not be suitable for your amines of interest or the sample matrix. Ensure the chosen solvent and pH are optimal for extracting your target amines. The SIL-IS should be added at the very beginning of the sample preparation process to account for losses during extraction.[3][4]

  • Analyte Adsorption: Amines can adsorb to the surfaces of glassware and plasticware, especially at low concentrations.[6] Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue. The SIL-IS can also act as a carrier, preventing the loss of the native analyte.[6]

  • Analyte Instability: Some amines may be unstable and degrade during sample preparation or storage. Ensure samples are processed promptly and stored at appropriate temperatures.

  • Matrix Effects: Significant ion suppression in the MS source due to co-eluting matrix components can lead to a perceived low recovery.[7][8][9] While the SIL-IS should co-elute and experience similar matrix effects, severe suppression can still be problematic.[7]

Question: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis and are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[8][9]

  • Stable Isotope-Labeled Internal Standard: The use of a SIL-IS is the most effective way to compensate for matrix effects.[7] Since the SIL-IS is chemically and physically almost identical to the analyte, it will co-elute and be affected by matrix effects in the same way.[6][7] By using the ratio of the analyte signal to the SIL-IS signal, these effects are normalized.[7]

  • Improved Sample Cleanup: Implementing more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many of the interfering matrix components.[2]

  • Chromatographic Separation: Optimizing your LC method to better separate the analyte from matrix interferences can significantly reduce matrix effects. This may involve using a different column, adjusting the gradient, or changing the mobile phase composition.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[8]

  • Derivatization: Derivatizing the amines can alter their chemical properties, potentially shifting their retention time away from interfering matrix components and improving ionization efficiency.[7][10]

Frequently Asked Questions (FAQs)

Question: What is a stable isotope dilution assay and why is it preferred for amine quantification?

Answer: A stable isotope dilution (SID) assay is a quantitative mass spectrometry technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[3] This SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][5] It is added to the sample at a known concentration at the beginning of the analytical process.[3] By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, accurate quantification can be achieved.[3] This method is considered the gold standard because it effectively corrects for sample loss during preparation and for matrix effects (ion suppression or enhancement) during analysis, leading to high accuracy and precision.[5][6][7]

Question: How do I choose an appropriate stable isotope-labeled internal standard (SIL-IS)?

Answer: The ideal SIL-IS should have the following characteristics:

  • Chemical Identity: It should be chemically identical to the analyte to ensure similar behavior during sample preparation and analysis.[4][11]

  • Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.[5]

  • Mass Difference: The mass difference between the analyte and the SIL-IS should be sufficient (ideally ≥ 3 Da) to prevent isotopic overlap in the mass spectrometer.[12]

  • Stability of Labels: The isotopes should be incorporated in a position that is not susceptible to exchange during sample preparation or analysis.[5] Deuterium labels can sometimes be prone to back-exchange, so ¹³C or ¹⁵N labels are often preferred.

Question: When is derivatization necessary for amine analysis, and what are the benefits?

Answer: Derivatization is often employed in amine analysis for several reasons:

  • Improved Chromatographic Performance: Many amines are polar and exhibit poor retention on standard reversed-phase LC columns. Derivatization can increase their hydrophobicity, leading to better retention and separation.[7]

  • Enhanced Ionization Efficiency: Derivatization can introduce a readily ionizable group, which can significantly improve the sensitivity of the analysis in mass spectrometry.

  • Increased Specificity: By targeting a specific functional group (the amine), derivatization can increase the specificity of the analysis.

  • Reduced Matrix Effects: By altering the chemical properties of the amines, derivatization can shift their chromatographic retention time away from co-eluting matrix components that may cause ion suppression or enhancement.[7]

Common derivatizing reagents for amines include dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[13][14]

Question: How do I prepare a calibration curve for a stable isotope dilution assay?

Answer: A calibration curve is constructed by preparing a series of standards containing a fixed concentration of the SIL-IS and varying concentrations of the unlabeled analyte.[15][16] The ratio of the analyte peak area to the SIL-IS peak area is then plotted against the concentration of the analyte.[15] This curve is then used to determine the concentration of the analyte in unknown samples based on their measured peak area ratios.[15]

Data Presentation

Table 1: Example Linearity Data for Amine Quantification

AnalyteConcentration Range (µM)Correlation Coefficient (r²)
Amine A0.1 - 100> 0.995
Amine B0.5 - 250> 0.998
Amine C1.0 - 500> 0.997

Table 2: Intra- and Inter-day Precision and Accuracy

AnalyteConcentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Amine A1.0< 5< 895 - 105
50.0< 3< 598 - 102
Amine B2.5< 6< 993 - 107
100.0< 4< 697 - 103

(Note: The data in these tables are illustrative and will vary depending on the specific amine, matrix, and analytical method.)

Experimental Protocols

Detailed Methodology: General Protocol for Amine Quantification by Stable Isotope Dilution LC-MS/MS

  • Preparation of Standards:

    • Prepare a stock solution of the unlabeled amine analyte in a suitable solvent (e.g., methanol, water).

    • Prepare a stock solution of the corresponding stable isotope-labeled internal standard (SIL-IS) at a known concentration.

    • Prepare a series of calibration standards by spiking a blank matrix with a fixed amount of the SIL-IS solution and varying amounts of the unlabeled analyte stock solution to cover the desired concentration range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw frozen samples (e.g., plasma, urine, tissue homogenate) on ice.

    • To a known volume or weight of the sample, add a precise volume of the SIL-IS stock solution. This should be done at the earliest stage to account for all subsequent variations.[3][4]

    • Vortex mix thoroughly to ensure homogeneity.

    • Perform sample cleanup. A common method is protein precipitation followed by centrifugation:

      • Add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile (B52724) or methanol) to the sample.

      • Vortex for 1-2 minutes.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

      • Carefully collect the supernatant.

    • (Optional) If derivatization is required:

      • Evaporate the supernatant to dryness under a stream of nitrogen.

      • Reconstitute the residue in the derivatization buffer.

      • Add the derivatizing reagent and incubate according to the optimized protocol (e.g., specific time and temperature).[13]

      • Quench the reaction if necessary.

    • Transfer the final extract (or derivatized sample) to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable LC column (e.g., C18, HILIC) based on the polarity of the amines or their derivatives.

      • Establish an appropriate mobile phase system (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • Develop a gradient elution method to achieve good separation of the analytes from matrix components.

    • Mass Spectrometry (MS/MS):

      • Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for each analyte and its SIL-IS by infusing standard solutions.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each compound, select a precursor ion and at least one specific product ion for quantification and confirmation.

  • Data Analysis:

    • Integrate the peak areas for the native analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte Area / SIL-IS Area) for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[15]

Mandatory Visualization

SID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Spike with SIL-IS Sample->Spike Extract 3. Extraction / Cleanup (e.g., Protein Precipitation, SPE) Spike->Extract Deriv 4. Derivatization (Optional) Extract->Deriv LC 5. LC Separation Deriv->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integrate 7. Peak Integration MS->Integrate Ratio 8. Calculate Area Ratios (Analyte / SIL-IS) Integrate->Ratio Calibrate 9. Calibration Curve Ratio->Calibrate Quantify 10. Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for stable isotope dilution analysis of amines.

Troubleshooting_Logic Start Inaccurate Results? CheckRecovery Low / Variable Recovery? Start->CheckRecovery Yes CheckPeakShape Poor Peak Shape? CheckRecovery->CheckPeakShape No Sol_Recovery Solution: - Optimize Extraction - Check for Adsorption - Verify Analyte Stability CheckRecovery->Sol_Recovery Yes CheckMatrix Matrix Effects (Suppression)? CheckPeakShape->CheckMatrix No Sol_PeakShape Solution: - Optimize LC Method - Check Column Health - Adjust Mobile Phase pH CheckPeakShape->Sol_PeakShape Yes Sol_Matrix Solution: - Improve Sample Cleanup - Enhance Separation - Dilute Sample CheckMatrix->Sol_Matrix Yes End Accurate Quantification CheckMatrix->End No Sol_Recovery->End Sol_PeakShape->End Sol_Matrix->End

Caption: Logical workflow for troubleshooting inaccurate results.

References

Validation & Comparative

A Comparative Guide to the Properties of 2-Nonanamine and n-Nonylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical, spectral, and potential biological properties of 2-Nonanamine and n-nonylamine, supported by available data and detailed experimental protocols.

This guide provides a comprehensive comparison of this compound and n-nonylamine, two isomeric primary amines. The objective is to furnish researchers, scientists, and drug development professionals with a concise yet detailed overview of their key properties. This document summarizes available quantitative data in structured tables, outlines detailed methodologies for crucial experiments, and employs visualizations to illustrate experimental workflows.

Physicochemical Properties

This compound and n-nonylamine share the same molecular formula and weight but differ in the position of the amino group on the nonane (B91170) chain. This structural difference leads to variations in their physical properties, which can influence their reactivity, formulation, and biological interactions.

PropertyThis compoundn-Nonylamine
Molecular Formula C₉H₂₁NC₉H₂₁N
Molecular Weight 143.27 g/mol 143.27 g/mol
CAS Number 13205-58-8112-20-9
Boiling Point 73°C at 19 mmHg201-202°C at 760 mmHg
Density 0.782 g/cm³0.782 g/mL at 25°C
Flash Point 71°C63°C
pKa (Predicted) 11.10 ± 0.35No data available
Water Solubility No data availableSlightly soluble

Spectral Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectral data for this compound and n-nonylamine.

¹H NMR Spectroscopy
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
n-Nonylamine ~2.67t2H-CH₂-NH₂
~1.43m2H-CH₂-CH₂-NH₂
~1.28m12H-(CH₂)₆-
~0.88t3H-CH₃
This compound No experimental data available in the searched sources.
¹³C NMR Spectroscopy
CompoundChemical Shift (ppm)Assignment
n-Nonylamine ~42.2-CH₂-NH₂
~34.0-CH₂-CH₂-NH₂
~31.9-(CH₂)ₓ-
~29.6-(CH₂)ₓ-
~29.3-(CH₂)ₓ-
~27.0-(CH₂)ₓ-
~22.7-CH₂-CH₃
~14.1-CH₃
This compound No experimental data available in the searched sources.
Infrared (IR) Spectroscopy
CompoundAbsorption Bands (cm⁻¹)Assignment
n-Nonylamine ~3360, ~3290N-H stretch (primary amine)
~2920, ~2850C-H stretch (aliphatic)
~1600N-H bend (scissoring)
~1465C-H bend
This compound No experimental data available in the searched sources.
Mass Spectrometry
CompoundKey m/z valuesInterpretation
n-Nonylamine 143 (M⁺)Molecular ion
30[CH₂NH₂]⁺ (base peak)
This compound No experimental data available in the searched sources.

Biological Activity

While specific experimental data on the biological activities of this compound and n-nonylamine are limited in the public domain, aliphatic amines are known to exhibit a range of biological effects, including antimicrobial and cytotoxic properties. The lipophilicity and basicity of these compounds are key determinants of their interaction with biological membranes and macromolecules.

Derivatives of similar long-chain amines have been investigated for their potential as:

  • Antimicrobial and Antifungal Agents: The lipophilic alkyl chain can facilitate the disruption of microbial cell membranes.

  • Cytotoxic Agents: Disruption of cell membrane integrity can also lead to cytotoxicity against mammalian cells.

  • Drug Intermediates: The primary amine group serves as a versatile synthetic handle for the introduction of pharmacophores in drug discovery programs.

Further research is required to elucidate the specific biological activity profiles of this compound and n-nonylamine. The experimental protocols provided in the following sections can be employed to systematically evaluate these potential activities.

Experimental Protocols

The following sections detail standardized experimental protocols for the characterization and evaluation of this compound and n-nonylamine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and target binding.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the amine (this compound or n-nonylamine) in deionized water. Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place 50 mL of the amine solution in a beaker with a magnetic stirrer.

  • Titration: Add the 0.1 M HCl solution in small increments (e.g., 0.1 mL) to the amine solution while continuously monitoring the pH.

  • Data Analysis: Record the pH after each addition of HCl. Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare 0.01 M Amine Solution setup Place 50 mL Amine Solution in Beaker prep_amine->setup prep_hcl Prepare 0.1 M Standardized HCl titrate Titrate with 0.1 M HCl prep_hcl->titrate calibrate_ph Calibrate pH Meter calibrate_ph->setup setup->titrate record_ph Record pH after each Addition titrate->record_ph plot_data Plot pH vs. Volume of HCl record_ph->plot_data determine_pka Determine pKa at Half-Equivalence Point plot_data->determine_pka

Workflow for pKa determination by potentiometric titration.
In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate media until approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and n-nonylamine in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis culture Culture Mammalian Cells seed Seed Cells in 96-well Plate culture->seed treat_cells Treat Cells with Compounds seed->treat_cells prepare_compounds Prepare Serial Dilutions of Amines prepare_compounds->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Workflow for in vitro cytotoxicity assessment using the MTT assay.
Antimicrobial Susceptibility Testing by Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli for antibacterial testing, C. albicans for antifungal testing) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and n-nonylamine in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Amines prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Workflow for antimicrobial susceptibility testing by broth microdilution.

A Comparative Analysis of the Basicity of Alkylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The basicity of alkylamines is a fundamental property that plays a crucial role in a vast array of chemical and biological processes, including drug-receptor interactions, catalytic mechanisms, and the synthesis of pharmaceuticals. Understanding the subtle differences in basicity among primary, secondary, and tertiary alkylamines is essential for professionals in research and drug development. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Factors Influencing Alkylamine Basicity

In aqueous solutions, the basicity of alkylamines is not governed by a single factor but rather by a complex interplay of three key effects: the inductive effect, solvation, and steric hindrance.[1]

  • Inductive Effect (+I) : Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom.[2] This increased electron density on the nitrogen makes the lone pair more available for protonation, thus increasing basicity.[3] Based on this effect alone, the expected order of basicity would be: Tertiary > Secondary > Primary > Ammonia.[4]

  • Solvation Effect : In aqueous solution, the conjugate acid (the protonated amine, RNH₃⁺) is stabilized by hydrogen bonding with water molecules. Primary ammonium (B1175870) ions (RNH₃⁺) have three hydrogen atoms available for hydrogen bonding, secondary ones (R₂NH₂⁺) have two, and tertiary ones (R₃NH⁺) have only one. Greater solvation stabilizes the conjugate acid more effectively, which shifts the equilibrium towards protonation and thus increases the basicity of the parent amine.[3] This effect favors the order: Primary > Secondary > Tertiary.

  • Steric Hindrance : The presence of bulky alkyl groups around the nitrogen atom can physically obstruct the approach of a proton, making protonation more difficult. This effect increases with the number and size of the alkyl groups and tends to decrease basicity. The order of steric hindrance is: Tertiary > Secondary > Primary.

The final observed basicity is a net result of these competing factors.

G cluster_inductive Increases Basicity cluster_solvation Increases Basicity cluster_steric Decreases Basicity A Factors Influencing Alkylamine Basicity B Inductive Effect (+I) A->B C Solvation Effect (H-Bonding) A->C D Steric Hindrance A->D E Observed Basicity in Aqueous Solution B->E + Basicity B_order Tertiary > Secondary > Primary C->E + Basicity C_order Primary > Secondary > Tertiary D->E - Basicity D_order Tertiary > Secondary > Primary

Caption: Interplay of factors governing the basicity of alkylamines in aqueous solution.

Quantitative Comparison of Alkylamine Basicity

The basicity of an amine is commonly expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base.[5][6] Alternatively, the basicity constant (Kb) or its negative logarithm (pKb) can be used, where a smaller pKb value signifies a stronger base. The relationship between these values at 25°C is pKa + pKb = 14.

The following table summarizes the experimental basicity data for common methyl- and ethyl-substituted amines in aqueous solution.

Amine NameStructureClasspKa of Conjugate AcidpKb
AmmoniaNH₃-9.254.75
Methylamines
MethylamineCH₃NH₂Primary10.66[2][4]3.34
Dimethylamine(CH₃)₂NHSecondary10.73[7][8]3.27
Trimethylamine(CH₃)₃NTertiary9.81[2][4]4.19
Ethylamines
EthylamineCH₃CH₂NH₂Primary10.67[9]3.33
Diethylamine(CH₃CH₂)₂NHSecondary10.98[7]3.02
Triethylamine(CH₃CH₂)₃NTertiary10.75[7][10][11]3.25

Note: pKa values are for the corresponding ammonium ion in water at or near 25°C. pKb values are calculated (14 - pKa).

As the data illustrates, for both methyl and ethyl series in aqueous solution, the secondary amine is the most basic.[12] This outcome highlights the balance of the aforementioned effects: the enhanced inductive effect of two alkyl groups in secondary amines is optimally balanced by favorable solvation and moderate steric hindrance compared to primary and tertiary amines.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for comparing the basicity of amines. Several robust experimental techniques are employed for this purpose.

Potentiometric Titration

Potentiometric titration is the most widely used method for pKa determination due to its simplicity and high accuracy.[13][14][15]

Methodology:

  • Sample Preparation : A precise quantity of the alkylamine is dissolved in deionized water to create a solution of known concentration.[14]

  • Titration Setup : The solution is placed in a beaker with a magnetic stirrer. A calibrated combined pH electrode, connected to a pH meter, is immersed in the solution.[15]

  • Titration Process : A standardized solution of a strong acid (e.g., HCl) is added to the amine solution in small, known increments using a burette.[13]

  • Data Collection : The pH of the solution is recorded after each addition of the acid titrant, once the reading has stabilized.

  • Data Analysis : The collected data is plotted as pH versus the volume of titrant added, generating a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[15] At this point, the concentrations of the amine and its conjugate acid are equal.

G A Prepare Amine Solution (Known Conc.) C Titrate with Standard Strong Acid A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Experimental workflow for pKa determination via potentiometric titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can determine pKa by monitoring pH-dependent changes in the chemical shifts of nuclei near the amine group.[14][15]

Methodology:

  • Sample Preparation : A series of samples of the amine are prepared in buffers across a range of pH values.

  • Data Acquisition : ¹H or ¹³C NMR spectra are acquired for each sample. The chemical shift of a nucleus sensitive to the protonation state of the nitrogen (e.g., protons on the α-carbon) is measured.[14]

  • Data Analysis : The chemical shift is plotted against pH, which typically yields a sigmoidal curve.[15] The data is fitted to the Henderson-Hasselbalch equation, and the pKa corresponds to the inflection point of this curve.[14]

UV-Vis Spectrophotometry

This method is applicable when the protonated and unprotonated forms of the amine have distinct UV-Vis absorption spectra. It is more common for aromatic amines but can be adapted for other systems.[16]

Methodology:

  • Sample Preparation : As with NMR, a series of buffered solutions of the amine are prepared at various pH values.

  • Data Acquisition : The absorbance spectrum is recorded for each solution. A wavelength is chosen where the difference in absorbance between the protonated and unprotonated species is maximal.

  • Data Analysis : The absorbance at the chosen wavelength is plotted against pH. The resulting sigmoidal curve is analyzed to find the pKa at the inflection point.

References

N-Methylnonan-2-amine as a Dimethylamine Alternative in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the choice of an amine reagent is pivotal to the outcome of a reaction. Dimethylamine (B145610), a widely used secondary amine, is favored for its high reactivity and minimal steric hindrance. However, for applications requiring enhanced lipophilicity or specific steric bulk in the final product, alternative amines are often sought. This guide provides a comparative analysis of N-methylnonan-2-amine and dimethylamine in three common synthetic transformations: reductive amination, the Mannich reaction, and amide formation.

Due to a lack of direct comparative experimental studies in the published literature, this guide offers a theoretical comparison based on established principles of organic chemistry, supported by data from analogous reactions with sterically hindered amines. The information presented is intended to guide researchers in selecting the appropriate amine for their specific synthetic needs.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the target amine.

Reaction Scheme:

  • With Dimethylamine: R1(CO)R2 + (CH₃)₂NH → [R1C(N⁺(CH₃)₂)R2] → R1CH(N(CH₃)₂)R2

  • With N-Methylnonan-2-amine: R1(CO)R2 + CH₃NH(C₉H₁₉) → [R1C(N⁺(CH₃)(C₉H₁₉))R2] → R1CH(N(CH₃)(C₉H₁₉))R2

Expected Performance Comparison:

The increased steric bulk of the nonyl group in N-methylnonan-2-amine is expected to influence the rate of both the initial iminium ion formation and the subsequent reduction. While dimethylamine reacts readily with a wide range of aldehydes and ketones, N-methylnonan-2-amine may exhibit slower reaction kinetics, particularly with sterically hindered carbonyl compounds. The bulky nonyl group can impede the approach of the amine to the carbonyl carbon.

However, the increased lipophilicity imparted by the nonyl chain can be advantageous in reactions conducted in nonpolar solvents, potentially improving the solubility of reactants and intermediates.

Comparative Data Summary:

ParameterDimethylamineN-Methylnonan-2-amine (Expected)Rationale
Reaction Rate HighModerate to LowIncreased steric hindrance from the nonyl group.
Substrate Scope BroadMore limited with hindered ketonesSteric clashes between the amine and the carbonyl compound.
Yield Generally highPotentially lower, substrate-dependentSlower reaction rates may lead to incomplete conversion or side reactions.
Solubility High in polar solventsHigh in nonpolar solventsThe long alkyl chain increases lipophilicity.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the ketone or aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol, dichloromethane (B109758), or 1,2-dichloroethane) is added the secondary amine (1.1-1.5 equiv.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-2.0 equiv.), is added portion-wise.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Reductive_Amination carbonyl Ketone/Aldehyde (R1(CO)R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + R'R''NH amine Secondary Amine (R'R''NH) amine->hemiaminal iminium Iminium Ion [R1C(N⁺R'R'')R2] hemiaminal->iminium - H₂O product Product Amine (R1CH(NR'R'')R2) iminium->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Reductive Amination Pathway

The Mannich Reaction

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine to form a β-amino-carbonyl compound, known as a Mannich base.[1]

Reaction Scheme:

  • With Dimethylamine: R(CO)CH₃ + CH₂O + (CH₃)₂NH → R(CO)CH₂CH₂N(CH₃)₂

  • With N-Methylnonan-2-amine: R(CO)CH₃ + CH₂O + CH₃NH(C₉H₁₉) → R(CO)CH₂CH₂N(CH₃)(C₉H₁₉)

Expected Performance Comparison:

The first step of the Mannich reaction is the formation of an Eschenmoser's salt precursor (an iminium ion) from the amine and formaldehyde.[2] Dimethylamine, being small and highly nucleophilic, rapidly forms this intermediate. The bulkier N-methylnonan-2-amine is expected to react more slowly with formaldehyde.[3] This can decrease the overall rate of the Mannich reaction.

Furthermore, the subsequent attack of the enolized ketone on the iminium ion can also be affected by the steric hindrance of the N-substituents. A bulkier amine will result in a more sterically encumbered iminium ion, which may react more slowly with the nucleophile.

Comparative Data Summary:

ParameterDimethylamineN-Methylnonan-2-amine (Expected)Rationale
Reaction Rate HighModerate to LowSlower formation of the iminium ion and sterically hindered attack of the enol.
Yield Generally good to excellentPotentially lower, especially with bulky ketonesSteric hindrance at multiple stages of the reaction mechanism.
Side Reactions MinimalPotential for increased byproducts due to longer reaction times or higher temperatures.Slower desired reaction may allow competing pathways to become more significant.
Product Properties Hydrophilic Mannich baseLipophilic Mannich baseThe nonyl group significantly increases the lipophilicity of the product.

Experimental Protocol: General Procedure for the Mannich Reaction

  • A mixture of the ketone (1.0 equiv.), the secondary amine hydrochloride (1.1 equiv.), and paraformaldehyde (1.2 equiv.) in ethanol (B145695) is prepared.

  • A catalytic amount of concentrated hydrochloric acid is added.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove unreacted ketone.

  • The aqueous layer is made basic (pH > 10) with a concentrated solution of sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Mannich base, which can be further purified by distillation or chromatography.[4]

Mannich_Reaction amine Secondary Amine (R'R''NH) iminium Iminium Ion [CH₂(N⁺R'R'')] amine->iminium formaldehyde Formaldehyde (CH₂O) formaldehyde->iminium + H⁺ product Mannich Base (R(CO)CH₂CH₂NR'R'') iminium->product ketone Enolizable Ketone (R(CO)CH₃) enol Enol Intermediate ketone->enol Tautomerization enol->product + Iminium Ion

Mannich Reaction Pathway

Amide Formation from Carboxylic Acids

The direct condensation of a carboxylic acid and an amine to form an amide typically requires harsh conditions or the use of coupling agents to activate the carboxylic acid.

Reaction Scheme:

  • With Dimethylamine: RCOOH + (CH₃)₂NH → RCON(CH₃)₂

  • With N-Methylnonan-2-amine: RCOOH + CH₃NH(C₉H₁₉) → RCON(CH₃)(C₉H₁₉)

Expected Performance Comparison:

The nucleophilicity of the amine is a key factor in amide formation. While the electronic properties of dimethylamine and N-methylnonan-2-amine are similar, the steric hindrance of the nonyl group in the latter can significantly reduce its effective nucleophilicity.[5] This is particularly true when reacting with activated carboxylic acid derivatives that are themselves sterically demanding.

As a result, reactions with N-methylnonan-2-amine may require longer reaction times, higher temperatures, or more potent coupling agents to achieve comparable yields to those obtained with dimethylamine.

Comparative Data Summary:

ParameterDimethylamineN-Methylnonan-2-amine (Expected)Rationale
Nucleophilicity HighModerateSteric hindrance around the nitrogen atom reduces accessibility.
Reaction Conditions MilderMore forcing (higher temperature, longer time)Overcoming the lower effective nucleophilicity and steric hindrance.
Yield Generally highSubstrate-dependent, potentially lowerIncomplete reaction due to steric hindrance.
Choice of Coupling Agent Wide variety applicableMay require more reactive coupling agentsTo generate a highly reactive carboxylic acid derivative to overcome the lower amine nucleophilicity.

Experimental Protocol: General Procedure for Amide Formation using a Coupling Agent

  • To a solution of the carboxylic acid (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane or DMF) is added a coupling agent (e.g., DCC, EDC, or HATU) (1.1 equiv.) and, if necessary, an activating agent (e.g., HOBt or DMAP) (0.1-1.1 equiv.).

  • The mixture is stirred at 0 °C or room temperature for 15-30 minutes to activate the carboxylic acid.

  • The secondary amine (1.1 equiv.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is filtered to remove any precipitated byproducts (e.g., DCU if DCC is used).

  • The filtrate is washed successively with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amide is purified by recrystallization or column chromatography.

Amide_Formation acid Carboxylic Acid (RCOOH) activated_ester Activated Intermediate acid->activated_ester coupling_agent Coupling Agent coupling_agent->activated_ester tetrahedral_intermediate Tetrahedral Intermediate activated_ester->tetrahedral_intermediate amine Secondary Amine (R'R''NH) amine->tetrahedral_intermediate + R'R''NH product Amide (RCONR'R'') tetrahedral_intermediate->product - Leaving Group

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Amines

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of amines is crucial in drug development, environmental monitoring, and food safety due to their biological activity and role as synthetic precursors. However, the chemical properties of amines, such as high polarity, basicity, and often low volatility and lack of strong chromophores, present significant analytical challenges.[1][2] Consequently, robust and validated analytical methods are paramount to ensure data accuracy, reliability, and regulatory compliance.

This guide provides an objective comparison of common analytical techniques for amine quantification, details validation protocols in line with regulatory guidelines, and presents supporting experimental data to aid researchers in selecting and validating the most suitable methods for their applications.

Comparison of Key Analytical Techniques

The primary analytical techniques for amine quantification are chromatographic, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][3] Due to the properties of many amines, a derivatization step is frequently required to improve their chromatographic behavior and detectability.[1][2][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Mass Spectrometry (MS) DetectorCapillary Electrophoresis (CE)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[3]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[3]Identifies and quantifies compounds by measuring their mass-to-charge ratio (m/z).[1]Separation based on the differential migration of ions in an electric field within a narrow capillary.[5]
Best Suited For Non-volatile, polar, and thermally unstable amines.[3]Volatile and thermally stable amines or those that can be made volatile through derivatization.[3]Providing high selectivity and sensitivity, confirming identity, and analyzing complex matrices.[6]Charged amine species, offering high separation efficiency and minimal solvent usage.[5]
Common Detectors UV-Visible (often requires derivatization), Fluorescence (FLD), Mass Spectrometry (MS).[1][6]Flame Ionization Detector (FID), Mass Spectrometry (MS).[7]Quadrupole, Time-of-Flight (TOF), Orbitrap.UV, Laser-Induced Fluorescence (LIF), Contactless Conductivity (C⁴D), Mass Spectrometry (MS).[8][9]
Advantages Versatile, wide range of stationary phases, suitable for a broad range of amines.[10]High resolution, fast analysis times, ideal for volatile amines.[11]High sensitivity and specificity, structural information, can sometimes be used without derivatization.[12]High efficiency, small sample volume, low reagent consumption.[5]
Limitations May require derivatization for detection, higher solvent consumption.[1]Limited to thermally stable and volatile analytes, derivatization is often necessary.[1]Higher equipment cost and complexity, potential for matrix effects.[1]Lower concentration sensitivity for some detectors, reproducibility can be challenging.

The Role of Derivatization

For both GC and HPLC analysis, derivatization is a common strategy to overcome the challenges associated with amines.[2] This chemical modification process aims to:

  • Decrease polarity and increase volatility for GC analysis.[2]

  • Introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC.[2][13]

  • Improve chromatographic peak shape and resolution .

Common derivatizing agents include Dansyl chloride, o-Phthaldialdehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC), and various chloroformates and silylating agents.[4][13][14] The choice of reagent depends on the amine type (primary, secondary), the analytical technique, and the desired sensitivity.[4][15]

G General Workflow for Amine Analysis via Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Plasma, Food, API) Extraction Extraction of Amines (e.g., LLE, SPE) Sample->Extraction Deriv Add Derivatizing Agent (e.g., Dansyl Chloride) Extraction->Deriv Extracted Sample Reaction Incubation (Controlled Temp & Time) Deriv->Reaction Analysis Chromatographic Analysis (HPLC or GC) Reaction->Analysis Derivatized Sample Detection Detection (UV, FLD, MS) Analysis->Detection Quant Quantification Detection->Quant

A typical workflow for amine analysis using pre-column derivatization.

Quantitative Validation Data Summary

The validation of an analytical method demonstrates its suitability for the intended purpose.[10] Key performance characteristics are evaluated according to guidelines from the International Council for Harmonisation (ICH). The following table summarizes quantitative validation data from various studies.

Analytical MethodAnalyte(s)MatrixLinearity (r²)LODLOQRecovery (%)Reference
HPLC-UV Bioactive Amines (Putrescine, Histamine, etc.)Chicken Meat> 0.990.3 mg/kg0.9 - 1.0 mg/kg92.25 - 102.25[16][17]
HPLC-UV Bioactive AminesAgricultural ProductsN/A0.01 - 0.10 mg/kg0.02 - 0.31 mg/kg89.63 - 108.77[18]
LC-MS/MS Biogenic Amines (Putrescine, Tyramine, etc.)Meat Products> 0.99N/A10 µg/gTrueness: -20% to +20%[12]
LC-MS/MS Florfenicol AmineBiological Matrices≥ 0.99410.0005 mg/kg0.01 mg/kg86.4 - 108.1[19]
GC-MS 14 Atmospheric AminesGaseous & Particulate0.992 - 0.9990.04 - 0.42 µg/mL0.16 - 1.68 µg/mL68.8 - 180[20]
Capillary Electrophoresis (C⁴D) 8 Biogenic AminesSeawater≥ 0.981≤ 0.029 µg/mL≤ 0.097 µg/mL77 - 93[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for sample preparation and the assessment of linearity.

This protocol is a generalized example for the analysis of bioactive amines in a food matrix, adapted from published methods.[16][21]

  • Sample Extraction :

    • Homogenize 5g of the sample with 10 mL of 0.1 M trichloroacetic acid (TCA).

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Collect the supernatant and repeat the extraction process on the pellet.

    • Combine the supernatants and filter through a 0.45 µm filter.

  • Derivatization :

    • Take 1 mL of the filtered extract.

    • Add 200 µL of saturated sodium bicarbonate solution to adjust the pH.

    • Add 1 mL of Dansyl chloride solution (e.g., 10 mg/mL in acetone).

    • Vortex the mixture and incubate in a water bath at 45-60°C for 45-60 minutes in the dark.[1]

    • Add 100 µL of ammonia (B1221849) solution to stop the reaction by consuming excess Dansyl chloride.

    • Evaporate the solvent (e.g., under a nitrogen stream) and reconstitute the residue in the mobile phase for injection.

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal.

  • Preparation of Standards : Prepare a stock solution of the amine standard. Perform serial dilutions with a suitable solvent or blank matrix extract to create at least five calibration standards spanning the expected concentration range of the samples.

  • Analysis : Analyze each concentration level in triplicate.[1] If derivatization is part of the method, ensure all standards and samples are derivatized under the same conditions.[1]

  • Data Collection : Record the peak area or height for each injection.[1]

  • Evaluation : Plot the mean response (y-axis) against the concentration (x-axis). Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²). An r² value > 0.99 is typically considered acceptable.[16]

G Analytical Method Validation Workflow (ICH Q2) cluster_params Performance Characteristics Start Method Development Validation Validation Protocol Definition Start->Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD / LOQ Validation->LOD Robustness Robustness Validation->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report Robustness->Report Implementation Routine Use Report->Implementation

A logical workflow for analytical method validation.

Conclusion

The validation of analytical methods for amine quantification is a multifaceted process that requires careful consideration of the analyte's properties, the sample matrix, and the intended purpose of the method.[1] While HPLC and GC coupled with various detectors are the workhorses of amine analysis, the need for derivatization is a common theme. LC-MS/MS offers high sensitivity and specificity, potentially reducing the need for derivatization.[12] Regardless of the chosen technology, a rigorous validation process compliant with ICH guidelines is essential to generate reliable and defensible scientific data.[1]

References

A Comparative Analysis of Trifunctional Amine Cross-Linkers for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical determinant of the final properties and performance of polymer networks. This guide provides a detailed comparative study of common trifunctional amine cross-linkers, offering insights into their performance backed by experimental data to inform material design and development.

Trifunctional amine cross-linkers are pivotal in creating robust, three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance. These molecules possess three primary amine groups, enabling the formation of multiple covalent bonds within a polymer matrix. This guide focuses on a comparative analysis of three prominent trifunctional amine cross-linkers: Tris(2-aminoethyl)amine (TREN), 4-aminomethyl-1,8-octanediamine (TAN), and Jeffamine T-403. The comparison will delve into their impact on the thermal and mechanical properties of the resulting polymers, particularly in the context of covalent adaptable networks (CANs) and epoxy resins.

Performance Comparison of Trifunctional Amine Cross-Linkers

The choice of a trifunctional amine cross-linker significantly influences the thermomechanical properties of the resulting polymer network. The following tables summarize key performance data for polymers cross-linked with TREN, TAN, and Jeffamine T-403. The data is compiled from studies on covalent adaptable networks (amide-imide (AI) and vinylogous urethane (B1682113) (VU) chemistries) and epoxy resin systems.

Table 1: Thermal Properties of Polymers with Different Trifunctional Amine Cross-Linkers

PropertyTRENTANJeffamine T-403
Glass Transition Temperature (Tg)
Amide-Imide (AI) Network~90-110 °C[1]~85-95 °C[1]Not widely reported in AI networks
Vinylogous Urethane (VU) Network~30-40 °C[1]~25-35 °C[1]Not widely reported in VU networks
Epoxy ResinVariable, depends on epoxy typeNot widely reported in epoxies~45-60 °C (with DGEBA epoxy)[2]
Thermal Stability (Td,5%)
Amide-Imide (AI) NetworkLower thermal stability due to tertiary amine[1]Higher thermal stability than TREN[1]Data not available for direct comparison
Vinylogous Urethane (VU) NetworkReduced thermal stability[1]Enhanced thermal stability[1]Data not available for direct comparison
Epoxy ResinGenerally goodNot widely reportedGood thermal stability

Table 2: Mechanical Properties of Polymers with Different Trifunctional Amine Cross-Linkers

PropertyTRENTANJeffamine T-403
Young's Modulus (E)
Amide-Imide (AI) NetworkSlightly higher than TAN-based networks[1]Comparable to TREN-based networks[1]Not widely reported in AI networks
Epoxy ResinDependent on epoxy and cure conditionsNot widely reported~1.7 GPa (with 66% lignin-based epoxy)[3]
Tensile Strength (σb)
Amide-Imide (AI) NetworkHighly dependent on curing conditions[1]More consistent properties than TREN[1]Not widely reported in AI networks
Epoxy ResinDependent on epoxy and cure conditionsNot widely reported~66 MPa (with 66% lignin-based epoxy)[3]
Elongation at Break (εb)
Amide-Imide (AI) NetworkVariableGenerally consistentNot widely reported in AI networks
Epoxy ResinDependent on epoxy and cure conditionsNot widely reported~8% (with 66% lignin-based epoxy)[3]

In-Depth Analysis of Cross-Linker Performance

Tris(2-aminoethyl)amine (TREN) has historically been a widely used trifunctional primary amine due to its commercial availability and high reactivity.[1] However, its structure, which includes a tertiary amine, presents several drawbacks. These include increased susceptibility to oxidation leading to coloration, reduced thermal stability, and a significant vapor pressure which can lead to inconsistencies in cross-linking density, particularly at elevated curing temperatures.[1] The tertiary amine in TREN can also catalyze certain exchange reactions in dynamic networks, which may or may not be desirable depending on the application.[1]

4-aminomethyl-1,8-octanediamine (TAN) , a fully aliphatic trifunctional primary amine, has emerged as a promising alternative to TREN.[1] Its linear, aliphatic structure without a tertiary amine group contributes to higher thermal stability and reduced coloration in the resulting polymers.[1] Polymers cross-linked with TAN exhibit more consistent thermomechanical properties that are less sensitive to curing conditions compared to their TREN-based counterparts.[1]

Jeffamine T-403 is a polyetheramine with a trifunctional primary amine structure.[4][5] The flexible polyether backbone of Jeffamine T-403 imparts greater flexibility and impact strength to the resulting polymer networks compared to more rigid aliphatic or aromatic cross-linkers.[5] This makes it a suitable choice for applications requiring a balance of toughness and flexibility. It is commonly used as a curing agent for epoxy resins.[5][6]

Alternatives to Trifunctional Amine Cross-Linkers

While trifunctional amines are effective, other classes of cross-linkers can be employed depending on the desired polymer properties and application.

  • Diamine Cross-Linkers: These possess two primary amine groups and lead to a lower cross-link density compared to trifunctional amines, resulting in more flexible and less rigid materials.

  • Synthetic Non-Amine Cross-Linkers: Agents like glutaraldehyde (B144438) can also be used to cross-link polymers, particularly hydrogels. However, their potential toxicity is a significant concern in biomedical applications.[7]

  • Natural Cross-Linkers: Genipin, derived from the gardenia plant, offers a biocompatible alternative to synthetic cross-linkers, especially in tissue engineering and drug delivery applications.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Synthesis of Covalent Adaptable Networks (CANs)

Amide-Imide (AI) Network Synthesis:

  • Stoichiometric amounts of a diamine and a dianhydride (e.g., pyromellitic dianhydride) are reacted in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at room temperature to form a poly(amic acid) solution.

  • The trifunctional amine cross-linker (TREN or TAN) is added to the solution.

  • The mixture is cast into a mold and heated to induce imidization and cross-linking, typically at temperatures ranging from 60°C to 120°C. The curing time and temperature can significantly impact the final properties, especially for TREN-based networks.[1]

Vinylogous Urethane (VU) Network Synthesis:

  • A bis-acetoacetate monomer and a trifunctional amine cross-linker (TREN or TAN) are mixed, often with a slight excess of amine functional groups.

  • The mixture is typically heated to facilitate the condensation reaction and network formation.

  • The resulting material can be further processed by compression molding at elevated temperatures (e.g., 130-160°C) to obtain robust polymer films.[1]

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program in a DSC instrument, typically involving heating, cooling, and a second heating cycle, at a constant rate (e.g., 10 °C/min).

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. This method is used to characterize the thermal transitions of thermosets.

Thermogravimetric Analysis (TGA):

  • A small sample (typically 5-10 mg) of the polymer is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature. The thermal degradation temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td,5%). TGA is a standard method for assessing the thermal stability of polymers.[8][9][10]

Mechanical Testing

Tensile Testing (ASTM D638):

  • Dog-bone shaped specimens of the polymer are prepared according to ASTM D638 specifications.[11]

  • The specimens are conditioned at a standard temperature and humidity before testing.[11]

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of extension until the specimen fractures.

  • Stress-strain curves are recorded, from which Young's modulus, tensile strength, and elongation at break are determined.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between cross-linker structure and polymer properties.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization Monomers Monomers (e.g., Dianhydride, Diamine) Mixing Mixing and Reaction Monomers->Mixing Crosslinker Trifunctional Amine (TREN, TAN, etc.) Crosslinker->Mixing Solvent Anhydrous Solvent (e.g., THF) Solvent->Mixing Casting Film Casting / Molding Mixing->Casting Curing Thermal Curing Casting->Curing Polymer Cured Polymer Network Curing->Polymer Synthesized Material DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA Tensile Tensile Testing (ASTM D638) Polymer->Tensile Thermal_Prop Thermal Properties (Tg, Td) DSC->Thermal_Prop TGA->Thermal_Prop Mech_Prop Mechanical Properties (E, σb, εb) Tensile->Mech_Prop

Caption: Experimental workflow for synthesis and characterization of cross-linked polymers.

Structure_Property_Relationship cluster_structure Cross-linker Structure cluster_properties Polymer Properties Structure Trifunctional Amine Structure Tertiary_Amine Presence of Tertiary Amine (e.g., TREN) Structure->Tertiary_Amine Aliphatic_Chain Fully Aliphatic Chain (e.g., TAN) Structure->Aliphatic_Chain Flexible_Backbone Flexible Polyether Backbone (e.g., Jeffamine T-403) Structure->Flexible_Backbone Thermal_Stability Thermal Stability Tertiary_Amine->Thermal_Stability Decreases Processing_Sens Processing Sensitivity Tertiary_Amine->Processing_Sens Increases Aliphatic_Chain->Thermal_Stability Increases Aliphatic_Chain->Processing_Sens Decreases Mechanical_Flex Mechanical Flexibility Flexible_Backbone->Mechanical_Flex Increases

Caption: Structure-property relationships of trifunctional amine cross-linkers in polymers.

References

A Comparative Guide to Triaminononane (TAN) and Tris(2-aminoethyl)amine (TREN) in Covalent Adaptable Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triaminononane (TAN) and tris(2-aminoethyl)amine (B1216632) (TREN) as trifunctional amine crosslinkers in the formulation of Covalent Adaptable Networks (CANs). The selection of a suitable crosslinker is critical in defining the thermomechanical properties and long-term stability of these materials. This document summarizes key performance data from experimental studies to aid in making an informed decision for your research and development needs.

Overview of Crosslinkers: TAN vs. TREN

Tris(2-aminoethyl)amine (TREN) has historically been a widely utilized trifunctional primary amine in the synthesis of CANs due to its commercial availability.[1][2][3] However, its application is associated with several challenges, including high toxicity, a strong ammoniacal odor, and a low flash point, which can complicate handling and processing.[4] Furthermore, the presence of a tertiary amine in its structure can lead to oxidation-induced coloration and reduced thermal stability in the resulting polymer networks.[1][4]

Triaminononane (TAN), commercially known as Hexatran, has emerged as a promising alternative.[4] As a fully aliphatic trifunctional primary amine, TAN offers a more favorable safety and handling profile with a higher boiling point, higher flash point, milder odor, and lower acute toxicity compared to TREN.[4]

A direct comparison of their fundamental properties is presented below.

PropertyTriaminononane (TAN)Tris(2-aminoethyl)amine (TREN)
Molar Mass 173 g/mol 146 g/mol
Boiling Point 291 °CNot specified in provided context
Flash Point 163 °C113 °C
Acute Toxicity (oral LD50, rats) 760 mg/kg246 mg/kg
Key Structural Feature Fully aliphatic primary amineContains a tertiary amine

Performance in Amide-Imide (AI) Covalent Adaptable Networks

Amide-imide (AI) CANs operate through a dissociative exchange mechanism. A comparative study of TAN and TREN in an AI network formulation yielded the following thermomechanical properties.

PropertyAI-TANAI-TREN
Td5% (°C)a 365347
Soluble Fraction (%)b 5.2 ± 0.86.5 ± 1.1
Swelling Degree (%)b 13.9 ± 0.916.5 ± 1.3
Ultimate Tensile Strength (MPa)c 1.8 ± 0.21.5 ± 0.1
Young's Modulus (MPa)c 14.6 ± 2.611.2 ± 1.9
Elongation at Break (%)c 21.8 ± 3.520.5 ± 2.9
a Temperature at 5% weight loss determined by TGA.
b Measured in CHCl3 at room temperature for 48h.
c Determined from tensile testing.

Performance in Vinylogous Urethane (B1682113) (VU) Covalent Adaptable Networks

Vinylogous urethane (VU) CANs function via an associative exchange mechanism. The performance of TAN and TREN as crosslinkers in VU networks is summarized below.

PropertyVU-TANVU-TREN
Td5% (°C)a 338335
Soluble Fraction (%)b 4.3 ± 0.55.1 ± 0.7
Swelling Degree (%)b 11.8 ± 0.713.2 ± 0.9
Ultimate Tensile Strength (MPa)c 2.1 ± 0.31.9 ± 0.2
Young's Modulus (MPa)c 18.3 ± 3.115.7 ± 2.4
Elongation at Break (%)c 25.4 ± 4.123.7 ± 3.8
a Temperature at 5% weight loss determined by TGA.
b Measured in THF at room temperature for 48h.
c Determined from tensile testing.

In the case of VU networks, the thermal stabilities of both TAN and TREN-based materials are more comparable. A significant observation during reprocessing at 140 °C was the pronounced thermal yellowing and darkening of the VU-TREN material with subsequent thermal cycles.[4] In contrast, the VU-TAN network showed significantly less coloration, highlighting an advantage of its fully aliphatic structure in applications where color stability is important.[4] The vinylogous urethane exchange mechanism is noted to be insensitive to base catalysis, thus the tertiary amine of TREN does not accelerate reprocessing in this system.[4]

Experimental Protocols

The synthesis of vinylogous urethane networks involved the use of a 10 mol % excess of amine functional groups relative to esters.[4][5]

The VU-based materials were cut into small pieces and were subjected to three reprocessing cycles using thermal compression molding at a temperature of 140 °C.[4]

Visualized Workflows and Mechanisms

logical_relationship cluster_amines Trifunctional Amine Crosslinkers cluster_properties Key Properties & Performance TAN Triaminononane (TAN) Thermal_Stability Higher Thermal Stability TAN->Thermal_Stability Color_Stability Better Color Stability TAN->Color_Stability Lower_Toxicity Lower Toxicity & Odor TAN->Lower_Toxicity TREN Tris(2-aminoethyl)amine (TREN) Faster_Reprocessing_AI Faster Reprocessing (AI only) TREN->Faster_Reprocessing_AI Reduced_Thermal_Stability Reduced Thermal Stability TREN->Reduced_Thermal_Stability

Caption: Key performance differences between TAN and TREN in CANs.

experimental_workflow cluster_AI Amide-Imide (AI) CAN Synthesis cluster_VU Vinylogous Urethane (VU) CAN Synthesis cluster_Reprocessing Reprocessing AI_Mix Mix Reactants: Dimethyl Glutarate, TMHD, Amine (TAN or TREN) AI_Cure Cure at 110°C for 18h AI_Mix->AI_Cure AI_Dry Vacuum Dry at 140°C AI_Cure->AI_Dry AI_Product AI-TAN or AI-TREN AI_Dry->AI_Product Grind Grind AI Material AI_Product->Grind VU_Mix Mix Reactants: 10 mol% excess amine (TAN or TREN) VU_Cure Curing (Conditions not specified) VU_Mix->VU_Cure VU_Product VU-TAN or VU-TREN VU_Cure->VU_Product Cut Cut VU Material VU_Product->Cut Reprocess_AI Compress at 210°C (TREN) or 230°C (TAN) Grind->Reprocess_AI Reprocess_VU Compress at 140°C Cut->Reprocess_VU

Caption: Experimental workflow for synthesis and reprocessing of CANs.

signaling_pathway cluster_AI Amide-Imide (Dissociative) cluster_VU Vinylogous Urethane (Associative) AI_Network Crosslinked AI Network AI_Exchange Amide-Imide Exchange AI_Network->AI_Exchange Heat AI_TREN TREN (Tertiary Amine) AI_Catalysis Catalysis AI_TREN->AI_Catalysis AI_Catalysis->AI_Exchange Accelerates VU_Network Crosslinked VU Network VU_Exchange Vinylogous Urethane Exchange VU_Network->VU_Exchange Heat VU_TREN TREN (Tertiary Amine) VU_Insensitive Insensitive to Base Catalysis VU_TREN->VU_Insensitive

Caption: Influence of TREN's tertiary amine on exchange mechanisms.

Conclusion and Recommendations

The choice between TAN and TREN as a crosslinker for CANs significantly impacts the final material properties and processing conditions.[4]

Triaminononane (TAN) is the recommended crosslinker for applications where:

  • High thermal stability is a critical requirement.

  • Color stability during thermal processing is important.

  • Improved safety and handling (lower toxicity, milder odor, higher flash point) are priorities.

Tris(2-aminoethyl)amine (TREN) may be considered for:

  • Amide-imide networks where faster reprocessing at lower temperatures is a primary objective, and the trade-offs in thermal stability and coloration are acceptable.

Overall, TAN presents a more robust and safer alternative to TREN for the development of covalent adaptable networks, offering enhanced thermal and color stability without compromising the mechanical properties of the final material.[4] Researchers are encouraged to consider these factors in the context of their specific application to make the most appropriate selection.

References

A Comparative Guide to the Analysis of Amines: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of amines is a critical analytical challenge. Amines, a diverse class of organic compounds containing a basic nitrogen atom with a lone pair, play significant roles in pharmaceuticals, biological processes, and food chemistry. The choice of analytical methodology is paramount for robust and reliable results. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of amines, supported by experimental data and detailed protocols.

Principles of Amine Analysis by GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) that carries it through a capillary column. Separation is achieved based on the differential partitioning of analytes between the stationary phase lining the column and the mobile phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

A significant consideration for the GC-MS analysis of many amines is their inherent polarity and low volatility.[1] This often necessitates a chemical derivatization step to convert the amines into less polar and more volatile compounds, making them amenable to GC analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, utilizes a liquid mobile phase to transport the sample through a packed column. Separation is based on the analyte's affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into a tandem mass spectrometer. In the MS/MS system, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

A key advantage of LC-MS/MS for amine analysis is its ability to directly analyze many polar and non-volatile amines without the need for derivatization.[2] This simplifies sample preparation and can reduce analytical variability.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the amine and sample matrix. The following table summarizes key quantitative performance parameters for the analysis of representative biogenic amines using both techniques.

AnalyteMethodMatrixDerivatization ReagentLOD (Limit of Detection)LOQ (Limit of Quantitation)Linearity (R²)Recovery (%)Reference
HistamineGC-MSBeerIsobutyl chloroformate----[3]
TyramineGC-MSBeerIsobutyl chloroformate----[3]
PutrescineGC-MSBeerIsobutyl chloroformate----[3]
CadaverineGC-MSBeerIsobutyl chloroformate----[3]
HistamineLC-MS/MSHoneybee VenomNone0.17 µg/g0.59 µg/g>0.998>70.95[2]
DopamineLC-MS/MSHoneybee VenomNone0.09 µg/g0.30 µg/g>0.998>70.95[2]
NoradrenalineLC-MS/MSHoneybee VenomNone0.12 µg/g0.40 µg/g>0.998>70.95[2]
AdrenalineLC-MS/MSHoneybee VenomNone0.10 µg/g0.35 µg/g>0.998>70.95[2]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the analysis of amines by GC-MS and LC-MS/MS.

GC-MS Analysis of Biogenic Amines in Beer (with Derivatization)

This protocol is adapted from a method for the simultaneous measurement of 22 biogenic amines in alcoholic beverages.[3]

1. Sample Preparation and Derivatization:

  • Take 1 mL of beer sample.

  • The derivatization is performed in a two-phase system using isobutyl chloroformate. This reaction is quantitative for all amines within 10 minutes.[3]

  • After the reaction, excess reagent is eliminated.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N GC

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5973N MSD

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

LC-MS/MS Analysis of Biogenic Amines in Honeybee Venom (without Derivatization)

This protocol is based on a method for the quantification of five biogenic amines in honeybee venom.[2]

1. Sample Preparation:

  • A simple and environmentally friendly sample preparation procedure is employed.[2]

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: High-Performance Liquid Chromatography system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for each analyte, monitoring specific precursor-to-product ion transitions.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of amines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Amine-containing Sample Derivatization Derivatization (e.g., with Isobutyl Chloroformate) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

GC-MS workflow for amine analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Amine-containing Sample Extraction Direct Extraction (e.g., with acidified solvent) Sample->Extraction Filtration Filtration Extraction->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Processing Data Processing and Quantification MSMS_Detection->Data_Processing

LC-MS/MS workflow for amine analysis.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of amines, each with its own set of advantages and limitations.

GC-MS is a robust and widely available technique that provides excellent chromatographic resolution for volatile compounds. For many amines, the requirement for derivatization adds a sample preparation step, which can increase analysis time and potential for variability.[1] However, for certain volatile amines, headspace GC-MS can be a simple and effective approach.

LC-MS/MS has emerged as the method of choice for many amine applications, particularly in complex biological and food matrices.[2][4] Its ability to directly analyze polar and non-volatile amines without derivatization simplifies sample preparation and improves sample throughput.[2] The high selectivity and sensitivity of tandem mass spectrometry, especially in MRM mode, allow for the accurate quantification of amines at very low concentrations, even in the presence of complex matrix interferences.[2][4]

Ultimately, the selection between GC-MS and LC-MS/MS should be based on a thorough evaluation of the specific amines of interest, the sample matrix, and the desired analytical performance characteristics. For broad-spectrum amine analysis, especially for polar and non-volatile compounds, LC-MS/MS generally offers a more direct and sensitive approach. For volatile amines or when LC-MS/MS is not available, GC-MS with appropriate derivatization remains a viable and powerful alternative.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Nonanamine and its related aliphatic amine compounds. While direct quantitative experimental data for this compound is limited in publicly available literature, this document synthesizes findings from structurally similar compounds to provide insights into potential therapeutic applications and guide future research. The primary biological activities discussed are monoamine oxidase (MAO) inhibition and antiviral effects.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters.[1] Inhibitors of MAO are used in the treatment of neurological disorders such as depression and Parkinson's disease.[1] The inhibitory potency of aliphatic amines against MAO is influenced by their structural characteristics, including chain length and substitution.

Structure-Activity Relationship (SAR) for MAO Inhibition

Based on studies of related aliphatic amines, a general structure-activity relationship can be inferred. The potency of MAO inhibition is often related to the length of the alkyl chain. For some classes of aliphatic amines, inhibitory activity against MAO-B has been shown to increase with the length of the carbon chain in in vitro studies.[2]

Table 1: Postulated Comparative MAO-B Inhibitory Activity of this compound and Related Compounds

Compound NameStructurePredicted MAO-B IC50 RangeRationale for Prediction
2-HeptanamineC7H17NModerateShorter alkyl chain may result in lower affinity for the enzyme's hydrophobic pocket compared to longer chains.
This compound C9H21N Potentially Higher The C9 chain length may provide a favorable balance of lipophilicity and size for interaction with the MAO-B active site.
2-UndecanamineC11H25NPotentially HighestIncreased chain length often leads to greater potency in vitro for aliphatic MAO-B inhibitors.[2]
N-methyl-2-nonanamineC10H23NPotentially LowerN-methylation can alter the binding affinity and selectivity for MAO isoforms.

Note: The predicted IC50 ranges are qualitative and based on general trends observed for other series of aliphatic amines.[2] Actual values for these specific compounds require experimental verification.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (this compound and related amines)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound dilutions.

  • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, Amplex Red, and HRP mixture.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Control Dilutions Add_Enzyme_Compound Add Enzyme and Compound to Plate Compound_Prep->Add_Enzyme_Compound Enzyme_Prep Prepare MAO Enzyme (A or B) Enzyme_Prep->Add_Enzyme_Compound Reagent_Mix Prepare Substrate/ Amplex Red/HRP Mix Add_Reagents Add Substrate Mix Reagent_Mix->Add_Reagents Incubate1 Pre-incubate (37°C, 15 min) Add_Enzyme_Compound->Incubate1 Incubate1->Add_Reagents Measure_Fluorescence Measure Fluorescence Add_Reagents->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the in vitro fluorometric MAO inhibition assay.

Antiviral Activity

Simple aliphatic amines have been investigated for their antiviral properties. One proposed mechanism of action is through their lysosomotropic behavior. As weak bases, these compounds can accumulate in acidic intracellular compartments like endosomes and lysosomes, raising the pH. This can interfere with viral entry and replication processes that are pH-dependent, such as the fusion of viral and endosomal membranes.

Putative Mechanism of Antiviral Action: Lysosomotropism

Antiviral_Mechanism cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) Amine_Accumulation This compound (R-NH2) Accumulates and is Protonated (R-NH3+) pH_Increase Increased Endosomal pH Amine_Accumulation->pH_Increase Fusion_Inhibition Inhibition of pH-dependent Viral Fusion pH_Increase->Fusion_Inhibition Uncoating_Blocked Viral Uncoating Blocked Fusion_Inhibition->Uncoating_Blocked Virus Enveloped Virus Endocytosis Endocytosis Virus->Endocytosis

Proposed antiviral mechanism of this compound via lysosomotropism.
Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of aliphatic amines is also expected to be dependent on their physicochemical properties, such as lipophilicity, which is influenced by the alkyl chain length. A certain degree of lipophilicity is required for the compound to cross cellular membranes and accumulate in endosomes.

Table 2: Postulated Comparative Antiviral Activity of this compound and Related Compounds

Compound NameStructurePredicted Antiviral EC50 RangeRationale for Prediction
2-HeptanamineC7H17NLower to ModerateShorter chain may have suboptimal lipophilicity for membrane interaction and accumulation.
This compound C9H21N Potentially Higher The C9 chain may provide a good balance of aqueous solubility and lipophilicity for effective lysosomotropism.
2-UndecanamineC11H25NPotentially Higher, but with increased cytotoxicityLonger chain increases lipophilicity, which may enhance membrane interaction but could also lead to higher cytotoxicity.
N-methyl-2-nonanamineC10H23NPotentially Similar or HigherN-methylation increases lipophilicity which might enhance activity, but could also affect pKa and subcellular distribution.

Note: The predicted EC50 ranges are qualitative and based on the principle of lysosomotropism and general trends observed for other lipophilic amines. Experimental validation is necessary.

Experimental Protocol: Viral Entry Assay

This protocol can be used to assess the ability of this compound and related compounds to inhibit the entry of an enveloped virus into host cells.

Materials:

  • Host cell line permissive to the virus of interest

  • Enveloped virus (e.g., Influenza A virus, Vesicular Stomatitis Virus)

  • Cell culture medium and supplements

  • Test compounds

  • Method for quantifying viral infection (e.g., plaque assay, TCID50, or reporter virus expression)

  • 96-well cell culture plates

Procedure:

  • Seed host cells in a 96-well plate and grow to confluency.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour) at 37°C.

  • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • After the adsorption period, remove the virus inoculum and add fresh medium containing the test compounds.

  • Incubate the plates for a period sufficient for one round of viral replication.

  • Quantify the level of viral infection using a suitable method.

  • Calculate the percentage of inhibition of viral entry for each compound concentration.

  • Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of any potential therapeutic agent. Simple aliphatic amines can exhibit cytotoxicity, which may be related to their ability to disrupt cell membranes.

Table 3: Predicted Comparative Cytotoxicity of this compound and Related Compounds

Compound NameStructurePredicted Cytotoxicity (CC50)Rationale for Prediction
2-HeptanamineC7H17NLowerShorter alkyl chains are generally less disruptive to cell membranes.
This compound C9H21N Moderate Increased lipophilicity compared to shorter chains may lead to greater membrane interaction and cytotoxicity.
2-UndecanamineC11H25NHigherLonger alkyl chains can have a more pronounced detergent-like effect on cell membranes, leading to higher cytotoxicity.
N-methyl-2-nonanamineC10H23NModerate to HigherIncreased lipophilicity due to the methyl group may contribute to higher cytotoxicity.

Note: These are predicted trends. The actual cytotoxicity needs to be determined experimentally.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Materials:

  • Mammalian cell line (e.g., Vero, A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for a period corresponding to the antiviral assay (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the CC50 value (the concentration that reduces cell viability by 50%) by plotting cell viability against the logarithm of the compound concentration.

Conclusion

While direct comparative data for this compound is scarce, the analysis of related aliphatic amines suggests that it and its analogs are promising candidates for investigation as both MAO inhibitors and antiviral agents. The structure-activity relationships indicate that the C9 alkyl chain of this compound may confer a favorable balance of properties for these biological activities. However, potential cytotoxicity must be carefully evaluated. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound and its related compounds to elucidate their therapeutic potential. Further research is warranted to generate the quantitative data needed for a definitive comparative assessment.

References

A Comparative Guide to the Structural and Reactivity Differences Between Branched and Linear Alkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural arrangement of alkyl groups on an amine can profoundly influence its chemical properties and reactivity. This guide provides an objective comparison of branched versus linear alkylamines, focusing on the isomeric C4 primary amines: n-butylamine (a linear amine) and tert-butylamine (B42293) (a branched amine). This comparison is supported by experimental data to illuminate the structural and reactivity differences that are critical in the fields of chemical synthesis and drug development.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between n-butylamine and tert-butylamine lies in the arrangement of the butyl group attached to the amino functionality. In n-butylamine, the four carbon atoms form a linear chain, while in tert-butylamine, a central carbon atom is bonded to three methyl groups and the amino group. This seemingly subtle variation leads to significant differences in their physicochemical properties.

Table 1: Comparison of Physicochemical Properties of n-Butylamine and tert-Butylamine
Propertyn-Butylamine (Linear)tert-Butylamine (Branched)
Structure CH₃(CH₂)₃NH₂(CH₃)₃CNH₂
pKa of Conjugate Acid 10.6110.68
Mayr Nucleophilicity Parameter (N) 13.3 (for n-propylamine)10.5

Basicity: Inductive Effects vs. Solvation and Steric Hindrance

Basicity, a measure of an amine's ability to accept a proton, is governed by a delicate interplay of electronic and steric factors.

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Based on this effect alone, the tertiary alkyl structure of the tert-butyl group would be expected to make tert-butylamine a stronger base than n-butylamine.

  • Solvation: In aqueous solution, the conjugate acid of the amine is stabilized by hydrogen bonding with water molecules. The ammonium (B1175870) ion of a linear primary amine, with three hydrogen atoms, can be more effectively solvated than the more sterically hindered ammonium ion of a branched primary amine.

  • Steric Hindrance: The bulky tert-butyl group in tert-butylamine creates steric hindrance around the nitrogen atom, which can impede the approach of a proton.

In the case of n-butylamine and tert-butylamine, the pKa values of their conjugate acids are very similar (10.61 and 10.68, respectively). This suggests that the greater inductive effect of the tert-butyl group is largely counterbalanced by the opposing effects of solvation and steric hindrance.

basicity_factors cluster_linear n-Butylamine cluster_branched tert-Butylamine n_butylamine n-Butylamine (Linear) n_factors Factors Influencing Basicity n_butylamine->n_factors n_inductive Moderate +I Effect n_factors->n_inductive n_solvation Good Solvation of Conjugate Acid n_factors->n_solvation n_steric Low Steric Hindrance n_factors->n_steric n_pka pKa = 10.61 n_factors->n_pka t_butylamine tert-Butylamine (Branched) t_factors Factors Influencing Basicity t_butylamine->t_factors t_inductive Strong +I Effect t_factors->t_inductive t_solvation Poor Solvation of Conjugate Acid t_factors->t_solvation t_steric High Steric Hindrance t_factors->t_steric t_pka pKa = 10.68 t_factors->t_pka

Factors affecting the basicity of n-butylamine and tert-butylamine.

Reactivity: The Dominant Role of Steric Hindrance

While basicity is a thermodynamic property, reactivity in reactions where the amine acts as a nucleophile is governed by kinetics. In such reactions, steric hindrance often plays a more decisive role.

Nucleophilicity

Nucleophilicity is a measure of an amine's ability to donate its lone pair of electrons to an electrophile. While related to basicity, it is more sensitive to steric bulk. The Mayr nucleophilicity scale provides a quantitative measure of this property. The significantly lower N value for tert-butylamine (10.5) compared to n-propylamine (13.3), a close analogue of n-butylamine, highlights the dramatic impact of steric hindrance on nucleophilicity.[1] A lower N value corresponds to a lower reaction rate in nucleophilic substitution reactions. This suggests that n-butylamine is a much stronger nucleophile and will react faster than tert-butylamine in reactions such as N-alkylation and N-acylation.

N-Alkylation and N-Acylation

In Sₙ2 reactions like N-alkylation and N-acylation, the amine attacks an electrophilic carbon center. The bulky tert-butyl group in tert-butylamine severely hinders this approach, leading to a significantly slower reaction rate compared to the less hindered n-butylamine.[2][3] For this reason, linear primary amines are generally more reactive in these transformations.

Steric hindrance around the nitrogen atom.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH.

Materials:

  • Amine sample (e.g., n-butylamine or tert-butylamine)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Buret

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the buret with the standardized HCl solution.

  • Record the initial pH of the amine solution.

  • Add the HCl solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • Continue the titration until the pH has dropped significantly.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

pka_workflow start Start prep Prepare Amine Solution (Known Concentration) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Standard HCl, Recording pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume HCl) titrate->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka end End determine_pka->end

Workflow for pKa determination.
Protocol 2: Synthesis of n-Butylamine and tert-Butylamine via Reductive Amination

Reductive amination is a common method for synthesizing amines from carbonyl compounds.

Synthesis of n-Butylamine:

Materials:

Procedure:

  • In a round-bottom flask, dissolve butyraldehyde in methanol.

  • Cool the solution in an ice bath and add a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine.

  • Slowly add sodium borohydride to the reaction mixture while keeping it cool.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude n-butylamine by distillation.

Synthesis of tert-Butylamine:

Due to the steric hindrance of the corresponding ketone (acetone), direct reductive amination with ammonia is less efficient. A common laboratory synthesis involves the Ritter reaction followed by hydrolysis.

Materials:

Procedure:

  • Carefully add tert-butanol to a mixture of sodium cyanide and concentrated sulfuric acid, keeping the temperature low.

  • After the initial reaction subsides, heat the mixture to promote the formation of N-tert-butylformamide.

  • Cool the reaction mixture and pour it onto ice.

  • Hydrolyze the amide by adding a concentrated solution of sodium hydroxide and heating the mixture.

  • Distill the tert-butylamine from the reaction mixture.

Conclusion

The choice between a linear and a branched alkylamine in a synthetic or developmental context depends critically on the desired properties of the final product.

  • Linear alkylamines , such as n-butylamine, are generally more reactive as nucleophiles due to their lower steric hindrance. This makes them suitable for applications requiring facile N-alkylation or N-acylation.

  • Branched alkylamines , such as tert-butylamine, exhibit significantly reduced nucleophilicity due to steric hindrance. This property can be advantageous when a non-nucleophilic base is required, or to introduce steric bulk into a molecule to modulate its biological activity or physical properties.

Understanding the interplay of electronic and steric effects is paramount for researchers to rationally select the appropriate alkylamine for their specific application, thereby optimizing reaction outcomes and achieving desired molecular properties.

References

The Impact of Steric Hindrance in Branched-Chain Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric bulk of branched-chain amines is a critical determinant of their chemical reactivity and biological activity. The arrangement of alkyl groups around the nitrogen atom can profoundly influence properties ranging from basicity and nucleophilicity to receptor binding affinity. This guide provides a comparative analysis of the influence of steric hindrance in branched-chain amines, supported by experimental data, to aid in the rational design and application of these crucial compounds in research and drug development.

Basicity of Branched-Chain Amines: A Balancing Act

The basicity of an amine, quantified by the pKa of its conjugate acid, is governed by a delicate interplay of inductive effects, solvation, and steric hindrance. While alkyl groups are electron-donating and thus increase the electron density on the nitrogen, making it more basic, excessive branching can hinder the approach of a proton and the solvation of the resulting ammonium (B1175870) cation, thereby decreasing basicity.

AmineStructurepKa of Conjugate AcidSteric Hindrance
Primary Amines
n-PropylamineCH₃CH₂CH₂NH₂10.71Low
Isopropylamine(CH₃)₂CHNH₂10.63Moderate
tert-Butylamine(CH₃)₃CNH₂10.68High
Secondary Amines
Di-n-propylamine(CH₃CH₂CH₂)₂NH11.00Moderate
Diisopropylamine((CH₃)₂CH)₂NH11.05High
Tertiary Amines
Tri-n-propylamine(CH₃CH₂CH₂)₃N10.66High
Triethylamine (B128534)(CH₃CH₂)₃N10.75High
Diisopropylethylamine((CH₃)₂CH)₂NCH₂CH₃10.40Very High

Note: pKa values can vary slightly depending on the experimental conditions. The values presented are representative.

As the data indicates, increasing the branching from a primary to a secondary amine generally increases basicity due to the enhanced inductive effect. However, for tertiary amines, the significant steric hindrance can lead to a decrease in basicity in aqueous solutions due to poor solvation of the protonated form. For instance, triethylamine is slightly more basic than tri-n-propylamine, but the highly hindered diisopropylethylamine (Hünig's base) is a weaker base.

Nucleophilicity and Reactivity: The Dominance of Steric Effects

While basicity is a thermodynamic property, nucleophilicity is a kinetic phenomenon that is highly sensitive to steric hindrance. In nucleophilic substitution and addition reactions, a bulky amine will react more slowly than a less hindered amine of similar basicity.

The Mayr nucleophilicity parameter (N) provides a quantitative scale for comparing the reactivity of different nucleophiles. A higher N value indicates greater nucleophilicity.

AmineStructureMayr Nucleophilicity Parameter (N) in Water
n-PropylamineCH₃CH₂CH₂NH₂13.3
Isopropylamine(CH₃)₂CHNH₂12.0
tert-Butylamine(CH₃)₃CNH₂10.5
Diethylamine(CH₃CH₂)₂NH14.7
AmmoniaNH₃9.5

The data clearly demonstrates that as steric hindrance increases from n-propylamine to tert-butylamine, the nucleophilicity decreases significantly. In fact, the t-butyl group reduces the nucleophilicity by a factor of about 1000 compared to a linear primary amine. This trend is critical in synthetic chemistry, where sterically hindered amines are often used as non-nucleophilic bases.

Case Study: Acylation of Amines

The acylation of amines to form amides is a fundamental reaction in organic synthesis and is highly influenced by steric hindrance. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Acylation_Mechanism Amine Branched-Chain Amine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (Electrophile) Acyl_Chloride->Tetrahedral_Intermediate Amide Amide Product Tetrahedral_Intermediate->Amide Collapse of Intermediate HCl HCl Tetrahedral_Intermediate->HCl Elimination of Cl- and H+ Salt [Base-H]+Cl- HCl->Salt Neutralization Base Base (e.g., Pyridine) Base->Salt

Caption: Mechanism of amine acylation.

Primary amines, with less steric hindrance, react rapidly with acylating agents like acetyl chloride. In contrast, the increased steric bulk of secondary and tertiary amines impedes the approach of the electrophile, leading to slower reaction rates. While tertiary amines can catalyze acylation reactions, they do not undergo acylation themselves due to the absence of a proton on the nitrogen atom that can be removed.

Influence on Drug-Receptor Interactions

The principle of steric hindrance is paramount in drug design and medicinal chemistry. The binding of a drug molecule to its biological target, such as a receptor or enzyme, is highly dependent on a precise three-dimensional fit. A branched-chain amine moiety on a drug molecule must be able to access the binding pocket of the target protein.

FeatureLess Sterically Hindered AmineMore Sterically Hindered Amine
Receptor Access Can access narrow binding pockets.May be excluded from constrained binding sites.
Binding Affinity Potentially higher affinity due to optimal fit.Lower affinity if steric clashes occur with receptor residues.
Selectivity May bind to multiple receptor subtypes.May exhibit higher selectivity for receptors with larger binding pockets.
Metabolic Stability May be more susceptible to metabolism by enzymes like cytochrome P450.Increased steric bulk can shield the amine from metabolic enzymes, increasing the drug's half-life.

For example, the metabolism of tertiary amines is influenced by steric hindrance, which can affect the rate of N-oxidation and alpha-carbon oxidation by metabolic enzymes. Shielding the nitrogen atom with bulky branched alkyl groups can be a deliberate strategy in drug design to enhance metabolic stability and prolong the therapeutic effect of a drug.

Caption: Workflow for comparing amine properties.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant (pKa) of an amine's conjugate acid.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Potentiometer

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH)

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Amine sample (approx. 1 mM solution)

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1 mM solution of the amine in deionized water. For poorly soluble amines, a co-solvent such as methanol (B129727) may be used. Add KCl to a final concentration of 0.15 M.

  • Inert Atmosphere: Purge the amine solution with nitrogen gas for at least 15 minutes before and during the titration to remove dissolved carbon dioxide.

  • Acidification: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the pH electrode. Acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.

  • Titration: Titrate the acidified amine solution with standardized 0.1 M NaOH, adding small increments of the titrant.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize (drift < 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plot can be used to determine the equivalence point and pKa more accurately.

  • Replication: Perform at least three replicate titrations for each amine to ensure the reproducibility of the results.

Conclusion

The steric hindrance of branched-chain amines is a double-edged sword in chemical and biological applications. While it can temper reactivity and basicity, it can also be strategically employed to enhance metabolic stability and achieve receptor selectivity in drug design. A thorough understanding and quantitative assessment of these steric effects are essential for researchers and professionals in the chemical and pharmaceutical sciences to effectively harness the properties of this important class of molecules.

A comparative overview of the reactivity of primary, secondary, and tertiary amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Overview of the Reactivity of Primary, Secondary, and Tertiary Amines

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of amines is fundamental to designing synthetic routes, developing new pharmaceuticals, and interpreting biological processes. The classification of amines into primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) categories is based on the number of organic substituents attached to the nitrogen atom. This structural difference profoundly influences their chemical properties, most notably their basicity and nucleophilicity. This guide provides a comparative analysis of the reactivity of these three amine classes, supported by quantitative data and detailed experimental protocols.

Core Principles: A Tale of Electronics and Sterics

The reactivity of an amine is primarily dictated by the lone pair of electrons on the nitrogen atom. This lone pair is the center of both the amine's basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electrophilic center). The interplay of two main factors governs the availability and accessibility of this electron pair:

  • Inductive Effect: Alkyl groups are electron-donating. They push electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available for reaction. Based on this effect alone, the expected order of basicity and nucleophilicity would be tertiary > secondary > primary.[1]

  • Steric Hindrance: The size and number of alkyl groups surrounding the nitrogen atom can physically block the lone pair from interacting with electrophiles or protons. This effect increases with the number and size of the alkyl groups, impeding reactivity.

  • Solvation: In protic solvents like water, the ammonium (B1175870) cation formed after protonation is stabilized by hydrogen bonding. A primary ammonium ion (RNH₃⁺) has three acidic protons and can form three hydrogen bonds, a secondary (R₂NH₂⁺) can form two, and a tertiary (R₃NH⁺) can form only one.[2] This solvation effect can significantly influence the stability of the conjugate acid and thus the amine's basicity in solution.

Basicity: A Quantitative Comparison

The basicity of an amine is best quantified by the pKₐ value of its conjugate acid (RNH₃⁺, R₂NH₂⁺, or R₃NH⁺). A higher pKₐ value for the conjugate acid corresponds to a stronger base.[3][4] In the gas phase, where solvation effects are absent, basicity follows the order predicted by the inductive effect: tertiary > secondary > primary > ammonia.[2] However, in aqueous solution, the trend is often secondary > primary > tertiary for smaller alkyl groups.[5][6] This is because the superior solvation of the primary and secondary ammonium ions outweighs the greater inductive effect of the tertiary amine.[2][7]

AmineStructureClasspKₐ of Conjugate Acid
AmmoniaNH₃-9.25
MethylamineCH₃NH₂Primary10.64
EthylamineCH₃CH₂NH₂Primary10.63
Diethylamine(CH₃CH₂)₂NHSecondary10.93
Triethylamine(CH₃CH₂)₃NTertiary10.75
AnilineC₆H₅NH₂Primary (Aromatic)4.63

Data sourced from various chemistry databases. pKₐ values can vary slightly depending on the measurement conditions.

Nucleophilic Reactivity: Alkylation and Acylation

As nucleophiles, amines react with a wide range of electrophiles. The relative reactivity is a complex interplay between the electron-donating effects of alkyl groups, which enhance nucleophilicity, and steric hindrance, which diminishes it.

Alkylation

Alkylation involves the reaction of an amine with an alkyl halide. The amine acts as a nucleophile in a nucleophilic substitution reaction.[8]

  • Primary and Secondary Amines: These amines can be alkylated, but the reaction is often difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and a mixture of secondary amine, tertiary amine, and even quaternary ammonium salt.[9][10] Similarly, alkylating a secondary amine can lead to a mixture of the tertiary amine and the quaternary salt.

  • Tertiary Amines: Tertiary amines undergo alkylation to form quaternary ammonium salts. Since the product has no N-H bond and a positive charge, over-alkylation is not possible, making this a clean and useful reaction.[9]

Amine ClassReactivity with Alkyl Halide (R'-X)Typical ProductsComments
Primary HighRNHR', R₂NR', R₃N⁺R'Often leads to a mixture of products due to over-alkylation.[9]
Secondary HighR₂NR', R₂N⁺R'₂Can also lead to a mixture of products.
Tertiary ModerateR₃N⁺R'Cleanly forms a quaternary ammonium salt (Menshutkin reaction).[9]
Acylation

Acylation is the reaction of an amine with an acylating agent (like an acyl chloride or acid anhydride) to form an amide. This reaction provides a clear distinction between the amine classes.

  • Primary and Secondary Amines: Both readily react with acyl chlorides and acid anhydrides to form N-substituted amides.[11][12] The reaction is typically fast and efficient.

  • Tertiary Amines: Tertiary amines do not undergo acylation because they lack a hydrogen atom on the nitrogen that can be replaced.[11][13] They can, however, act as non-nucleophilic bases to catalyze the reaction for primary and secondary amines.

Amine ClassReactivity with Acyl Chloride (R'-COCl)Product
Primary Reacts readilyN-substituted amide (R-NH-COR')
Secondary Reacts readilyN,N-disubstituted amide (R₂N-COR')
Tertiary Does not reactNo amide formation

Reaction with Nitrous Acid (Nitrosation)

The reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a classic chemical test to distinguish between the three classes of amines.[14][15][16]

  • Primary Amines:

    • Aliphatic: React to form a highly unstable diazonium salt, which rapidly decomposes to release nitrogen gas and form a carbocation that leads to a mixture of alcohols and alkenes.[17][18] The evolution of N₂ gas is a key observation.

    • Aromatic: Form a more stable aryldiazonium salt when the reaction is carried out at low temperatures (0-5 °C). These salts are versatile intermediates in organic synthesis.[14]

  • Secondary Amines: React with nitrous acid to form N-nitrosamines (R₂N-N=O), which are typically yellow, oily compounds that are insoluble in the aqueous reaction medium.[14][18]

  • Tertiary Amines:

    • Aliphatic: React with the acid to form a soluble ammonium salt. No visible reaction or gas evolution occurs.[14]

    • Aromatic: Undergo electrophilic aromatic substitution, typically at the para position, to form a p-nitroso aromatic compound.[14][15]

Amine ClassReaction with HNO₂ (NaNO₂/HCl)Observation / Product
Primary (Aliphatic) Forms unstable R-N₂⁺Cl⁻Rapid evolution of N₂ gas.[15]
Primary (Aromatic) Forms stable Ar-N₂⁺Cl⁻ (at 0-5 °C)Forms a clear solution of the diazonium salt.
Secondary Forms N-nitrosamine (R₂N-N=O)Formation of a yellow, oily layer.[15]
Tertiary (Aliphatic) Forms ammonium salt (R₃NH⁺Cl⁻)Forms a clear solution with no gas.[15]
Tertiary (Aromatic) Electrophilic substitutionForms a colored p-nitroso product.

Visualizing Reactivity Concepts

The following diagrams illustrate key concepts and workflows related to amine reactivity.

Basicity_Factors cluster_amine Amine (R₃N) cluster_factors Influencing Factors Amine Nitrogen Lone Pair Basicity Overall Basicity in Solution Amine->Basicity Inductive Inductive Effect (+I from R groups) Inductive->Basicity Increases Solvation Solvation of Conjugate Acid (H-bonding in protic solvent) Solvation->Basicity Decreases (for 3° vs 2°) Steric Steric Hindrance (Bulk of R groups) Steric->Basicity Decreases

Caption: Factors influencing the basicity of amines in solution.

Acylation_Workflow start Start dissolve Dissolve amine (1° or 2°) and base (e.g., pyridine) in anhydrous solvent (e.g., DCM). start->dissolve cool Cool solution to 0°C in an ice bath. dissolve->cool add_acyl Add acyl chloride dropwise with stirring. cool->add_acyl warm Allow to warm to room temperature. Stir for 2-12 hours. add_acyl->warm monitor Monitor reaction (e.g., by TLC). warm->monitor quench Quench reaction with water. monitor->quench extract Extract with organic solvent. Wash with aq. NaHCO₃ and brine. quench->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify Purify crude amide (e.g., column chromatography). dry->purify end End: Pure Amide purify->end

Caption: General experimental workflow for the acylation of a primary or secondary amine.

Nitrosation_Pathway cluster_1 Primary Amine (RNH₂) cluster_2 Secondary Amine (R₂NH) cluster_3 Tertiary Amine (R₃N) reagent NaNO₂ / HCl (aq) (forms HONO → NO⁺) p_amine RNH₂ reagent->p_amine s_amine R₂NH reagent->s_amine t_amine R₃N reagent->t_amine p_product [R-N₂⁺] → N₂ (gas) + R⁺ (Alcohols, Alkenes) p_amine->p_product s_product N-Nitrosamine (R₂N-N=O) (Yellow Oil) s_amine->s_product t_product Ammonium Salt (R₃NH⁺) (Soluble) t_amine->t_product

Caption: Differentiating primary, secondary, and tertiary amines using nitrous acid.

Experimental Protocols

Protocol 1: Determination of Amine Basicity via Potentiometric Titration

This method determines the pKₐ of the amine's conjugate acid, providing a quantitative measure of its basicity.[19]

Methodology:

  • Preparation: Accurately prepare a 0.01 M solution of the amine to be tested in deionized, CO₂-free water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a magnetic stir bar in the amine solution and place it on a stir plate.

  • Data Collection: Immerse the calibrated pH electrode in the amine solution. Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.01 M HCl solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pH at the half-equivalence point (the point where half of the amine has been neutralized) is equal to the pKₐ of the amine's conjugate acid.[19]

Protocol 2: Competitive Acylation of a Primary vs. Secondary Amine

This experiment directly compares the rate of acylation between a primary and a secondary amine under identical conditions.

Methodology:

  • Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen), prepare a 0.1 M stock solution containing both a primary amine (e.g., benzylamine, 1.0 eq.) and a secondary amine of similar structure (e.g., N-methylbenzylamine, 1.0 eq.) in a dry, non-protic solvent like dichloromethane (B109758) (DCM). Add a non-nucleophilic base like pyridine (B92270) (1.1 eq.).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool the amine solution to 0°C.

  • Acylation: Slowly add a solution of an acylating agent (e.g., acetyl chloride, 0.8 eq. to ensure it is the limiting reagent) in DCM dropwise to the stirred amine solution.

  • Reaction and Work-up: Allow the reaction to stir at 0°C for 1 hour. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting residue by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the N-acetylated primary amine product versus the N-acetylated secondary amine product. A higher ratio of one product indicates a higher reactivity of its parent amine under these conditions.

Protocol 3: Nitrosation Test for Amine Differentiation

This protocol provides a qualitative method to distinguish between primary, secondary, and tertiary aliphatic amines.

Methodology:

  • Preparation: In three separate test tubes, dissolve a small amount (~20-30 mg) of a primary, a secondary, and a tertiary amine in ~2 mL of 2 M aqueous HCl. Cool the test tubes in an ice bath to approximately 0-5°C.

  • Reaction: To each test tube, add ~1 mL of a cold, freshly prepared 10% aqueous sodium nitrite (NaNO₂) solution dropwise.

  • Observation:

    • Primary Amine: Observe for the vigorous and immediate evolution of a colorless, odorless gas (N₂).[15]

    • Secondary Amine: Look for the formation of a yellow or orange oily layer (the N-nitrosamine) that is immiscible with the aqueous solution.[15]

    • Tertiary Amine: No gas evolution or precipitate should be observed. The solution should remain clear.[15]

References

Safety Operating Guide

Proper Disposal of 2-Nonanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, neutralization, and disposal of 2-Nonanamine, ensuring personnel safety and regulatory compliance.

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring environmental protection. The following information outlines immediate safety measures, step-by-step disposal procedures, and emergency protocols.

Immediate Safety and Handling

This compound is a flammable and corrosive aliphatic amine that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] It can cause severe skin burns and eye damage.[1][2] Inhalation or ingestion may lead to serious health issues.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield are essential.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3]

  • Body Protection: A flame-retardant lab coat should be worn. In situations with a risk of splashing, an apron and rubber boots are also recommended.[1]

All containers holding this compound or its waste must be clearly labeled with the chemical name and associated hazards.[3] Store these containers in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like acids and strong oxidizing agents.[1][3]

Quantitative Data for this compound

A summary of key physical and chemical properties of this compound is provided below for easy reference. This data is essential for understanding its behavior and for safe handling and disposal.

PropertyValueReference
Molecular FormulaC₉H₂₁N[2]
Molecular Weight143.27 g/mol [2]
Boiling Point191.018 °C at 760 mmHg[2]
Flash Point69.839 °C[2]
Density0.782 - 0.791 g/cm³[2][4]
Solubility in Water0.2 g/100 mL at 30 °C[5]
pKa11.10 ± 0.35 (Predicted)[2][4]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3] Do not use combustible materials like paper towels for absorption.[3]

  • Collection: Using non-sparking tools, carefully collect the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated gloves and wipes, must be collected and disposed of as hazardous waste.[3]

Disposal Procedures

The primary methods for the disposal of this compound are through a licensed hazardous waste disposal service or via in-lab neutralization for aqueous solutions, followed by drain disposal, provided local regulations permit this. Never dispose of pure or concentrated this compound directly into the environment or down the drain.[1]

Licensed Hazardous Waste Disposal

For larger quantities or pure this compound, disposal through a licensed hazardous waste management company is the recommended and safest option.

  • Segregation and Storage: Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[3] Store the waste in a tightly sealed, properly labeled container in a designated hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for collection and disposal.

In-Lab Neutralization Protocol

For dilute aqueous solutions of this compound, in-lab neutralization can be a viable disposal method. This procedure should be performed with caution, adhering to all safety protocols. The following protocol is adapted from procedures for similar aliphatic amines.[3]

Objective: To neutralize the basic this compound to a less hazardous salt with a pH between 6.0 and 8.0.[3] A weak acid, such as citric acid, is recommended to control the exothermic reaction.[3]

Materials:

  • Dilute this compound waste solution

  • 1M Citric Acid solution

  • Large beaker or flask (at least twice the volume of the waste)

  • Ice bath

  • Stir plate and stir bar

  • Calibrated pH meter or pH paper

  • Full PPE

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood.[6] Place the beaker containing the this compound waste solution in an ice bath on a stir plate and begin stirring.[6]

  • Acid Addition: Slowly add the 1M citric acid solution to the stirring this compound waste.[3]

  • Temperature Monitoring: Continuously monitor the temperature of the solution. If the temperature increases by more than 10°C, pause the addition of the acid until the solution cools.[3]

  • pH Monitoring: Periodically check the pH of the solution.[3]

  • Endpoint: Continue the slow addition of citric acid until the pH of the solution is stable between 6.0 and 8.0.[3]

  • Final Disposal: Once neutralized, the resulting salt solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[7] Always confirm with your local wastewater treatment authority before drain disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated assess Assess Waste Type: - Pure/Concentrated? - Dilute Aqueous? start->assess pure Pure or Concentrated This compound assess->pure Pure/ Concentrated dilute Dilute Aqueous Solution assess->dilute Dilute Aqueous segregate Segregate and Store in Labeled Hazardous Waste Container pure->segregate neutralize In-Lab Neutralization (Citric Acid) dilute->neutralize contact_ehs Contact Licensed Hazardous Waste Service segregate->contact_ehs pickup Professional Waste Collection contact_ehs->pickup end Disposal Complete pickup->end check_ph Verify pH is between 6.0 - 8.0 neutralize->check_ph check_ph->neutralize Adjust pH drain Drain Disposal with Copious Water (Check Local Regulations) check_ph->drain pH OK drain->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling 2-Nonanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling 2-Nonanamine. Due to a lack of specific safety data for this compound, the following procedures and recommendations are based on information for the structurally similar chemical, n-Nonylamine. It is imperative to treat this compound with the same level of caution.

Hazard Assessment and Safety Information

This compound is anticipated to be a corrosive and hazardous substance. Based on data for n-Nonylamine, it is classified as a material that can cause severe skin burns and eye damage. It is also considered harmful if swallowed, in contact with skin, or inhaled[1][2][3][4].

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage[2][3][4].

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[2][3][4].

  • Irritant: Irritating to the respiratory system[1].

  • Environmental Hazard: Very toxic to aquatic life[3][4].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical splash goggles and a face shieldMust be worn at all times when handling the chemical to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), a flame-resistant lab coat, and closed-toe shoesConsult glove manufacturer's chemical resistance guides for suitability. Lab coats should be fully buttoned. Long pants and shoes that cover the entire foot are required.
Respiratory Protection A NIOSH/MSHA approved respiratorA vapor respirator is necessary in poorly ventilated areas or for procedures that may generate significant vapors[1]. Use a self-contained breathing apparatus for large spills or in confined spaces[1].

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood[1][2].

  • Ensure that an eyewash station and a safety shower are readily accessible[1][2].

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists[1][2].

  • Use spark-proof tools and explosion-proof equipment due to its combustible nature[2].

  • Keep away from heat, sparks, open flames, and other ignition sources[1][2].

  • Ground all equipment containing the material to prevent static discharge[1].

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[1][5][6].

  • Keep containers tightly closed and in an upright position to prevent leakage[1][6].

  • Store in a designated corrosives area[2].

Disposal Plan

The disposal of this compound must be managed as hazardous waste.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite)[1][2].

  • Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal[1][2].

  • Decontaminate: Clean the spill area thoroughly with water.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Waste Disposal:

  • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations[2].

  • Do not dispose of this compound down the drain or into the environment[2][3].

Experimental Protocols: Safe Handling Procedure

The following is a general step-by-step protocol for handling this compound in a laboratory setting. This should be adapted to the specifics of your experiment.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for n-Nonylamine.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment (PPE) as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use a properly calibrated pipette or syringe for transferring the liquid.

    • Avoid any splashing or generation of aerosols.

    • If heating is required, use a controlled heating mantle and monitor the temperature closely.

  • Post-Handling:

    • Tightly seal the container of this compound and return it to the designated storage area.

    • Decontaminate all equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable materials (e.g., pipette tips, gloves) in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Visual Safety Workflows

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Assess Task small_scale Small scale handling in fume hood? start->small_scale large_scale Large scale or potential for splash? small_scale->large_scale No ventilation Adequate ventilation? small_scale->ventilation Yes ppe_enhanced Enhanced PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron/Suit large_scale->ppe_enhanced ppe_basic Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat ventilation->ppe_basic Yes respirator Add Vapor Respirator ventilation->respirator No end Proceed with Task ppe_basic->end ppe_enhanced->end respirator->ppe_basic

Caption: Decision workflow for selecting appropriate PPE.

Disposal_Workflow This compound Disposal Workflow start Spill or Waste Generated spill_size Is it a small, manageable spill? start->spill_size waste_collection Collect in designated hazardous waste container start->waste_collection Routine Waste absorb Absorb with inert material spill_size->absorb Yes large_spill Large Spill Procedure: 1. Evacuate Area 2. Alert Supervisor/EHS spill_size->large_spill No containerize Place in a labeled, sealed hazardous waste container absorb->containerize decontaminate Decontaminate the area containerize->decontaminate disposal Arrange for disposal by a licensed contractor decontaminate->disposal large_spill->disposal waste_collection->disposal end Disposal Complete disposal->end

Caption: Step-by-step workflow for safe disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.